Product packaging for Kanosamine(Cat. No.:CAS No. 576-44-3)

Kanosamine

Cat. No.: B1673283
CAS No.: 576-44-3
M. Wt: 179.17 g/mol
InChI Key: FOEXHEVNPRRHDY-SLPGGIOYSA-N
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Description

Aldehydo-D-kanosamine is the acyclic form of D-kanosamine. It is functionally related to an aldehydo-D-glucose. It is a conjugate base of an aldehydo-D-kanosamine(1+).
3-Amino-3-deoxyglucose has been reported in Streptomyces with data available.
isomer of glucosamine;  produced by Streptomyces lansus DIETZ & Li sp. nov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO5 B1673283 Kanosamine CAS No. 576-44-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2,7H2/t3-,4+,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEXHEVNPRRHDY-SLPGGIOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501318423
Record name Kanosamine
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Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

576-44-3
Record name Kanosamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kanosamine
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Record name Kanosamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KANOSAMINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Isolation of Kanosamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kanosamine, a naturally occurring aminosugar, has garnered significant interest within the scientific community due to its potent antifungal and antibiotic properties. Initially identified as a hydrolysis product of the antibiotic kanamycin, it was later discovered to be a secondary metabolite produced by various bacteria, most notably Bacillus cereus UW85. This technical guide provides an in-depth overview of the discovery, isolation, characterization, and biological activity of this compound. Detailed experimental protocols for its purification, comprehensive spectroscopic data for its characterization, and a summary of its biosynthetic pathways are presented. Furthermore, this guide elucidates its mechanism of action and provides visualizations of key biological and experimental processes.

Discovery and Natural Occurrence

This compound, chemically known as 3-amino-3-deoxy-D-glucose, was first encountered as a constituent of the aminoglycoside antibiotic kanamycin, liberated upon acid hydrolysis. However, its significance as a standalone bioactive molecule was realized upon its isolation from the culture broths of various soil bacteria. Notably, Bacillus pumilus (formerly Bacillus aminoglucosidicus) and Bacillus cereus UW85 have been identified as prominent producers of this compound.[1] In B. cereus UW85, this compound is one of two key antibiotics contributing to its ability to suppress certain plant diseases.[1][2]

Biosynthesis of this compound

Two primary biosynthetic pathways for this compound have been elucidated in bacteria, showcasing the metabolic versatility of these microorganisms.

The UDP-Glucose Pathway

The initially proposed and best-described pathway for this compound biosynthesis commences with UDP-glucose. This pathway involves a series of enzymatic reactions, including oxidation, transamination, and hydrolysis, to yield this compound.

The Glucose-6-Phosphate Pathway

A more recently discovered alternative route to this compound starts from the central metabolic intermediate, glucose-6-phosphate. This three-step enzymatic cascade is catalyzed by the products of the kab (in B. cereus) or ntd (in B. subtilis) gene clusters.

The enzymes involved in this pathway are:

  • KabC/NtdC: A dehydrogenase that oxidizes glucose-6-phosphate.

  • KabA/NtdA: A pyridoxal phosphate (PLP)-dependent aminotransferase that catalyzes the key amination step.

  • KabB/NtdB: A phosphatase that removes the phosphate group to yield the final product, this compound.

Kanosamine_Biosynthesis_G6P G6P Glucose-6-Phosphate Keto 3-Keto-glucose-6-phosphate G6P->Keto KabC/NtdC (Dehydrogenase) K6P This compound-6-Phosphate Keto->K6P KabA/NtdA (Aminotransferase) This compound This compound K6P->this compound KabB/NtdB (Phosphatase)

Isolation and Purification of this compound from Bacillus cereus UW85

The following protocol outlines the laboratory-scale isolation and purification of this compound from the culture supernatant of Bacillus cereus UW85.

Fermentation and Production

Optimal production of this compound by B. cereus UW85 is typically achieved in half-strength Trypticase Soy Broth (TSB).[1] Maximum accumulation of the antibiotic coincides with the sporulation phase of the bacterial culture.[1][2][3][4]

Table 1: Culture Conditions for this compound Production

ParameterCondition
MediumHalf-strength Trypticase Soy Broth (TSB)
InoculumOvernight culture of B. cereus UW85
Temperature28-30°C
Agitation200 rpm
Incubation Time4-5 days (until sporulation)
Experimental Protocol for Purification

Step 1: Cation Exchange Chromatography

  • Preparation of Culture Supernatant: Centrifuge the B. cereus UW85 culture at 10,000 x g for 20 minutes to pellet the cells. Collect the supernatant containing this compound.

  • Column Preparation: Pack a column with Amberlite IRC-50 cation exchange resin and equilibrate with deionized water.

  • Sample Loading: Load the culture supernatant onto the equilibrated column.

  • Washing: Wash the column with several volumes of deionized water to remove unbound impurities.

  • Elution: Elute the bound this compound using a gradient of ammonium hydroxide (e.g., 0.1 M to 1.0 M).

Step 2: High-Voltage Paper Electrophoresis

  • Sample Preparation: Concentrate the fractions from the ion-exchange chromatography that show antibiotic activity.

  • Electrophoresis: Spot the concentrated sample onto Whatman No. 1 paper. Perform high-voltage paper electrophoresis in a pyridine-acetic acid-water buffer system (pH 6.5) at approximately 3000 V for 1-2 hours.

  • Visualization and Elution: Visualize the separated bands using a bioassay against a susceptible organism (e.g., Phytophthora medicaginis) or by staining with ninhydrin. Elute the active band corresponding to this compound from the paper using deionized water.

Kanosamine_Purification_Workflow start B. cereus UW85 Culture centrifugation Centrifugation start->centrifugation supernatant Culture Supernatant centrifugation->supernatant ion_exchange Amberlite IRC-50 Cation Exchange Chromatography supernatant->ion_exchange fractions Active Fractions ion_exchange->fractions electrophoresis High-Voltage Paper Electrophoresis fractions->electrophoresis pure_this compound Pure this compound electrophoresis->pure_this compound

Chemical Synthesis of this compound

While this compound can be readily obtained from natural sources, chemical synthesis provides an alternative route for obtaining this aminosugar and its derivatives for further study. A chemoenzymatic approach for the synthesis of this compound-6-phosphate has been described.[5] A general chemical synthesis strategy involves the stereoselective introduction of an amino group at the C-3 position of a suitably protected glucose derivative.[6]

Characterization of this compound

The structure of purified this compound has been unequivocally determined using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the structure of this compound. The presence of both α and β anomers in solution is typically observed.

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for this compound in D₂O

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
1 (α)5.28 (d, J = 2.5 Hz)91.5
1 (β)4.73 (d, J = 8.0 Hz)95.3
23.5-3.771.8
33.2-3.457.7
43.4-3.670.2
53.7-3.972.5
63.8-4.060.5

Note: Chemical shifts are approximate and may vary slightly depending on the experimental conditions.[1]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a sensitive technique for determining the molecular weight of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming its elemental composition.

Table 3: Mass Spectrometry Data for this compound

Ionization Mode[M+H]⁺ (m/z)
ESI180.0

The fragmentation pattern of this compound in tandem mass spectrometry (MS/MS) experiments can provide further structural information.

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of biological activity, most notably its antifungal and antibiotic effects. It is particularly effective against plant-pathogenic oomycetes.

The primary mechanism of antifungal action of this compound involves the inhibition of a key enzyme in the fungal cell wall biosynthesis pathway.

  • Cellular Uptake: this compound is transported into fungal cells via glucose transport systems.

  • Phosphorylation: Once inside the cell, it is phosphorylated by hexokinase to form this compound-6-phosphate.

  • Enzyme Inhibition: this compound-6-phosphate acts as a competitive inhibitor of L-glutamine:D-fructose-6-phosphate amidotransferase (glucosamine-6-phosphate synthase), a crucial enzyme in the synthesis of UDP-N-acetylglucosamine, an essential precursor for chitin biosynthesis.

  • Disruption of Cell Wall Integrity: The inhibition of this enzyme leads to a depletion of cell wall components, resulting in compromised cell wall integrity and ultimately, fungal cell death.

Kanosamine_Mechanism_of_Action cluster_extracellular Extracellular Kanosamine_ext This compound Glucose_Transporter Glucose_Transporter Kanosamine_ext->Glucose_Transporter Uptake Kanosamine_int Kanosamine_int Glucose_Transporter->Kanosamine_int Hexokinase Hexokinase Kanosamine_int->Hexokinase ATP -> ADP K6P K6P Hexokinase->K6P GFA GFA K6P->GFA Inhibition UDP_GlcNAc UDP_GlcNAc GFA->UDP_GlcNAc Blocked Synthesis Chitin_Synthase Chitin_Synthase UDP_GlcNAc->Chitin_Synthase Cell_Wall Cell_Wall Chitin_Synthase->Cell_Wall

Conclusion

This compound stands out as a promising natural product with significant potential in agriculture and medicine. The elucidation of its biosynthetic pathways opens avenues for metabolic engineering to enhance its production. Furthermore, a thorough understanding of its isolation, purification, and characterization provides a solid foundation for further research and development of this compound-based antifungal and antibiotic agents. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to exploring the full potential of this remarkable aminosugar.

References

An In-depth Technical Guide to Kanosamine: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Kanosamine, also known as 3-amino-3-deoxy-D-glucose, is an aminosugar antibiotic naturally produced by various bacteria, including species of Streptomyces and Bacillus cereus.[1][2][3] It serves as a crucial building block for more complex antibiotics, such as kanamycin.[4] Primarily recognized for its potent antifungal properties, this compound exhibits significant inhibitory activity against a range of human and plant pathogens.[1][5][6] Its mechanism of action involves the disruption of fungal cell wall synthesis, making it a molecule of considerable interest for researchers in microbiology, drug discovery, and agricultural science. This guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, biological functions, and relevant experimental methodologies.

Chemical Structure and Identifiers

This compound is a monosaccharide derivative of D-glucose, distinguished by an amino group at the C-3 position. It can exist in both a linear (aldehydo) and a cyclic (pyranose) form.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference(s)
IUPAC Name (2R,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal[7]
Common Name This compound, 3-Amino-3-deoxy-D-glucose[1][2]
CAS Number 576-44-3 (Free Base)[1][8]
57649-10-2 (Hydrochloride Salt)[5]
Molecular Formula C₆H₁₃NO₅[1][2][7]
SMILES String N[C@@H]1--INVALID-LINK--C(O)O--INVALID-LINK--[C@H]1O.Cl (HCl salt)
--INVALID-LINK--O)O">C@H(--INVALID-LINK--O)N (Linear form)[2]
InChI Key FOEXHEVNPRRHDY-SLPGGIOYSA-N (Free Base)[8]
SSMWKOGBJREKIK-QRMZFDPGSA-N (HCl salt)

Physicochemical Properties

This compound is typically supplied as a crystalline solid, often in its more stable hydrochloride salt form. Its properties are summarized below.

Table 2: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyValueReference(s)
Molecular Weight 179.17 g/mol (Free Base)[1][2][7]
215.63 g/mol (Hydrochloride Salt)[5]
Appearance Crystalline solid / Solid Powder[5][9]
Melting Point 125 °C (with decomposition)
Solubility (HCl Salt) DMSO: ~25-55 mg/mL[2][9][10]
DMF: ~25 mg/mL[9][10]
Ethanol: ~5 mg/mL[9][10]
PBS (pH 7.2): ~10 mg/mL[9][11]
Storage Store at -20°C for long-term stability (≥4 years)[2][9]

Biological Activity and Mechanism of Action

This compound demonstrates a broad spectrum of antifungal activity, particularly against plant-pathogenic oomycetes and human pathogenic fungi like Candida albicans.[1][3][5][6] It is also moderately inhibitory to certain fungi and a few bacterial species.[3][5]

The primary mechanism of its antifungal action is the inhibition of cell wall biosynthesis.[1] this compound is actively transported into fungal cells via the glucose transport system.[12] Once inside the cytoplasm, it is phosphorylated by cellular kinases to form this compound-6-phosphate. This metabolic product acts as a competitive inhibitor of the enzyme L-glutamine:D-fructose-6-phosphate amidotransferase (Glucosamine-6-phosphate synthase).[1][12] This enzyme catalyzes a critical step in the synthesis of UDP-N-acetylglucosamine, an essential precursor for cell wall components like chitin and mannoproteins. By blocking this pathway, this compound disrupts cell wall integrity, leading to morphological changes, inhibition of septum formation, and ultimately, cell growth inhibition.[1][12]

Kanosamine_MoA cluster_extracellular Extracellular Space cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Kanosamine_ext This compound GTS Glucose Transport System Kanosamine_ext->GTS Uptake Kanosamine_int This compound GTS->Kanosamine_int K6P This compound-6-Phosphate Kanosamine_int->K6P Phosphorylation (Kinase) GFAT Glucosamine-6-Phosphate Synthase (GFAT) K6P->GFAT Inhibition G6P Glucosamine-6-P GFAT->G6P Catalysis CellWall Impaired Cell Wall Synthesis GFAT->CellWall Blockage leads to F6P Fructose-6-P + Glutamine F6P->GFAT Substrates UDP_GlcNAc UDP-N-acetylglucosamine (Cell Wall Precursor) G6P->UDP_GlcNAc Further Steps UDP_GlcNAc->CellWall

Caption: Mechanism of action of this compound in fungal cells.

Table 3: Minimum Inhibitory Concentrations (MICs) of this compound

OrganismMIC (µg/mL)Reference(s)
Phytophthora medicaginis M291325[5][6]
Aphanomyces euteiches WI-9860[5][6]
Staphylococcus aureus400[10]

Biosynthesis of this compound

Two primary pathways for this compound biosynthesis have been identified in bacteria.

  • From UDP-glucose: This pathway, found in organisms like Amycolatopsis mediterranei, involves a series of enzymatic reactions starting with UDP-glucose, including oxidation, transamination, and hydrolysis to yield this compound.[4][13]

  • From Glucose-6-phosphate: A more direct, three-step pathway has been characterized in Bacillus subtilis and Bacillus cereus.[4][13][14] This pathway is encoded by the ntdABC or kabABC operon and involves the conversion of glucose-6-phosphate into this compound.

The pathway from Glucose-6-phosphate proceeds as follows:

  • NtdC/KabC: A dehydrogenase catalyzes the oxidation of Glucose-6-phosphate to 3-oxo-glucose-6-phosphate.

  • NtdA/KabA: A pyridoxal phosphate-dependent aminotransferase transfers an amino group (typically from glutamate) to 3-oxo-glucose-6-phosphate, forming this compound-6-phosphate.

  • NtdB/KabB: A specific phosphatase removes the phosphate group from this compound-6-phosphate to yield the final product, this compound.[13][14]

Kanosamine_Biosynthesis G6P Glucose-6-Phosphate OxoG6P 3-oxo-Glucose-6-Phosphate G6P->OxoG6P Oxidation NtdC NtdC NtdC / KabC (Dehydrogenase) K6P This compound-6-Phosphate OxoG6P->K6P Transamination NtdA NtdA NtdA / KabA (Aminotransferase) This compound This compound K6P->this compound Dephosphorylation NtdB NtdB NtdB / KabB (Phosphatase)

Caption: this compound biosynthesis pathway from Glucose-6-Phosphate.

Experimental Protocols

Purification of this compound from Bacillus cereus UW85 Culture

This protocol is based on the methods described for the isolation of antibiotics from B. cereus.[15]

Workflow Diagram

Purification_Workflow start B. cereus Culture (e.g., in TSB) centrifuge Centrifugation (to remove cells) start->centrifuge supernatant Collect Supernatant centrifuge->supernatant cation_exchange Cation-Exchange Chromatography (e.g., Amberlite IRC-50 or CM-Sep-Pak) supernatant->cation_exchange elution Elution with Acidic Buffer (e.g., 0.2 M H₂SO₄) cation_exchange->elution hve High-Voltage Paper Electrophoresis (for separation and purification) elution->hve quant Quantification (Endpoint Dilution Assay vs. Pathogen) hve->quant end Purified this compound quant->end

Caption: Workflow for the purification of this compound.

Methodology:

  • Culture Growth: Inoculate Bacillus cereus UW85 in a suitable liquid medium (e.g., half-strength Trypticase Soy Broth) and incubate for 4 days to allow for maximum antibiotic accumulation, which often coincides with sporulation.[3][15]

  • Harvesting: Separate bacterial cells from the culture medium by centrifugation. The supernatant, containing the secreted this compound, is collected for purification.

  • Cation-Exchange Chromatography: Apply the culture supernatant to a cation-exchange resin, such as an Amberlite IRC-50 column or a CM-Sep-Pak cartridge. This compound, being a basic compound, will bind to the resin.

  • Elution: Wash the column to remove unbound impurities. Elute the bound this compound using a suitable acidic buffer (e.g., 0.2 M H₂SO₄).

  • High-Voltage Paper Electrophoresis (HVE): Further purify the eluate using HVE. This technique separates molecules based on their charge and size, effectively isolating this compound from other co-purifying compounds like zwittermicin A.[15]

  • Quantification and Verification: The purified fraction can be quantified using an endpoint dilution bioassay against a sensitive indicator organism, such as Phytophthora medicaginis.[15] The structure of the purified compound should be confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method for determining the antifungal susceptibility of a test organism to this compound.[6]

Methodology:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., DMSO or sterile water). For aqueous solutions, it is recommended not to store them for more than one day.[9]

  • Preparation of Inoculum: Grow the fungal test strain (e.g., Candida albicans) in an appropriate liquid medium (e.g., RPMI 1640) to the desired cell density.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the test medium (e.g., RPMI 1640 buffered with MOPS to pH 7.0).

  • Inoculation: Add the fungal inoculum to each well, ensuring a consistent final cell concentration across all wells. Include a positive control (no drug) and a negative control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that results in the complete inhibition of visible fungal growth.

Conclusion

This compound is a versatile aminosugar antibiotic with significant potential, particularly in the development of novel antifungal agents. Its well-characterized structure, defined mechanism of action targeting fungal cell wall synthesis, and known biosynthetic pathways make it an attractive subject for further research. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals to explore the full therapeutic and biotechnological potential of this important natural product.

References

An In-depth Technical Guide to 3-Amino-3-deoxy-D-glucose (Kanosamine)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Amino-3-deoxy-D-glucose, also known as kanosamine, is an amino sugar that has garnered significant interest in the scientific community for its notable biological activities. It serves as a crucial component of several aminoglycoside antibiotics, including kanamycin.[1] This technical guide provides a comprehensive overview of the physicochemical properties, biological activities, and relevant experimental protocols for 3-amino-3-deoxy-D-glucose, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

3-Amino-3-deoxy-D-glucose is a derivative of D-glucose where the hydroxyl group at the C-3 position is replaced by an amino group. This substitution significantly alters its chemical and biological properties compared to its parent molecule. It is commonly available as a free base or as a hydrochloride salt.

Table 1: Physicochemical Properties of 3-Amino-3-deoxy-D-glucose
PropertyValueReference
Molecular Formula C₆H₁₃NO₅[2]
Molecular Weight 179.17 g/mol [2]
Melting Point 158 °C[2]
Solubility Soluble in DMSO.[2]
Appearance Off-White Crystalline Solid[3]
Table 2: Physicochemical Properties of 3-Amino-3-deoxy-D-glucose Hydrochloride
PropertyValueReference
Molecular Formula C₆H₁₃NO₅·HCl[2]
Molecular Weight 215.63 g/mol [2]
Solubility Soluble in water, ethanol (~5 mg/ml), DMSO (~25 mg/ml), and dimethylformamide (~25 mg/ml).[2]
Appearance Slightly Yellow Powder[2]
Storage Store at < -15°C.[2]

Biological Activity and Mechanism of Action

3-Amino-3-deoxy-D-glucose exhibits both antibacterial and antifungal properties. Its primary mechanism of action involves the inhibition of glucosamine-6-phosphate synthase, a key enzyme in the hexosamine biosynthetic pathway.

Antifungal Activity

This compound has demonstrated inhibitory effects against various fungal species, including Candida albicans and Aspergillus fumigatus.[2] The proposed mechanism involves its transport into the fungal cell via glucose transporters, followed by phosphorylation to this compound-6-phosphate. This phosphorylated form then acts as a competitive inhibitor of glucosamine-6-phosphate synthase with respect to fructose-6-phosphate.[4] Inhibition of this enzyme disrupts the synthesis of essential cell wall components like chitin, leading to fungal cell death.[5]

Antibacterial Activity

The antibacterial activity of 3-amino-3-deoxy-D-glucose has been observed against certain bacteria.[5] Similar to its antifungal mechanism, it is suggested to interfere with the bacterial cell wall synthesis by inhibiting glucosamine synthetase, which is crucial for the formation of peptidoglycan precursors.[5]

Table 3: Biological Activity of 3-Amino-3-deoxy-D-glucose (this compound)
ActivityOrganismMIC ValueReference
AntifungalCandida albicansNot specified[2]
AntifungalAspergillus fumigatusNot specified[2]
AntibacterialStaphylococcus aureusNot specified[5]

Signaling and Biosynthetic Pathways

The biosynthesis of this compound has been studied in bacteria such as Bacillus cereus and Bacillus subtilis. Two main pathways have been identified, one starting from UDP-glucose and another from glucose-6-phosphate.

Kanosamine_Biosynthesis cluster_G6P_pathway Glucose-6-Phosphate Pathway cluster_UDP_pathway UDP-Glucose Pathway G6P Glucose-6-Phosphate KetoG6P 3-Keto-glucose-6-phosphate G6P->KetoG6P KabC (Dehydrogenase) Kan6P This compound-6-phosphate KetoG6P->Kan6P KabA (Aminotransferase) (Glutamate -> α-Ketoglutarate) Kanosamine_G6P This compound Kan6P->Kanosamine_G6P KabB (Phosphatase) UDPG UDP-Glucose UDPKetoG UDP-3-keto-glucose UDPG->UDPKetoG Dehydrogenase UDPKan UDP-kanosamine UDPKetoG->UDPKan Aminotransferase (Glutamine -> Glutamate) Kanosamine_UDP This compound UDPKan->Kanosamine_UDP Hydrolase

Biosynthesis pathways of this compound.

Experimental Protocols

Synthesis of 3-Amino-3-deoxy-D-glucose

A common synthetic route starts from the readily available 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. The following is a generalized protocol.

Step 1: Oxidation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. The starting material is oxidized to the corresponding 3-keto derivative. This can be achieved using various oxidizing agents, such as pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Step 2: Reductive Amination. The 3-keto intermediate is then subjected to reductive amination to introduce the amino group at the C-3 position. This is typically carried out using a reducing agent like sodium borohydride in the presence of an ammonia source.

Step 3: Deprotection. The isopropylidene protecting groups are removed by acid hydrolysis, for example, by stirring in aqueous acetic acid or with a catalytic amount of a strong acid.

Step 4: Purification. The final product, 3-amino-3-deoxy-D-glucose, is purified. A common method is recrystallization from a solvent mixture such as methanol/ethanol.[2]

Synthesis_Workflow Start 1,2:5,6-di-O-isopropylidene- α-D-glucofuranose Oxidation Oxidation (e.g., PCC, DCM) Start->Oxidation Keto_Intermediate 3-Keto Intermediate Oxidation->Keto_Intermediate Reductive_Amination Reductive Amination (e.g., NaBH4, NH3 source) Keto_Intermediate->Reductive_Amination Protected_Amino_Sugar Protected 3-Amino-3-deoxy -D-glucose Reductive_Amination->Protected_Amino_Sugar Deprotection Acid Hydrolysis Protected_Amino_Sugar->Deprotection Crude_Product Crude 3-Amino-3-deoxy -D-glucose Deprotection->Crude_Product Purification Recrystallization (e.g., Methanol/Ethanol) Crude_Product->Purification Final_Product Pure 3-Amino-3-deoxy-D-glucose Purification->Final_Product

Generalized synthesis workflow for 3-amino-3-deoxy-D-glucose.
Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of 3-amino-3-deoxy-D-glucose against Candida albicans, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][6]

1. Preparation of Fungal Inoculum:

  • Candida albicans is cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.

  • A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in the test medium (e.g., RPMI-1640) to achieve the desired final inoculum concentration.

2. Preparation of Drug Dilutions:

  • A stock solution of 3-amino-3-deoxy-D-glucose is prepared in a suitable solvent (e.g., water or DMSO).

  • Serial twofold dilutions of the compound are made in a 96-well microtiter plate using the test medium to obtain a range of concentrations.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • The plate is incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control (drug-free well).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Culture Candida albicans Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland) Fungal_Culture->Inoculum_Prep Inoculation Inoculate plate with Fungal Suspension Inoculum_Prep->Inoculation Drug_Stock Prepare Stock Solution of 3-amino-3-deoxy-D-glucose Serial_Dilution Perform Serial Dilutions in 96-well plate Drug_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation Visual_Read Visually Read Plates for Growth Inhibition Incubation->Visual_Read MIC_Determination Determine MIC Visual_Read->MIC_Determination

Generalized workflow for MIC determination.
Glucosamine-6-Phosphate Synthase Inhibition Assay

This is a generalized protocol to assess the inhibitory activity of 3-amino-3-deoxy-D-glucose on glucosamine-6-phosphate synthase.

1. Enzyme and Substrate Preparation:

  • Purified glucosamine-6-phosphate synthase is obtained.

  • Solutions of the substrates, fructose-6-phosphate and glutamine, are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.5).

2. Assay Reaction:

  • The reaction mixture contains the enzyme, fructose-6-phosphate, glutamine, and varying concentrations of the inhibitor (this compound-6-phosphate, which is formed in situ from 3-amino-3-deoxy-D-glucose).

  • The reaction is initiated by the addition of one of the substrates.

3. Detection of Product Formation:

  • The formation of glucosamine-6-phosphate is monitored over time. This can be done using a coupled enzyme assay where glucosamine-6-phosphate is converted to a product that can be detected spectrophotometrically.

4. Data Analysis:

  • The initial reaction rates are determined at different inhibitor concentrations.

  • The data is then used to calculate kinetic parameters such as the inhibition constant (Ki).

Applications in Research and Drug Development

The unique biological activities of 3-amino-3-deoxy-D-glucose make it a valuable molecule for various applications:

  • Antimicrobial Drug Development: Its ability to inhibit essential pathways in fungi and bacteria makes it a lead compound for the development of new antimicrobial agents.

  • Mechanistic Studies: It serves as a tool to study the hexosamine biosynthetic pathway and its role in cell wall synthesis in various organisms.

  • Chemical Biology: As a modified sugar, it can be used to probe and understand carbohydrate-protein interactions and the functions of various enzymes involved in carbohydrate metabolism.

Conclusion

3-Amino-3-deoxy-D-glucose (this compound) is a fascinating amino sugar with significant potential in the fields of microbiology and drug discovery. Its well-characterized physicochemical properties and established biological activities provide a solid foundation for further research. This guide offers a comprehensive overview to aid scientists and researchers in their exploration of this promising molecule.

References

An In-Depth Technical Guide to the Kanosamine Biosynthesis Pathway in Bacillus subtilis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kanosamine (3-amino-3-deoxy-D-glucose) is an amino sugar with known antibiotic and antifungal properties. In the Gram-positive bacterium Bacillus subtilis, the biosynthesis of this compound follows a distinct pathway, differing from that observed in other microorganisms like Amycolatopsis mediterranei. This guide provides a comprehensive technical overview of the this compound biosynthesis pathway in B. subtilis, focusing on the core enzymatic steps, quantitative data, and detailed experimental protocols to facilitate further research and development.

The synthesis of this compound in B. subtilis is orchestrated by the ntd operon, which encodes three essential enzymes: NtdC, NtdA, and NtdB. These enzymes catalyze a three-step conversion of the central metabolite glucose-6-phosphate into this compound.[1] This pathway is of significant interest due to its potential as a target for novel antimicrobial agents and for its role in the production of the unusual disaccharide 3,3'-neotrehalosadiamine (NTD), which also exhibits antibiotic properties.

The Core Biosynthetic Pathway

The this compound biosynthesis pathway in B. subtilis is a linear, three-step enzymatic cascade that begins with a key intermediate of glycolysis, glucose-6-phosphate.

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Kanosamine_Biosynthesis G6P Glucose-6-phosphate OxoG6P 3-Oxo-glucose-6-phosphate G6P->OxoG6P NtdC (Dehydrogenase) K6P This compound-6-phosphate OxoG6P->K6P NtdA (Aminotransferase) PLP, Glutamate This compound This compound K6P->this compound NtdB (Phosphatase)

Caption: The this compound biosynthesis pathway in Bacillus subtilis.

The pathway initiates with the oxidation of glucose-6-phosphate, followed by a transamination reaction, and concludes with a dephosphorylation step to yield the final product, this compound.

Enzymes of the this compound Biosynthesis Pathway

EnzymeGeneFunctionCofactor/Co-substrateHomologous Enzyme (B. cereus)
NtdC ntdCGlucose-6-phosphate 3-dehydrogenaseNAD⁺KabC
NtdA ntdA3-oxo-glucose-6-phosphate:glutamate aminotransferasePyridoxal-5'-phosphate (PLP), GlutamateKabA
NtdB ntdBThis compound-6-phosphate phosphatase-KabB

Table 1: Enzymes of the this compound Biosynthesis Pathway in Bacillus subtilis.

Quantitative Data

Enzyme Kinetic Parameters (from Bacillus cereus homologs)

The following table summarizes the kinetic parameters determined for the homologous enzymes from Bacillus cereus, which are expected to have similar catalytic properties to the B. subtilis enzymes.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
KabC Glucose-6-phosphate1800 ± 3000.0028 ± 0.00021.6
NADP⁺200 ± 40--
KabA 3-Oxo-glucose-6-phosphate1.1 ± 0.317 ± 11.5 x 10⁷
Glutamate1100 ± 100--
KabB This compound-6-phosphate33 ± 41.5 ± 0.14.5 x 10⁴

Table 2: Kinetic Parameters of the Homologous this compound Biosynthesis Enzymes from Bacillus cereus. Data from Prasertanan, P., & Palmer, D. R. (2019). Archives of biochemistry and biophysics, 676, 108139.

Intracellular Metabolite Concentrations

A metabolome analysis of a B. subtilis strain with an upregulated this compound biosynthesis pathway revealed significant changes in the central carbon metabolism, including the concentration of the pathway's starting material, glucose-6-phosphate.

MetaboliteConcentration (pmol/OD650/mL)Condition
Glucose-6-phosphate~1500Upregulated this compound Biosynthesis
Glucose-6-phosphate~500Wild Type

Table 3: Intracellular Concentration of Glucose-6-Phosphate in Bacillus subtilis. Data adapted from Saito, N., et al. (2021). Journal of Bacteriology, 203(9), e00603-20. Note: Concentrations for 3-oxo-glucose-6-phosphate and this compound-6-phosphate are not currently available in the literature.

Experimental Protocols

The following section provides detailed methodologies for the key experiments required to study the this compound biosynthesis pathway in B. subtilis. These protocols are based on established methods for similar enzymes and pathways.

Overexpression and Purification of Ntd Enzymes

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Protein_Purification_Workflow Start Clone ntdA, ntdB, ntdC into expression vector (e.g., pET with His-tag) Transformation Transform into E. coli expression strain (e.g., BL21(DE3)) Start->Transformation Culture Grow culture to mid-log phase (OD600 ~0.6-0.8) Transformation->Culture Induction Induce protein expression with IPTG (e.g., 0.1-1 mM, 16-37°C, 4-16 h) Culture->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Resuspend cells and lyse (e.g., sonication, French press) Harvest->Lysis Clarification Clarify lysate by centrifugation Lysis->Clarification AffinityChrom Purify protein using Ni-NTA affinity chromatography Clarification->AffinityChrom Dialysis Dialyze purified protein into storage buffer AffinityChrom->Dialysis QC Assess purity and concentration (SDS-PAGE, Bradford/BCA assay) Dialysis->QC

Caption: General workflow for the overexpression and purification of Ntd enzymes.

a. Gene Cloning and Vector Construction:

  • Amplify the coding sequences of ntdC, ntdA, and ntdB from B. subtilis genomic DNA using PCR with primers containing appropriate restriction sites.

  • Ligate the PCR products into a suitable expression vector, such as pET-28a, which allows for the expression of N-terminal His-tagged fusion proteins.

  • Transform the ligation products into a cloning host like E. coli DH5α and verify the constructs by sequencing.

b. Protein Expression and Purification:

  • Transform the verified expression plasmids into an E. coli expression strain (e.g., BL21(DE3)).

  • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue incubation at a lower temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvest the cells by centrifugation, resuspend them in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lyse by sonication on ice.

  • Clarify the lysate by centrifugation and apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (lysis buffer with 20-50 mM imidazole) to remove non-specifically bound proteins.

  • Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).

  • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Enzyme Activity Assays

a. NtdC (Glucose-6-phosphate 3-dehydrogenase) Assay:

  • The activity of NtdC can be determined by monitoring the reduction of NAD⁺ to NADH at 340 nm (ε = 6220 M⁻¹cm⁻¹).

  • The reaction mixture (1 mL) should contain 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 2 mM NAD⁺, and 5 mM glucose-6-phosphate.

  • The reaction is initiated by the addition of purified NtdC enzyme.

  • The increase in absorbance at 340 nm is monitored over time using a spectrophotometer.

b. NtdA (Aminotransferase) Assay:

  • The activity of the PLP-dependent aminotransferase NtdA can be measured using a coupled assay. The formation of glutamate's corresponding α-keto acid, α-ketoglutarate, can be monitored.

  • Couple the NtdA reaction with glutamate dehydrogenase, which catalyzes the reductive amination of α-ketoglutarate to glutamate with the concomitant oxidation of NADH to NAD⁺.

  • The reaction mixture (1 mL) should contain 50 mM Tris-HCl (pH 8.0), 10 mM 3-oxo-glucose-6-phosphate (the product of the NtdC reaction), 20 mM L-glutamate, 0.1 mM PLP, 0.2 mM NADH, and an excess of glutamate dehydrogenase.

  • Initiate the reaction by adding purified NtdA.

  • Monitor the decrease in absorbance at 340 nm.

c. NtdB (Phosphatase) Assay:

  • The phosphatase activity of NtdB can be determined by measuring the release of inorganic phosphate (Pi) from this compound-6-phosphate.

  • A common method for Pi detection is the malachite green assay.

  • The reaction mixture (100 µL) should contain 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 1 mM this compound-6-phosphate.

  • Start the reaction by adding purified NtdB and incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding the malachite green reagent.

  • Measure the absorbance at ~620-650 nm and quantify the amount of Pi released using a standard curve prepared with known concentrations of phosphate.

Quantification of Pathway Intermediates

The intracellular concentrations of the this compound biosynthesis pathway intermediates can be quantified using liquid chromatography-mass spectrometry (LC-MS).

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Metabolite_Quantification_Workflow Start Grow B. subtilis culture to desired growth phase Quenching Rapidly quench metabolic activity (e.g., cold methanol) Start->Quenching Extraction Extract intracellular metabolites (e.g., boiling ethanol or chloroform/methanol/water) Quenching->Extraction Centrifugation Centrifuge to remove cell debris Extraction->Centrifugation Analysis Analyze supernatant by LC-MS/MS Centrifugation->Analysis Quantification Quantify metabolites using stable isotope-labeled internal standards and standard curves Analysis->Quantification

Caption: Workflow for the quantification of intracellular metabolites.

a. Sample Preparation:

  • Grow B. subtilis cultures to the desired cell density.

  • Rapidly quench metabolism by adding the cell culture to a cold solvent mixture (e.g., 60% methanol at -40°C).

  • Harvest the cells by centrifugation at low temperature.

  • Extract intracellular metabolites using a suitable extraction solvent (e.g., a mixture of chloroform, methanol, and water or boiling ethanol).

  • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

b. LC-MS Analysis:

  • Analyze the extracted metabolites using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • For the separation of phosphorylated sugars, a hydrophilic interaction liquid chromatography (HILIC) column is often employed.

  • The mass spectrometer should be operated in negative ion mode for the detection of the phosphorylated intermediates.

  • Develop a multiple reaction monitoring (MRM) method for a triple quadrupole MS or use accurate mass for a high-resolution MS to specifically detect and quantify glucose-6-phosphate, 3-oxo-glucose-6-phosphate, and this compound-6-phosphate.

c. Quantification:

  • Prepare standard curves for each metabolite of interest using authentic standards.

  • For accurate quantification, use stable isotope-labeled internal standards corresponding to the metabolites of interest.

Conclusion

The this compound biosynthesis pathway in Bacillus subtilis represents a novel and important route for the production of this bioactive amino sugar. The pathway's direct link to central carbon metabolism and its regulation offer exciting opportunities for metabolic engineering and the development of new antimicrobial strategies. The technical information and protocols provided in this guide are intended to serve as a valuable resource for researchers aiming to further unravel the intricacies of this pathway and harness its potential in various applications. Further research is warranted to determine the precise kinetic parameters of the B. subtilis Ntd enzymes and to quantify the in vivo flux through this pathway under different physiological conditions.

References

Kanosamine Biosynthesis in Amycolatopsis mediterranei: A Core Pathway for Rifamycin Production

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Kanosamine, a 3-amino-3-deoxy-D-glucose, is a crucial intermediate in the biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the starter unit for the production of the commercially significant ansamycin antibiotics, including rifamycin, in Amycolatopsis mediterranei. Understanding the intricacies of the this compound biosynthetic pathway is paramount for metabolic engineering strategies aimed at enhancing rifamycin yield and generating novel antibiotic derivatives. This technical guide provides an in-depth overview of the core enzymatic steps, genetic determinants, and experimental methodologies associated with this compound biosynthesis in A. mediterranei.

Introduction

Amycolatopsis mediterranei is a Gram-positive bacterium belonging to the actinomycetes, renowned for its production of rifamycin B, a potent inhibitor of bacterial RNA polymerase. The biosynthesis of rifamycin is a complex process involving a type I polyketide synthase (PKS) and a series of tailoring enzymes. The initiation of this intricate assembly line depends on the availability of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). The formation of AHBA itself is a multi-step process that diverges from primary metabolism, with this compound serving as a key nitrogen-containing precursor.

The biosynthetic gene cluster for rifamycin (rif) in A. mediterranei harbors the genes responsible for this compound synthesis. Elucidating the function of these genes and the enzymes they encode is critical for rational strain improvement and the potential for combinatorial biosynthesis of novel ansamycins. This document synthesizes the current knowledge on the this compound biosynthetic pathway in A. mediterranei, presenting it in a format accessible to researchers and professionals in the field of drug development.

The this compound Biosynthetic Pathway in Amycolatopsis mediterranei

In A. mediterranei, the synthesis of this compound proceeds from the central metabolite UDP-glucose through a series of enzymatic reactions encoded by the rif gene cluster. This pathway is distinct from the this compound biosynthesis route found in other bacteria, such as Bacillus subtilis, which utilizes glucose-6-phosphate as a starting substrate. The key enzymes involved in the A. mediterranei pathway are RifL, RifK, RifM, and RifN.

The proposed biosynthetic pathway is as follows:

  • Oxidation: UDP-glucose is oxidized to UDP-3-keto-D-glucose by the NAD+-dependent dehydrogenase, RifL .

  • Transamination: The keto-intermediate undergoes transamination to form UDP-kanosamine. This reaction is catalyzed by the pyridoxal phosphate (PLP)-dependent aminotransferase, RifK , which utilizes an amino donor such as L-glutamate.

  • Hydrolysis/Phosphorylation Steps: The conversion of UDP-kanosamine to this compound-6-phosphate is thought to involve a phosphatase and a kinase. RifM has been proposed to function as a UDP-kanosamine phosphatase, yielding this compound. Subsequently, RifN acts as a specific this compound kinase, phosphorylating free this compound to produce this compound-6-phosphate. This latter intermediate then enters the AHBA pathway.

Visualization of the this compound Biosynthetic Pathway

The following diagram illustrates the enzymatic conversions from UDP-glucose to this compound-6-phosphate in A. mediterranei.

Kanosamine_Biosynthesis cluster_main This compound Biosynthesis in Amycolatopsis mediterranei UDP_Glucose UDP-Glucose UDP_3_keto_D_glucose UDP-3-keto-D-glucose UDP_Glucose->UDP_3_keto_D_glucose RifL (Dehydrogenase) UDP_this compound UDP-kanosamine UDP_3_keto_D_glucose->UDP_this compound RifK (Aminotransferase) This compound This compound UDP_this compound->this compound RifM (Phosphatase) Kanosamine_6P This compound-6-phosphate This compound->Kanosamine_6P RifN (Kinase) To_AHBA To AHBA Pathway Kanosamine_6P->To_AHBA

Caption: Enzymatic steps in the biosynthesis of this compound-6-phosphate from UDP-glucose in A. mediterranei.

Quantitative Data

Detailed kinetic parameters for the individual enzymes of the this compound biosynthetic pathway in Amycolatopsis mediterranei are not extensively reported in publicly available literature. However, functional characterization has been performed, confirming their roles in the pathway. The following table summarizes the available information. Further enzymatic assays are required to populate a comprehensive kinetic dataset.

EnzymeGeneSubstrate(s)ProductCofactor(s)Quantitative Data (Source)
RifL rifLUDP-glucoseUDP-3-keto-D-glucoseNAD+Kinetic data not available.
RifK rifKUDP-3-keto-D-glucose, L-glutamateUDP-kanosamine, α-ketoglutaratePyridoxal Phosphate (PLP)Kinetic data not available.
RifM rifMUDP-kanosamineThis compound, UDP-Proposed phosphatase activity. Kinetic data not available.
RifN rifNThis compound, ATPThis compound-6-phosphate, ADPMg2+Confirmed as a this compound kinase. Kinetic data not available.

Experimental Protocols

The study of this compound biosynthesis in A. mediterranei involves a combination of genetic manipulation, protein expression, and biochemical assays. Below are generalized protocols for key experiments, which should be optimized for specific laboratory conditions.

Gene Inactivation in Amycolatopsis mediterranei

Gene inactivation, or knockout, is essential for confirming the function of genes in a biosynthetic pathway. Insertional inactivation of rifN, for example, has been shown to block rifamycin production, confirming its essential role. A common method for gene inactivation in Actinobacteria is through homologous recombination.

Workflow for Gene Inactivation:

Gene_Inactivation_Workflow cluster_workflow Gene Inactivation Workflow Construct 1. Construct Knockout Plasmid (e.g., in E. coli) Conjugation 2. Intergeneric Conjugation (E. coli to A. mediterranei) Construct->Conjugation Selection1 3. Select for Single Crossover (Antibiotic Resistance) Conjugation->Selection1 Selection2 4. Select for Double Crossover (Counter-selection) Selection1->Selection2 Verification 5. Verify Mutant Genotype (PCR and Sequencing) Selection2->Verification Phenotype 6. Phenotypic Analysis (e.g., HPLC of culture extracts) Verification->Phenotype

Caption: A typical workflow for generating a gene knockout mutant in A. mediterranei.

Methodology:

  • Construct Knockout Plasmid: A suicide vector (unable to replicate in A. mediterranei) is engineered in E. coli. This plasmid contains upstream and downstream flanking regions of the target gene, along with a selectable marker (e.g., an antibiotic resistance gene).

  • Intergeneric Conjugation: The knockout plasmid is transferred from a donor E. coli strain (e.g., S17-1) to A. mediterranei via conjugation on a suitable medium (e.g., ISP4).

  • Selection for Single Crossover: Exconjugants are selected on a medium containing an antibiotic to which the recipient A. mediterranei is sensitive and the plasmid confers resistance. This selects for cells in which the plasmid has integrated into the chromosome via a single homologous recombination event.

  • Selection for Double Crossover: Colonies from the single crossover event are cultured without selection and then plated on a medium that selects for the loss of the vector backbone (e.g., containing a counter-selectable marker if available). This enriches for cells that have undergone a second recombination event, resulting in either the wild-type or the desired knockout mutant.

  • Verification of Mutant Genotype: PCR analysis using primers flanking the target gene is used to screen for the desired deletion mutant. The genotype of putative mutants should be confirmed by DNA sequencing.

  • Phenotypic Analysis: The mutant strain is cultured under production conditions, and the metabolic profile is compared to the wild-type strain using techniques such as High-Performance Liquid Chromatography (HPLC) to confirm the loss of downstream products (e.g., rifamycin).

Preparation of Amycolatopsis mediterranei Cell-Free Lysate

Cell-free lysates are essential for in vitro characterization of enzyme activity.

Methodology:

  • Cultivation and Harvest: Cultivate A. mediterranei in a suitable liquid medium (e.g., Tryptic Soy Broth) to the desired growth phase (e.g., mid-logarithmic). Harvest the mycelia by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

  • Washing: Wash the cell pellet twice with a suitable buffer (e.g., phosphate buffer, pH 7.2) to remove residual medium components.

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer containing protease inhibitors. Disrupt the cells using mechanical methods such as sonication on ice or by using a French press.

  • Clarification: Centrifuge the crude lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • Collection: Carefully collect the supernatant, which is the cell-free lysate. The lysate can be used immediately for enzyme assays or stored at -80°C.

In Vitro Enzyme Assays

Enzyme assays with the cell-free lysate or purified enzymes are used to confirm the function of the biosynthetic enzymes.

Example Assay for RifN (this compound Kinase):

  • Reaction Mixture: Prepare a reaction mixture containing the cell-free lysate (or purified RifN), this compound, ATP, and a suitable buffer with MgCl2.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

  • Quenching: Stop the reaction, for example, by adding a strong acid or by heat inactivation.

  • Analysis: Analyze the reaction products for the formation of this compound-6-phosphate. This can be done using techniques such as HPLC coupled with mass spectrometry (LC-MS) to separate and identify the product.

Conclusion and Future Perspectives

The biosynthesis of this compound in Amycolatopsis mediterranei is a critical prerequisite for the production of rifamycin. The pathway, involving the enzymes RifL, RifK, RifM, and RifN, provides multiple targets for metabolic engineering. A thorough quantitative understanding of the kinetics of these enzymes, which is currently lacking, would greatly facilitate the development of predictive models for optimizing rifamycin production. Furthermore, the detailed characterization of these enzymes could enable their use in chemoenzymatic synthesis of novel aminoglycosides and other valuable compounds. The experimental protocols outlined in this guide provide a framework for researchers to further investigate this important biosynthetic pathway and unlock the full potential of A. mediterranei as a producer of high-value pharmaceuticals.

An In-depth Technical Guide to the Core Enzymes of Kanosamine Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kanosamine (3-amino-3-deoxy-D-glucose) is a bioactive aminosugar that serves as a crucial component of several clinically important antibiotics, including kanamycin.[1] Its unique structure and biological activity have made its biosynthetic pathways a subject of significant interest for researchers in natural product synthesis and antibiotic development. Understanding the enzymes that catalyze the formation of this compound is paramount for harnessing these pathways for the production of novel antibiotics and other therapeutics. This technical guide provides a comprehensive overview of the core enzymes involved in the two primary this compound biosynthesis pathways, presenting key kinetic data, detailed experimental protocols, and visual representations of the biochemical transformations.

Two Major Pathways for this compound Biosynthesis

Nature has evolved at least two distinct enzymatic routes to synthesize this compound, primarily differing in their starting substrate. In bacteria such as Bacillus subtilis and Bacillus cereus, this compound is synthesized from glucose-6-phosphate .[2][3] In contrast, organisms like Amycolatopsis mediterranei utilize UDP-glucose as the precursor.[4] This guide will delve into the enzymes of both pathways.

The Glucose-6-Phosphate Pathway in Bacillus Species

The biosynthesis of this compound from glucose-6-phosphate is a three-step enzymatic cascade catalyzed by the proteins encoded by the ntd (ntdA, ntdB, ntdC) or kab (kabA, kabB, kabC) operons in Bacillus subtilis and Bacillus cereus, respectively.[2][5]

Core Enzymes and Their Kinetic Properties

The enzymes involved are a dehydrogenase (NtdC/KabC), an aminotransferase (NtdA/KabA), and a phosphatase (NtdB/KabB). A comprehensive kinetic analysis has been performed on the enzymes from Bacillus cereus UW85.[2]

EnzymeGeneEC NumberSubstrate(s)K_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Cofactor
KabC kabC1.1.1.-Glucose-6-phosphate1300 ± 2000.011 ± 0.0018.5NADP⁺
NADP⁺110 ± 20
KabA kabA2.6.1.-3-oxo-glucose-6-phosphateN/D>10⁷>10⁷PLP
L-Glutamate1700 ± 200
KabB kabB3.1.3.92This compound-6-phosphate140 ± 201.1 ± 0.17900Mg²⁺

N/D: Not determined due to the instability of the 3-oxo-glucose-6-phosphate intermediate. Data sourced from Prasertanan and Palmer (2019).[2]

Biochemical Pathway and Logic

The pathway proceeds through a chemically unstable intermediate, 3-oxo-glucose-6-phosphate. The kinetic parameters of the enzymes are finely tuned to prevent the accumulation of this unstable molecule. The first step, catalyzed by KabC, is relatively slow, while the subsequent aminotransferase and phosphatase reactions are significantly faster.[2]

Kanosamine_G6P_Pathway cluster_enzymes Enzymatic Steps G6P Glucose-6-Phosphate KetoG6P 3-Oxo-glucose-6-Phosphate G6P->KetoG6P KabC (NtdC) NADP⁺ → NADPH K6P This compound-6-Phosphate KetoG6P->K6P KabA (NtdA) Glutamate → α-Ketoglutarate This compound This compound K6P->this compound KabB (NtdB) H₂O → Pᵢ

This compound biosynthesis from Glucose-6-Phosphate.

The UDP-Glucose Pathway in Amycolatopsis mediterranei

In Amycolatopsis mediterranei, the biosynthesis of this compound is intricately linked to the production of the ansamycin antibiotic rifamycin.[6] This pathway commences with UDP-glucose and involves a series of four core enzymatic reactions.

Core Enzymes and Their Functions

The enzymes in this pathway are encoded by the rif gene cluster and include a UDP-glucose dehydrogenase (RifL), a UDP-3-keto-D-glucose transaminase (RifK), a UDP-kanosamine phosphatase (RifM), and a this compound kinase (RifN).[1] While detailed kinetic parameters for these enzymes are not as extensively characterized as the Bacillus pathway, their roles have been established.

EnzymeGeneEC NumberFunctionCofactor
RifL rifL1.1.1.22Oxidation of UDP-glucoseNAD⁺
RifK rifK2.6.1.-Transamination of UDP-3-keto-D-glucosePLP
RifM rifM3.1.3.-Hydrolysis of UDP-kanosamine-
RifN rifN2.7.1.-Phosphorylation of this compoundATP
Biochemical Pathway and Logic

This pathway generates this compound, which is then phosphorylated by RifN to produce this compound-6-phosphate, a key intermediate in the biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor to rifamycin.[4]

Kanosamine_UDP_Pathway cluster_enzymes Enzymatic Steps UDPG UDP-Glucose UDPKetoG UDP-3-keto-D-glucose UDPG->UDPKetoG RifL 2 NAD⁺ → 2 NADH UDPKan UDP-kanosamine UDPKetoG->UDPKan RifK Glutamine → Glutamate This compound This compound UDPKan->this compound RifM H₂O → UDP K6P This compound-6-Phosphate This compound->K6P RifN ATP → ADP

This compound biosynthesis from UDP-Glucose.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and assaying of the enzymes involved in the glucose-6-phosphate pathway from Bacillus.

Cloning, Expression, and Purification of His-tagged Kab/Ntd Enzymes

This protocol is adapted for the expression of N-terminally His-tagged proteins in E. coli.

1. Gene Cloning:

  • The genes (kabA, kabB, kabC or ntdA, ntdB, ntdC) are amplified by PCR from the genomic DNA of the source organism.

  • The PCR products are cloned into a suitable expression vector containing an N-terminal His₆-tag, such as pET-28a(+).

2. Protein Expression:

  • The expression plasmid is transformed into E. coli BL21(DE3) cells.

  • A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grown overnight at 37°C with shaking.

  • The starter culture is used to inoculate a larger volume of LB broth. The culture is grown at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • The culture is then incubated for a further 16-20 hours at a reduced temperature (e.g., 18°C) with shaking.

3. Cell Lysis and Protein Purification:

  • Cells are harvested by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • The cell pellet is resuspended in lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Lysozyme is added to a final concentration of 1 mg/mL and the suspension is incubated on ice for 30 minutes.

  • The cells are lysed by sonication on ice.

  • The lysate is clarified by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).

  • The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • The column is washed with wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • The His-tagged protein is eluted with elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • The purified protein is dialyzed against a suitable storage buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) and stored at -80°C.

Protein_Purification_Workflow Cloning Gene Cloning into His-tag vector Transformation Transformation into E. coli BL21(DE3) Cloning->Transformation Growth Cell Growth to OD₆₀₀ 0.6-0.8 Transformation->Growth Induction IPTG Induction Growth->Induction Expression Overnight Expression at 18°C Induction->Expression Harvesting Cell Harvesting Expression->Harvesting Lysis Cell Lysis (Lysozyme & Sonication) Harvesting->Lysis Clarification Centrifugation Lysis->Clarification AffinityChrom Ni-NTA Affinity Chromatography Clarification->AffinityChrom Elution Imidazole Elution AffinityChrom->Elution Dialysis Dialysis and Storage Elution->Dialysis

Workflow for His-tagged protein purification.
Enzyme Assays

1. KabC/NtdC (Dehydrogenase) Assay:

  • The activity of KabC/NtdC is determined by monitoring the reduction of NADP⁺ (for KabC) or NAD⁺ (for NtdC) to NADPH or NADH, respectively, at 340 nm.

  • The reaction mixture (1 mL) contains 50 mM HEPES buffer (pH 7.5), 5 mM glucose-6-phosphate, 1 mM NADP⁺/NAD⁺, and the purified enzyme.

  • The reaction is initiated by the addition of the enzyme, and the increase in absorbance at 340 nm is monitored using a spectrophotometer.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH/NADH (6220 M⁻¹cm⁻¹).

2. KabA/NtdA (Aminotransferase) Coupled Assay:

  • The activity of the aminotransferase is measured using a coupled assay with glutamate dehydrogenase.

  • The reaction mixture (1 mL) contains 50 mM HEPES buffer (pH 7.5), 2 mM 3-oxo-glucose-6-phosphate (generated in situ by KabC/NtdC), 10 mM L-glutamate, 0.2 mM NADH, 5 units of glutamate dehydrogenase, and the purified KabA/NtdA enzyme.

  • KabA/NtdA catalyzes the transfer of an amino group from glutamate to 3-oxo-glucose-6-phosphate, producing this compound-6-phosphate and α-ketoglutarate.

  • Glutamate dehydrogenase then catalyzes the reductive amination of α-ketoglutarate to glutamate, with the concomitant oxidation of NADH to NAD⁺.

  • The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

3. KabB/NtdB (Phosphatase) Assay:

  • The phosphatase activity is determined by measuring the amount of inorganic phosphate released from this compound-6-phosphate using a malachite green-based colorimetric assay.

  • The reaction mixture (100 µL) contains 50 mM HEPES buffer (pH 7.5), 1 mM this compound-6-phosphate, 5 mM MgCl₂, and the purified enzyme.

  • The reaction is incubated at 37°C for a defined period (e.g., 10-30 minutes) and then stopped by the addition of the malachite green reagent.

  • The absorbance of the resulting color complex is measured at a wavelength between 620 and 660 nm.

  • The amount of phosphate released is quantified by comparison to a standard curve prepared with known concentrations of inorganic phosphate.

Conclusion

The enzymes of the this compound biosynthetic pathways represent a rich area for scientific exploration and potential therapeutic development. The detailed characterization of the Bacillus pathway provides a solid foundation for enzyme engineering and synthetic biology applications aimed at producing novel aminoglycoside antibiotics. Further kinetic characterization of the Amycolatopsis pathway enzymes will be crucial for a complete understanding of this compound biosynthesis and its integration with other metabolic pathways. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this exciting field.

References

The Antifungal Mechanism of Kanosamine: A Technical Guide to a Promising Cell Wall Synthesis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kanosamine (3-amino-3-deoxy-D-glucose) is a naturally occurring aminosugar antibiotic with demonstrated inhibitory activity against a range of pathogenic fungi.[1][2] Its mechanism of action centers on the disruption of the fungal cell wall, a structure essential for fungal viability and absent in human cells, making its biosynthetic pathway an attractive target for novel antifungal therapies. This technical guide provides an in-depth review of this compound's core mechanism, presenting key quantitative data, detailed experimental protocols for its characterization, and visual diagrams of the molecular pathways and experimental workflows involved.

Core Mechanism of Action

This compound functions as a prodrug, requiring intracellular transport and enzymatic activation to exert its antifungal effect. The mechanism can be delineated into three primary stages:

  • Cellular Uptake: this compound is actively transported into the fungal cytoplasm. Studies on Candida albicans have shown that this uptake is mediated by the fungus's own glucose transport systems.[1][3]

  • Intracellular Activation: Once inside the cell, this compound is phosphorylated by host kinases to form This compound-6-phosphate (K6P) . This phosphorylation is a critical activation step; this compound itself does not inhibit the target enzyme.[1][2]

  • Enzyme Inhibition: K6P acts as a potent inhibitor of L-glutamine:D-fructose-6-phosphate amidotransferase , commonly known as Glucosamine-6-phosphate (GlcN-6-P) synthase.[1] This enzyme catalyzes the first and rate-limiting step in the hexosamine biosynthesis pathway, which produces UDP-N-acetylglucosamine (UDP-GlcNAc), the essential precursor for the synthesis of chitin and mannoproteins—critical structural components of the fungal cell wall.[3]

The inhibition of GlcN-6-P synthase by K6P is competitive with respect to the substrate D-fructose-6-phosphate and non-competitive with respect to the co-substrate L-glutamine.[1] By blocking this crucial enzymatic step, this compound effectively starves the cell of the building blocks needed for cell wall maintenance and synthesis. This leads to profound morphological defects, including the inhibition of septum formation and cell agglutination, ultimately arresting fungal growth.[1][4]

Signaling Pathway Diagram

The following diagram illustrates the metabolic pathway and this compound's point of intervention.

Kanosamine_Mechanism cluster_extracellular Extracellular Space cluster_cytoplasm Fungal Cytoplasm Kanosamine_ext This compound Glucose_Transporter Glucose Transporter Kanosamine_ext->Glucose_Transporter Kanosamine_int This compound K6P This compound-6-Phosphate (Active Inhibitor) Kanosamine_int->K6P Phosphorylation (Activation) GlcN6P_synthase GlcN-6-P Synthase (Target Enzyme) K6P->GlcN6P_synthase Inhibition Fru6P D-Fructose-6-P Fru6P->GlcN6P_synthase Substrate Gln L-Glutamine Gln->GlcN6P_synthase Substrate GlcN6P Glucosamine-6-P GlcN6P_synthase->GlcN6P Product Pathway Hexosamine Biosynthesis Pathway GlcN6P->Pathway UDPGlcNAc UDP-GlcNAc Pathway->UDPGlcNAc CellWall Chitin & Mannoproteins (Cell Wall Components) UDPGlcNAc->CellWall Glucose_Transporter->Kanosamine_int

This compound's mechanism of action pathway.

Data Presentation: Quantitative Analysis

The efficacy of an antimicrobial agent is defined by quantitative metrics. The following tables summarize the key inhibitory constants and minimum inhibitory concentrations (MICs) reported for this compound and its active metabolite.

Table 1: Enzyme Inhibition Kinetics

This table presents the kinetic parameters of this compound-6-phosphate (K6P) against Candida albicans GlcN-6-P synthase.

ParameterValue (mM)Inhibition TypeSubstrateReference
Ki5.9CompetitiveD-Fructose-6-Phosphate[1]
Ki21.0Non-competitiveL-Glutamine[1]
IC509.8--[1]
Table 2: Minimum Inhibitory Concentrations (MICs) Against Human Pathogenic Yeasts

MIC values for this compound were determined using the microplate broth dilution method in different minimal media.[1] Note the variability based on the growth medium used.

MicroorganismStrainMIC in RPMI 1640 (mg/mL)MIC in YNB (mg/mL)
Candida albicansATCC 102612.510
Candida albicansATCC 262781.255
Candida glabrata221.252.5
Candida tropicalis162.55
Candida parapsilosis131.252.5
Candida guilliermondii102.55
Cryptococcus neoformans12.55
Saccharomyces cerevisiaeJG 4362.510
Saccharomyces cerevisiaePS 124 (Cdr1p+)2.510
Table 3: Inhibitory Activity Against Plant Pathogenic Fungi

This compound also shows activity against a range of plant pathogens. The following data is based on an agar well diffusion assay, with results presented as percentage growth inhibition.

Fungal GroupSpeciesGrowth Inhibition (%)Reference
AscomycetesVenturia inaequalis100[2]
BasidiomycetesUstilago maydis100[2]
DeuteromycetesBotrytis cinerea100[2]
DeuteromycetesColletotrichum trifolii100[2]
DeuteromycetesFusarium oxysporum f. sp. conglutinans100[2]
DeuteromycetesVerticillium dahliae100[2]
DeuteromycetesPyricularia oryzae100[2]
DeuteromycetesTrichoderma sp.35[2]
DeuteromycetesAspergillus niger0[2]

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate this compound's mechanism of action, based on published literature.[1]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the lowest concentration of this compound that inhibits visible fungal growth.

Workflow Diagram

MIC_Workflow A Prepare serial two-fold dilutions of this compound in 96-well plate C Inoculate each well with fungal suspension A->C B Prepare standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 cells/mL) B->C D Incubate plate (e.g., 35°C for 24-48h) C->D E Determine MIC: Lowest concentration with no visible growth D->E

Workflow for MIC determination.

Methodology:

  • Preparation of this compound Stock: Prepare a sterile stock solution of this compound in the desired test medium (e.g., RPMI 1640 with L-glutamine, buffered with MOPS).

  • Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution to achieve a range of final concentrations (e.g., from 20 mg/mL down to 0.04 mg/mL).

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar). Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in the test medium to achieve the final target inoculum density (e.g., 1 x 10³ cells/mL).

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the this compound dilutions. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Incubation: Seal the plate and incubate at 35°C for 24 to 48 hours, depending on the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity) compared to the positive control well.

Protocol 2: GlcN-6-P Synthase Inhibition Assay

This protocol measures the inhibitory effect of this compound-6-phosphate on the activity of purified or crude GlcN-6-P synthase.

Workflow Diagram

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay Reaction cluster_detection Detection & Analysis A Purify GlcN-6-P Synthase from fungal source E Initiate reaction by adding GlcN-6-P Synthase A->E B Synthesize or procure This compound-6-Phosphate (K6P) D Add varying concentrations of K6P B->D C Combine in reaction mixture: - Buffer (e.g., K-phosphate, pH 7.5) - Substrates (Fru-6-P, L-Gln) - Cofactors (EDTA, DTT) C->D D->E F Incubate at 37°C for a defined time (e.g., 30 min) E->F G Stop reaction (e.g., by boiling) F->G H Quantify Glucosamine-6-P formed (Elson-Morgan colorimetric method) G->H I Measure absorbance (e.g., at 530 nm) H->I J Calculate % inhibition, IC50, and Ki values I->J

Workflow for enzyme inhibition assay.

Methodology:

  • Enzyme Preparation: Obtain purified GlcN-6-P synthase or prepare a crude cell-free extract from the target fungal species.

  • Inhibitor Preparation: this compound-6-phosphate must be used as the inhibitor. Prepare a stock solution of K6P in the assay buffer.

  • Reaction Mixture: Prepare a reaction mixture in a microcentrifuge tube containing:

    • Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

    • D-fructose-6-phosphate (varied concentrations for kinetic analysis, e.g., 1-10 mM)

    • L-glutamine (fixed saturating concentration, e.g., 10 mM)

    • EDTA (e.g., 1 mM)

    • Dithiothreitol (DTT) (e.g., 1 mM)

    • Varying concentrations of this compound-6-phosphate.

  • Reaction Initiation and Incubation: Pre-warm the mixture to 37°C. Initiate the reaction by adding a known amount of the enzyme solution. Incubate for a fixed time (e.g., 30 minutes) during which the reaction is linear.

  • Reaction Termination: Stop the reaction by placing the tubes in a boiling water bath for 2-3 minutes, followed by centrifugation to pellet the denatured protein.

  • Product Quantification (Elson-Morgan Method):

    • Take an aliquot of the supernatant from the terminated reaction.

    • Add sodium carbonate solution and acetylacetone reagent, and boil to form a chromogen.

    • After cooling, add Ehrlich's reagent (p-dimethylaminobenzaldehyde in HCl/isopropanol).

    • Measure the absorbance of the resulting red-colored product at 530 nm.

  • Data Analysis: Create a standard curve using known concentrations of glucosamine-6-phosphate. Calculate the amount of product formed in each reaction. Determine the percentage of inhibition for each K6P concentration and calculate the IC₅₀. For kinetic analysis, measure reaction rates at different substrate and inhibitor concentrations and use Lineweaver-Burk or Dixon plots to determine the Ki and the type of inhibition.

Conclusion and Drug Development Outlook

This compound's mechanism of action is well-defined, targeting a crucial and fungi-specific metabolic pathway. Its reliance on host cell transporters and activation enzymes presents both opportunities and challenges for drug development. The relatively high MIC values observed against some human pathogens suggest that this compound itself may have limited utility as a systemic antifungal.[1][3] However, its core structure and mechanism of action make it an excellent lead compound. Future research and development could focus on:

  • Prodrug Strategies: Designing this compound derivatives with improved cellular uptake or more efficient intracellular phosphorylation.

  • Structure-Activity Relationship (SAR) Studies: Modifying the this compound scaffold to enhance its binding affinity and inhibitory potency against GlcN-6-P synthase.

  • Combination Therapies: Exploring synergistic effects with other antifungal agents that target different cellular pathways.

The inhibition of GlcN-6-P synthase remains a highly viable strategy for the development of novel antifungals, and this compound serves as a foundational tool for researchers in this endeavor.

References

The Biological Activity of Kanosamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kanosamine, a naturally occurring aminosugar antibiotic, demonstrates significant biological activity, primarily as an antifungal agent. Its mechanism of action is centered on the inhibition of a key enzyme in the fungal cell wall biosynthesis pathway, glucosamine-6-phosphate synthase. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its antifungal properties. It includes a detailed analysis of its mechanism of action, quantitative data on its efficacy, and explicit experimental protocols. Furthermore, this guide presents visual representations of the key signaling pathways and experimental workflows using the Graphviz DOT language, offering a clear and concise resource for researchers in the fields of microbiology, mycology, and drug development.

Introduction

This compound, also known as 3-amino-3-deoxy-D-glucose, is an aminosugar antibiotic produced by various bacteria, including Bacillus cereus[1][2][3]. It has garnered interest for its potent inhibitory effects against a range of pathogenic fungi and oomycetes[1][2][3]. This document serves as an in-depth technical resource, consolidating the current scientific understanding of this compound's biological activity.

Antifungal Activity

The primary and most well-documented biological activity of this compound is its ability to inhibit the growth of various fungal and oomycete species[1][2][3].

Mechanism of Action

This compound exerts its antifungal effect through a specific molecular mechanism that targets the biosynthesis of the fungal cell wall[4]. The key steps are as follows:

  • Cellular Uptake: this compound is transported into fungal cells via the glucose transport system[4].

  • Intracellular Phosphorylation: Once inside the cell, this compound is phosphorylated to this compound-6-phosphate.

  • Enzyme Inhibition: this compound-6-phosphate acts as a competitive inhibitor of the enzyme glucosamine-6-phosphate synthase (GlcN-6-P synthase) with respect to D-fructose-6-phosphate[4].

  • Disruption of Cell Wall Synthesis: GlcN-6-P synthase is a crucial enzyme in the hexosamine biosynthetic pathway, which produces the necessary precursors for chitin, a vital component of the fungal cell wall. By inhibiting this enzyme, this compound effectively halts cell wall synthesis, leading to morphological abnormalities and ultimately, the cessation of fungal growth[4].

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound in fungal cells.

Kanosamine_Mechanism Antifungal Mechanism of this compound cluster_extracellular Extracellular Space cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Glucose_Transporter Glucose Transporter This compound->Glucose_Transporter Uptake Kanosamine_in This compound Glucose_Transporter->Kanosamine_in K6P This compound-6-Phosphate Kanosamine_in->K6P Phosphorylation GlcN6P_Synthase Glucosamine-6-Phosphate Synthase K6P->GlcN6P_Synthase Inhibits Glucosamine6P Glucosamine-6-Phosphate GlcN6P_Synthase->Glucosamine6P Fructose6P D-Fructose-6-Phosphate Fructose6P->GlcN6P_Synthase Glutamine L-Glutamine Glutamine->GlcN6P_Synthase Cell_Wall_Precursors Cell Wall Precursors (e.g., UDP-GlcNAc) Glucosamine6P->Cell_Wall_Precursors Cell_Wall Fungal Cell Wall (Chitin Synthesis) Cell_Wall_Precursors->Cell_Wall

Caption: Antifungal Mechanism of this compound.

Quantitative Data

The efficacy of this compound as an antifungal agent has been quantified through various studies. The following tables summarize the key quantitative data.

Table 1: Inhibition Constant (Ki) of this compound-6-Phosphate

EnzymeInhibitorSubstrateInhibition TypeKi ValueReference
Glucosamine-6-Phosphate SynthaseThis compound-6-PhosphateD-Fructose-6-PhosphateCompetitive5.9 mM[4]

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Fungi and Oomycetes

OrganismMIC (µg/mL)Reference
Phytophthora medicaginis M291325
Aphanomyces euteiches WI-9860
Saccharomyces cerevisiaeHigh values reported[4]
Candida albicansHigh values reported[4]

Antibacterial Activity

While the primary focus of research has been on its antifungal properties, this compound has also been reported to inhibit a few bacterial species. However, this activity is generally considered to be moderate[1][2][3].

Anti-inflammatory and Anticancer Activities

Extensive literature searches did not yield significant direct evidence for anti-inflammatory or anticancer activities of this compound. While the hexosamine biosynthetic pathway and the enzyme glucosamine-6-phosphate synthase are implicated in inflammatory and cancerous processes, there are no specific studies demonstrating a direct effect of this compound on inflammatory markers or cancer cell viability. Therefore, at present, there is a lack of scientific data to support the use of this compound in these therapeutic areas.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against fungal species can be determined using a broth microdilution method.

Materials:

  • 96-well microtiter plates

  • This compound stock solution

  • Fungal culture

  • Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 0.5 x 105 to 2.5 x 105 CFU/mL.

  • Serial Dilution of this compound: Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate using the broth medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilutions. This will bring the final volume to 200 µL and the fungal concentration to the desired range.

  • Controls: Include a positive control (fungal inoculum in broth without this compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Reading the Results: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow MIC Determination Workflow cluster_preparation Preparation cluster_assay_setup Assay Setup cluster_incubation_reading Incubation & Reading cluster_analysis Analysis A Prepare Fungal Inoculum (0.5 McFarland) D Add Fungal Inoculum to wells A->D B Prepare this compound Stock Solution C Serial Dilution of this compound in 96-well plate B->C C->D E Incubate at 35°C for 24-48h D->E F Read Results (Visual or Spectrophotometric) E->F G Determine MIC F->G

Caption: Workflow for MIC Determination.

Biosynthesis of this compound

This compound is synthesized by different bacterial species through distinct biosynthetic pathways.

Pathway in Amycolatopsis mediterranei

In Amycolatopsis mediterranei, the biosynthesis of this compound starts from UDP-glucose.

Pathway in Bacillus subtilis and Bacillus cereus

In Bacillus subtilis and Bacillus cereus, a different pathway starting from glucose-6-phosphate is utilized. This pathway involves three key enzymes: a glucose-6-phosphate 3-dehydrogenase, a 3-oxo-glucose-6-phosphate:glutamate aminotransferase, and a this compound-6-phosphate phosphatase.

Biosynthesis Pathway Diagram

The following diagram illustrates the biosynthesis of this compound from glucose-6-phosphate in Bacillus species.

Kanosamine_Biosynthesis This compound Biosynthesis in Bacillus spp. G6P Glucose-6-Phosphate KetoG6P 3-Oxo-glucose-6-Phosphate G6P->KetoG6P Enzyme 1 K6P This compound-6-Phosphate KetoG6P->K6P Enzyme 2 This compound This compound K6P->this compound Enzyme 3 Enz1 Glucose-6-phosphate 3-dehydrogenase Enz2 3-Oxo-glucose-6-phosphate: glutamate aminotransferase Enz3 This compound-6-phosphate phosphatase

Caption: this compound Biosynthesis Pathway.

Conclusion

This compound is a well-characterized antifungal agent with a specific mechanism of action targeting fungal cell wall biosynthesis. The quantitative data on its inhibitory activity provide a solid foundation for its potential application in agriculture and medicine. While its antibacterial activity is limited, and there is currently no substantial evidence for its role as an anti-inflammatory or anticancer agent, its potent antifungal properties make it a subject of continued interest for the development of new therapeutic strategies against fungal pathogens. This technical guide provides a centralized resource of the current knowledge on the biological activity of this compound to aid researchers and professionals in the field.

References

The Role of Kanosamine in Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kanosamine (3-amino-3-deoxy-D-glucose) is a naturally occurring aminosugar with significant biological activities, including antibiotic and antifungal properties.[1] As a secondary metabolite, it serves as a crucial building block for more complex antibiotics such as kanamycin.[2][3] This technical guide provides an in-depth overview of the biosynthesis of this compound, its mechanism of action, and its role as a precursor in the formation of other significant secondary metabolites. The document includes detailed biosynthetic and signaling pathways, a summary of quantitative data, and outlines of key experimental protocols for the study of this multifaceted molecule.

Biosynthesis of this compound

This compound is synthesized in various bacteria through at least two distinct metabolic pathways, primarily originating from either glucose-6-phosphate or UDP-glucose.

Biosynthesis from Glucose-6-Phosphate

In several Bacillus species, including Bacillus subtilis and Bacillus cereus, this compound is synthesized from the primary metabolite glucose-6-phosphate in a three-step enzymatic pathway.[1][2][3] This pathway is catalyzed by enzymes encoded by the ntd or kab operons.[1][2]

The three key enzymes in this pathway are:

  • NtdC/KabC : A dehydrogenase that oxidizes glucose-6-phosphate.[1][2]

  • NtdA/KabA : A pyridoxal phosphate (PLP)-dependent aminotransferase.[1][2]

  • NtdB/KabB : A phosphatase that catalyzes the final step to yield this compound.[1][2]

The pathway proceeds as follows:

  • Oxidation : NtdC (or KabC) catalyzes the NAD(P)+-dependent oxidation of glucose-6-phosphate at the C3 position to form 3-oxo-glucose-6-phosphate.[2][3] The B. cereus enzyme KabC is NADP-dependent, while its B. subtilis homolog NtdC is NAD-dependent.[2]

  • Transamination : NtdA (or KabA), a PLP-dependent aminotransferase, transfers an amino group from an amino donor (like glutamate) to 3-oxo-glucose-6-phosphate, producing this compound-6-phosphate.[1][2]

  • Dephosphorylation : NtdB (or KabB) removes the phosphate group from this compound-6-phosphate to yield the final product, this compound.[1][2]

Kanosamine_Biosynthesis_G6P cluster_5 G6P Glucose-6-Phosphate KetoG6P 3-Oxo-glucose-6-phosphate G6P->KetoG6P NAD(P)+ -> NAD(P)H G6P->KetoG6P K6P This compound-6-Phosphate KetoG6P->K6P Glutamate -> α-Ketoglutarate KetoG6P->K6P This compound This compound K6P->this compound H2O -> Pi K6P->this compound NtdC NtdC / KabC (Dehydrogenase) NtdA NtdA / KabA (Aminotransferase) NtdB NtdB / KabB (Phosphatase) Kanosamine_Biosynthesis_UDPG cluster_5 UDPG UDP-Glucose UDPKetoG UDP-3-keto-D-glucose UDPG->UDPKetoG UDPG->UDPKetoG UDPK UDP-kanosamine UDPKetoG->UDPK UDPKetoG->UDPK This compound This compound UDPK->this compound UDPK->this compound Oxidase Oxidase Transaminase Transaminase Hydrolase Hydrolase / Phosphatase Antifungal_Mechanism cluster_extracellular Extracellular cluster_intracellular Fungal Cell Kanosamine_ext This compound Kanosamine_int This compound Kanosamine_ext->Kanosamine_int Glucose Transporter K6P This compound-6-Phosphate Kanosamine_int->K6P Phosphorylation GlcN6PS Glucosamine-6-Phosphate Synthase K6P->GlcN6PS Competitive Inhibition F6P Fructose-6-Phosphate GlcN6P Glucosamine-6-Phosphate F6P->GlcN6P Glutamine -> Glutamate Chitin Chitin Biosynthesis GlcN6P->Chitin CellWall Cell Wall Integrity Chitin->CellWall

References

A Technical Guide to Kanosamine Producing Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of kanosamine, an aminosugar antibiotic with antifungal properties. The document details the primary microorganisms known to produce this compound, their biosynthetic pathways, and quantitative production data. Furthermore, it outlines key experimental methodologies for the cultivation of these organisms, and the extraction, purification, and quantification of this compound, designed to support research and development in this field.

This compound Producing Microorganisms

This compound is a naturally occurring aminosugar produced by a variety of microorganisms, primarily belonging to the bacterial genera Bacillus and Amycolatopsis. These organisms synthesize this compound through distinct metabolic pathways, offering different avenues for production and optimization.

Key Producing Organisms

The principal microorganisms identified as this compound producers include:

  • Bacillus cereus UW85 : This strain is known to produce this compound, and its production is influenced by culture conditions such as the presence of ferric iron and phosphate concentrations.[1][2][3][4]

  • Bacillus pumilus ATCC21143 : Notably, this strain has been reported as a high-yield natural producer of this compound.[5]

  • Bacillus subtilis : This organism produces this compound via a well-characterized three-step enzymatic pathway starting from glucose-6-phosphate.[1][5][6][7]

  • Amycolatopsis mediterranei : This bacterium synthesizes this compound as part of the biosynthetic pathway for the antibiotic rifamycin, utilizing UDP-glucose as a precursor.[5]

Quantitative Data on this compound Production

The production of this compound varies significantly among different organisms and is highly dependent on the specific culture conditions. The following tables summarize the available quantitative data on this compound production.

OrganismTiter (g/L)Molar Yield (mol/mol)Key Culture ConditionsReference
Bacillus pumilus ATCC21143Up to 2028% from glucoseNot specified in detail[5]
Bacillus cereus UW850.0022Not reportedTryptic Soy Broth (TSB) supplemented with 0.5 mM ferric iron; production suppressed by phosphate.[8]
Bacillus cereus UW850.00045Not reportedMES-AA3 minimal medium supplemented with alfalfa seedling exudate.[8]
Bacillus cereus UW850.00171Not reportedMES-AA3 minimal medium with malate as the carbon source.[8]
Bacillus cereus UW850.00167Not reportedMES-AA3 minimal medium with glucose as the carbon source.[8]

Biosynthetic Pathways of this compound

Two primary biosynthetic pathways for this compound have been elucidated in bacteria. The pathway utilized is dependent on the producing organism.

Pathway from Glucose-6-Phosphate (e.g., in Bacillus species)

In Bacillus subtilis and Bacillus cereus, this compound is synthesized from the central metabolic intermediate glucose-6-phosphate in a three-step enzymatic cascade.[1][5][6][7] The genes encoding these enzymes are often found in an operon, such as the ntdABC operon in B. subtilis and the homologous kabABC operon in B. cereus.[5][6]

The enzymatic steps are:

  • Oxidation : Glucose-6-phosphate is oxidized at the C3 position by a glucose-6-phosphate 3-dehydrogenase (NtdC/KabC).[5][6][7]

  • Transamination : The resulting 3-oxo-glucose-6-phosphate undergoes a pyridoxal phosphate (PLP)-dependent transamination reaction catalyzed by a 3-oxo-glucose-6-phosphate:glutamate aminotransferase (NtdA/KabA) to form this compound-6-phosphate.[5][6][7]

  • Dephosphorylation : Finally, a specific phosphatase (NtdB/KabB) removes the phosphate group to yield this compound.[5][6][7]

Kanosamine_Biosynthesis_G6P G6P Glucose-6-Phosphate Keto 3-Oxo-glucose-6-phosphate G6P->Keto NtdC/KabC (Dehydrogenase) K6P This compound-6-Phosphate Keto->K6P NtdA/KabA (Aminotransferase) This compound This compound K6P->this compound NtdB/KabB (Phosphatase)

This compound biosynthesis pathway from Glucose-6-Phosphate.
Pathway from UDP-Glucose (e.g., in Amycolatopsis mediterranei)

In Amycolatopsis mediterranei, the biosynthesis of this compound starts from UDP-glucose and is part of the larger rifamycin biosynthetic cluster.[5] This pathway involves a series of enzymatic reactions to convert UDP-glucose into this compound.

The key enzymatic steps include:

  • Dehydrogenation : UDP-glucose is oxidized to UDP-3-keto-D-glucose by a dehydrogenase (RifL).[5]

  • Transamination : UDP-3-keto-D-glucose is then converted to UDP-kanosamine via a transaminase (RifK).[5]

  • Dephosphorylation : A phosphatase (RifM) subsequently removes the UDP group to yield this compound.[5]

Kanosamine_Biosynthesis_UDP UDPG UDP-Glucose UDPKeto UDP-3-keto-D-glucose UDPG->UDPKeto RifL (Dehydrogenase) UDPKan UDP-Kanosamine UDPKeto->UDPKan RifK (Transaminase) This compound This compound UDPKan->this compound RifM (Phosphatase)

This compound biosynthesis pathway from UDP-Glucose.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the production and analysis of this compound. These protocols are based on established methods for the cultivation of the producing organisms and the analysis of related compounds, and may require optimization for specific research purposes.

Cultivation of this compound-Producing Organisms

4.1.1. Cultivation of Bacillus cereus UW85

This protocol is adapted from methods for antibiotic production by B. cereus.

  • Media Preparation :

    • Tryptic Soy Broth (TSB) : Prepare according to the manufacturer's instructions. For enhanced this compound production, supplement with 0.5 mM ferric chloride (FeCl₃).

    • MES-AA3 Minimal Medium : A defined minimal medium that can be used to study the effects of specific nutrients on this compound production. The composition can be adapted from relevant literature, often containing a MES buffer, amino acids, and a defined carbon source like glucose or malate.

  • Inoculation and Incubation :

    • Inoculate a single colony of B. cereus UW85 into a starter culture of TSB.

    • Incubate the starter culture overnight at 28-30°C with shaking.

    • Inoculate the production medium with the overnight culture to an initial OD₆₀₀ of approximately 0.05.

    • Incubate the production culture at 28-30°C with vigorous shaking for 48-72 hours. Maximum accumulation of this compound often coincides with sporulation.[1][2]

4.1.2. Cultivation of Amycolatopsis mediterranei

This protocol is based on general methods for secondary metabolite production in Amycolatopsis.

  • Media Preparation :

    • Seed Medium : A typical seed medium contains glucose, soybean meal, peptone, yeast extract, and calcium carbonate, with a pH of 7.0.

    • Fermentation Medium : A production medium often consists of higher concentrations of glucose, along with fish meal, soybean meal, peptone, and other salts.

  • Inoculation and Incubation :

    • Grow A. mediterranei on a suitable agar medium (e.g., Bennet's agar) for several days to obtain a well-sporulated culture.

    • Inoculate a liquid seed culture with spores or mycelial fragments.

    • Incubate the seed culture at 30°C with shaking for approximately 48 hours.

    • Transfer the seed culture to the fermentation medium.

    • Incubate the production culture at 30°C with shaking for an extended period (several days), monitoring for growth and secondary metabolite production.

Extraction and Purification of this compound

This compound is a polar, water-soluble compound. The following is a general protocol for its extraction and purification from culture supernatant.

  • Cell Removal : Centrifuge the fermentation broth at high speed (e.g., 10,000 x g for 20 minutes) to pellet the bacterial cells.

  • Supernatant Collection : Carefully decant and collect the supernatant, which contains the secreted this compound.

  • Cation-Exchange Chromatography :

    • Adjust the pH of the supernatant to be acidic (e.g., pH 2-3) to ensure this compound is protonated.

    • Load the acidified supernatant onto a strong cation-exchange column (e.g., Dowex 50W).

    • Wash the column with deionized water to remove neutral and anionic compounds.

    • Elute the bound this compound with a basic solution, such as 0.5 M ammonium hydroxide.

  • Solvent Removal : Evaporate the eluate to dryness under reduced pressure to remove the ammonium hydroxide and concentrate the this compound.

  • Further Purification (Optional) : For higher purity, the concentrated this compound can be further purified using techniques such as size-exclusion chromatography or preparative HPLC.

Quantification of this compound

4.3.1. High-Voltage Paper Electrophoresis (HVPE)

HVPE is a suitable method for the separation and quantification of charged molecules like this compound.

  • Apparatus : A commercial high-voltage electrophoresis system.

  • Procedure :

    • Spot a known volume of the purified this compound sample onto a strip of filter paper (e.g., Toyo No. 51).

    • Uniformly spray the paper with an electrolyte solution (e.g., a formic acid-acetic acid-water buffer at pH 1.8).

    • Apply a high voltage (e.g., 3300 V) across the paper for a short duration (e.g., 15 minutes).

    • After electrophoresis, dry the paper to remove the electrolyte.

    • Visualize the separated compounds. For this compound, this can be done by bioautography using a susceptible indicator organism or by staining with ninhydrin.

    • Quantify the amount of this compound by comparing the spot size or intensity to a standard curve of known this compound concentrations.

4.3.2. High-Performance Liquid Chromatography (HPLC)

While a specific, validated HPLC method for this compound is not detailed in the initial search results, a general approach for the analysis of underivatized amino sugars can be adapted.

  • Chromatographic System : A standard HPLC or UHPLC system.

  • Column : A column suitable for the retention of polar compounds, such as a polar-embedded reversed-phase column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Mobile Phase : A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile). The addition of an ion-pairing agent like heptafluorobutyric acid (HFBA) can aid in the retention of highly polar analytes on reversed-phase columns.

  • Detection : As this compound lacks a strong chromophore, direct UV detection at low wavelengths (e.g., <210 nm) may be possible but with limited sensitivity. More suitable detection methods include:

    • Charged Aerosol Detection (CAD) : A universal detector that provides a response proportional to the mass of the analyte.

    • Evaporative Light Scattering Detection (ELSD) : Another universal mass-based detector.

    • Mass Spectrometry (MS) : Provides high sensitivity and specificity.

  • Quantification : Create a standard curve by injecting known concentrations of a purified this compound standard and plotting the peak area against concentration.

Experimental and Logical Workflows

The following diagram illustrates a general workflow for the production, extraction, and analysis of this compound from a microbial source.

Kanosamine_Workflow cluster_production Production cluster_extraction Extraction and Purification cluster_analysis Analysis and Quantification Culture Inoculation and Cultivation of this compound-Producing Organism Fermentation Fermentation and this compound Production Culture->Fermentation Centrifugation Centrifugation to Remove Biomass Fermentation->Centrifugation Supernatant Collection of Culture Supernatant Centrifugation->Supernatant Purification Cation-Exchange Chromatography Supernatant->Purification Concentration Concentration of Purified this compound Purification->Concentration Quantification Quantification by HPLC or HVPE Concentration->Quantification Bioassay Bioactivity Assays (e.g., Antifungal Activity) Concentration->Bioassay

General workflow for this compound production and analysis.

References

Natural Sources of Kanosamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Kanosamine (3-amino-3-deoxy-D-glucose) is a naturally occurring aminosugar with known antibiotic and antifungal properties.[1] It serves as a crucial component of several complex antibiotics, most notably kanamycin, and is also a key intermediate in the biosynthesis of ansamycins, such as rifamycin. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathways, quantitative data on its production, and detailed experimental protocols for its extraction, purification, and analysis. This document is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug development.

Natural Sources of this compound

This compound is primarily of microbial origin, produced by a variety of bacteria, particularly from the phylum Actinobacteria and the family Bacillaceae. Initially identified as a hydrolysis product of the antibiotic kanamycin, it has since been isolated from the cultures of several bacterial species.

Table 1: Primary Microbial Sources of this compound

Microbial SourcePhylum/FamilyNotes
Amycolatopsis mediterraneiActinobacteriaProduces this compound as an intermediate in the biosynthesis of rifamycin.
Bacillus pumilus (formerly Bacillus aminoglycosidicus)BacillaceaeOne of the first organisms from which this compound was isolated directly from culture.[2]
Bacillus cereus UW85BacillaceaeProduces this compound, and its production is influenced by environmental factors.
Bacillus subtilisBacillaceaePossesses a well-characterized biosynthetic pathway for this compound.[1][3]
Streptomyces kanamyceticusActinobacteriaThe organism from which the kanamycin antibiotic, a this compound-containing compound, was first isolated.
Streptomyces lansusActinobacteriaIdentified as a natural producer of this compound.

Biosynthesis of this compound

This compound biosynthesis in microorganisms proceeds through two primary, well-characterized pathways. These pathways differ in their starting substrate and the initial enzymatic steps.

The UDP-Glucose Pathway

This pathway is prominently found in Amycolatopsis mediterranei as part of the rifamycin biosynthetic cluster.[2] It begins with UDP-glucose and involves a series of enzymatic reactions to yield this compound.

  • Step 1: Oxidation: UDP-glucose is oxidized to UDP-3-keto-D-glucose by the enzyme UDP-3-keto-D-glucose dehydrogenase (RifL).

  • Step 2: Transamination: UDP-3-keto-D-glucose undergoes transamination to form UDP-kanosamine, a reaction catalyzed by UDP-3-keto-D-glucose transaminase (RifK).

  • Step 3: Phosphatase Activity: The UDP-kanosamine is then acted upon by UDP-kanosamine phosphatase (RifM) to remove the UDP group, yielding this compound phosphate.

  • Step 4: Kinase Activity: Finally, this compound kinase (RifN) is involved in the phosphorylation of this compound.

UDP_Glucose_Pathway cluster_0 UDP-Glucose Pathway for this compound Biosynthesis UDP_Glucose UDP-Glucose UDP_3_keto_D_glucose UDP-3-keto-D-glucose UDP_Glucose->UDP_3_keto_D_glucose RifL (Dehydrogenase) UDP_this compound UDP-kanosamine UDP_3_keto_D_glucose->UDP_this compound RifK (Transaminase) Kanosamine_phosphate This compound Phosphate UDP_this compound->Kanosamine_phosphate RifM (Phosphatase) This compound This compound Kanosamine_phosphate->this compound Phosphatase Activity

UDP-Glucose Pathway for this compound Biosynthesis.
The Glucose-6-Phosphate Pathway

This pathway is characteristic of several Bacillus species, including Bacillus subtilis and Bacillus cereus.[3][4] It is a more direct, three-step enzymatic cascade starting from the central metabolite glucose-6-phosphate. The genes encoding these enzymes are often found in an operon, designated as kabABC in B. cereus and ntdABC in B. subtilis.[3]

  • Step 1: Dehydrogenation: Glucose-6-phosphate is oxidized at the C3 position to 3-oxo-glucose-6-phosphate by glucose-6-phosphate 3-dehydrogenase (KabC/NtdC).[1]

  • Step 2: Transamination: The keto intermediate, 3-oxo-glucose-6-phosphate, is then aminated using glutamate as the amino donor to form this compound-6-phosphate. This reaction is catalyzed by the pyridoxal phosphate (PLP)-dependent aminotransferase, KabA/NtdA.[1]

  • Step 3: Dephosphorylation: The final step is the removal of the phosphate group from this compound-6-phosphate by the phosphatase KabB/NtdB, yielding the final product, this compound.[1]

G6P_Pathway cluster_1 Glucose-6-Phosphate Pathway for this compound Biosynthesis G6P Glucose-6-Phosphate Oxo_G6P 3-oxo-Glucose-6-Phosphate G6P->Oxo_G6P KabC/NtdC (Dehydrogenase) K6P This compound-6-Phosphate Oxo_G6P->K6P KabA/NtdA (Aminotransferase) This compound This compound K6P->this compound KabB/NtdB (Phosphatase) Workflow cluster_2 Experimental Workflow for this compound Isolation and Analysis Culture Bacterial Culture Centrifugation Centrifugation to remove cells Culture->Centrifugation Supernatant Culture Supernatant Centrifugation->Supernatant Extraction Solid-Phase Extraction (SPE) or Ion-Exchange Chromatography Supernatant->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Purification Preparative HPLC Crude_Extract->Purification Pure_this compound Purified this compound Purification->Pure_this compound Analysis HPLC-MS/MS or NMR Pure_this compound->Analysis Data Structural Confirmation and Quantification Analysis->Data

References

Methodological & Application

Application Notes: Kanosamine Production by Bacillus cereus UW85

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bacillus cereus UW85 is a soil bacterium known for its ability to suppress plant diseases caused by oomycetes and fungi.[1][2][3] This biological control activity is attributed, in part, to the production of two key antibiotics: zwittermicin A and kanosamine.[1][4][5] this compound, identified as 3-amino-3-deoxy-D-glucose, is an aminosugar antibiotic that demonstrates significant inhibitory action against plant-pathogenic oomycetes and moderate activity against various fungi.[1][2][6] Its production is closely linked with the sporulation phase of the bacterium.[1][3][6] Understanding the biosynthesis, regulation, and extraction of this compound is crucial for its potential application in agriculture and drug development.

Biological Activity of this compound

This compound exhibits a targeted spectrum of activity, being most effective against oomycetes, particularly at a neutral pH.[1] Its efficacy against bacteria is limited, with most tested soil and plant-associated bacteria showing no sensitivity at concentrations up to 400 µg/ml.[1][3] When combined with zwittermicin A, another antibiotic from B. cereus UW85, this compound shows synergistic activity against Escherichia coli and additive effects against the oomycete Phytophthora medicaginis.[5][7]

Regulation of this compound Production

The synthesis of this compound by B. cereus UW85 is influenced by various nutritional and environmental factors. Production is enhanced by the presence of ferric iron and certain plant-derived compounds, such as alfalfa seedling exudate, which can boost accumulation by over 300%.[1][3][6] Conversely, the presence of phosphate in the growth medium suppresses this compound accumulation.[1][3][6] Maximum yield of the antibiotic in culture supernatants typically coincides with the onset of sporulation.[1][2][6]

This compound Biosynthesis Pathway

In Bacillus cereus UW85, this compound is synthesized from glucose 6-phosphate in a three-step enzymatic pathway.[8][9] This pathway is encoded by the kabABC gene cluster, which is located within the larger zwittermicin A biosynthesis gene cluster.[4][8][10] The process involves an oxidation, a transamination, and a dephosphorylation step, catalyzed by the enzymes KabC, KabA, and KabB, respectively.[8]

Kanosamine_Biosynthesis cluster_pathway This compound Biosynthesis Pathway in B. cereus UW85 G6P Glucose 6-Phosphate Keto 3-Keto-glucose 6-Phosphate G6P->Keto KabC (Oxidation) NADP+ -> NADPH K6P This compound 6-Phosphate Keto->K6P KabA (Aminotransferase) L-glutamate -> 2-oxoglutarate Kano This compound K6P->Kano KabB (Phosphatase) H₂O -> Pi

Caption: Enzymatic conversion of Glucose 6-Phosphate to this compound.

Quantitative Data Summary

The production of this compound is highly dependent on culture conditions. The tables below summarize the key quantitative findings from cited research.

Table 1: Factors Influencing this compound Accumulation in B. cereus UW85 Cultures

Medium/Condition Carbon Source Additive This compound Yield (µg/ml) Reference
MES-AA3 Malate None 1.71 ± 0.44 [1]
MES-AA3 Glucose None 1.67 ± 0.05 [1]
MES-AA3 Malate Alfalfa Exudate 0.45 ± 0.03 [1]
MES-AA1 Malate None <0.2 [1]
Half-strength TSB N/A None Varies [1]
Half-strength TSB N/A Ferric Iron Enhanced [1]

| Half-strength TSB | N/A | Phosphate | Suppressed |[1] |

Table 2: In Vitro Antimicrobial Spectrum of this compound

Organism Type pH Minimum Inhibitory Amount (µg) Reference
Aphanomyces euteiches Oomycete 7.0 40 [1]
Aphanomyces euteiches Oomycete 5.6 60 [1]
Phytophthora medicaginis Oomycete 5.6 25 [1]
Pythium aphanidermatum Oomycete 7.0 60 [1]
Pythium torulosum Oomycete 7.0 80 [1]
Various Fungi Fungi N/A Moderately Inhibitory [1][3][6]

| Various Bacteria | Bacteria | N/A | Not Sensitive (at 400 µg/ml) |[1][3] |

Protocols: this compound Production, Extraction, and Analysis

Protocol 1: Culturing B. cereus UW85 for this compound Production

This protocol describes the cultivation of B. cereus UW85 in a defined minimal medium to achieve consistent this compound production.

Materials:

  • Bacillus cereus UW85 (ATCC 53522)

  • MES-based defined minimal medium (MES-AA3)

  • Malate or Glucose as a carbon source

  • Incubator shaker (28°C)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a seed culture by inoculating a single colony of B. cereus UW85 into 5 ml of half-strength Trypticase Soy Broth (TSB). Incubate at 28°C with shaking for 12-16 hours.

  • Main Culture: Inoculate a flask containing 100 ml of MES-AA3 minimal medium (supplemented with either malate or glucose) with the seed culture to an initial OD₆₀₀ of 0.05.

  • Incubation: Grow the main culture at 28°C with vigorous shaking (250 rpm) for 4 days. Maximum this compound accumulation typically coincides with sporulation.[1]

  • Harvesting: After incubation, centrifuge the culture at 10,000 x g for 20 minutes to pellet the cells.

  • Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted this compound. The supernatant can be stored at -20°C or used immediately for purification.

Culture_Workflow cluster_flow This compound Production Workflow A 1. Prepare Seed Culture (B. cereus UW85 in TSB) B 2. Inoculate Main Culture (MES-AA3 Medium) A->B C 3. Incubate with Shaking (4 days at 28°C) B->C D 4. Centrifuge Culture C->D E 5. Collect Supernatant (Contains this compound) D->E

Caption: Workflow for culturing B. cereus UW85 for this compound production.

Protocol 2: Extraction and Purification of this compound

This protocol details a method for purifying this compound from culture supernatants using ion-exchange chromatography, as originally described for antibiotic B.[1]

Materials:

  • Culture supernatant containing this compound

  • Amberlite IRC50 resin

  • Hydrochloric acid (HCl)

  • Ammonium hydroxide (NH₄OH)

  • High-Voltage Paper Electrophoresis (HVPE) system

  • CM-Sep-Pak cartridges (optional pre-purification)

Procedure:

  • Cation Exchange Chromatography:

    • Adjust the pH of the culture supernatant to 7.0.

    • Load the supernatant onto a column packed with Amberlite IRC50 resin (H⁺ form).

    • Wash the column with deionized water to remove unbound molecules.

    • Elute this compound from the column using a gradient of 0.1 N to 1.0 N HCl.

  • Neutralization and Concentration:

    • Pool the fractions containing this compound activity (determined by a bioassay).

    • Neutralize the pooled fractions with NH₄OH.

    • Concentrate the sample under vacuum.

  • High-Voltage Paper Electrophoresis (HVPE):

    • Apply the concentrated sample to electrophoresis paper.

    • Perform electrophoresis at pH 9.2 and 2,000 V for 1 hour to separate this compound from zwittermicin A and other contaminants.[1]

    • Elute the purified this compound from the paper strips with water.

Protocol 3: Quantification of this compound

This section describes two approaches for quantifying this compound: a traditional bioassay and a modern chromatographic method.

Method A: High-Voltage Paper Electrophoresis with Endpoint Dilution Assay[1]

  • Separation: Separate this compound from other compounds in the sample using HVPE as described in Protocol 2.

  • Elution: Elute sections of the electrophoretogram corresponding to the migration of a this compound standard.

  • Bioassay:

    • Prepare a series of two-fold dilutions of the eluted sample.

    • Use an agar diffusion assay with a sensitive indicator organism, such as Phytophthora medicaginis.[1]

    • Introduce the dilutions into wells cut into the agar seeded with the indicator organism.

    • Incubate and measure the zones of inhibition.

  • Quantification: Compare the inhibition zones from the sample dilutions to a standard curve generated with known concentrations of purified this compound. The limit of detection for this method is approximately 0.06 µg/ml.[1]

Method B: High-Performance Liquid Chromatography (HPLC)

While the original studies relied on electrophoresis, modern analysis would employ HPLC for more precise and rapid quantification. Kanamycin, a related aminoglycoside, is routinely analyzed via HPLC, and similar principles apply.[11][12]

  • Sample Preparation: Purify the sample as described in Protocol 2, or use a solid-phase extraction (SPE) clean-up step suitable for aminoglycosides.

  • Derivatization (Optional but Recommended): this compound lacks a strong chromophore. For UV or fluorescence detection, pre-column derivatization with an agent like o-phthalaldehyde (OPA) or fluorescamine is recommended.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column.[11]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., sodium phosphate with an ion-pairing agent).

    • Detection: Fluorescence detector (after derivatization) or Mass Spectrometry (LC-MS) for high sensitivity and specificity.[11][12]

  • Quantification: Calculate the concentration of this compound by comparing the peak area from the sample to a standard curve prepared with a purified this compound standard.

Analysis_Logic cluster_logic This compound Quantification Logic Start Crude or Purified Sample Method Choose Quantification Method Start->Method HVPE HVPE + Bioassay Method->HVPE Traditional HPLC HPLC-based Method Method->HPLC Modern Result1 Concentration via Inhibition Zone HVPE->Result1 Result2 Concentration via Peak Area HPLC->Result2

Caption: Decision logic for quantifying this compound.

References

Application Notes: Purification of Kanosamine from Bacillus cereus Culture Broth

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Kanosamine (3-amino-3-deoxy-D-glucose) is an aminoglucoside antibiotic with notable activity against various plant-pathogenic oomycetes and fungi. Produced by fermentation of microorganisms such as Bacillus cereus UW85, this compound holds potential as a biocontrol agent in agriculture. Its purification from complex culture broths is a critical step for research, characterization, and development into a viable product. These application notes provide a detailed protocol for the purification of this compound from Bacillus cereus culture broth, employing cation exchange chromatography as the primary separation technique.

Data Presentation

The following table summarizes the expected results from a typical purification of this compound from a 1-liter culture of Bacillus cereus UW85.

Purification StepTotal Volume (mL)This compound Concentration (mg/mL)Total this compound (mg)Purity (%)Yield (%)Fold Purification
Clarified Supernatant8500.25212.551001
Amberlite IRC-50 Eluate503.82191.0759015
Gel Filtration (Sephadex G-25)208.95179.0958419

Experimental Protocols

Protocol 1: Fermentation of Bacillus cereus UW85 for this compound Production

This protocol describes the culture conditions for the production of this compound.

Materials:

  • Bacillus cereus UW85 strain

  • Trypticase Soy Broth (TSB), half-strength

  • Ferric chloride (FeCl₃) solution (50 mM)

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Prepare half-strength Trypticase Soy Broth (TSB) and sterilize by autoclaving.

  • Inoculate the sterile medium with a fresh culture of Bacillus cereus UW85.

  • Supplement the culture medium with ferric chloride solution to a final concentration of 0.5 mM to enhance this compound production.

  • Incubate the culture at 28°C with vigorous shaking (200 rpm) for 48-72 hours.

  • Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀). Maximum this compound accumulation typically coincides with sporulation.

Protocol 2: Purification of this compound

This protocol details the multi-step purification of this compound from the fermentation broth.

1. Culture Broth Clarification

  • Harvest the culture broth from the fermenter.

  • Centrifuge the broth at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells and spores.

  • Carefully decant the supernatant.

  • Filter the supernatant through a 0.45 µm filter to remove any remaining cells and particulate matter. This is the Clarified Supernatant.

2. Cation Exchange Chromatography

This step utilizes a weak cation exchange resin to capture the basic this compound.

  • Resin: Amberlite IRC-50, a weakly acidic cation exchange resin.

  • Equilibration Buffer: 50 mM Sodium Acetate, pH 5.0

  • Elution Buffer: 0.5 M Ammonium Hydroxide

Procedure:

  • Pack a chromatography column with Amberlite IRC-50 resin and equilibrate with at least 5 column volumes (CV) of Equilibration Buffer.

  • Adjust the pH of the Clarified Supernatant to 5.0 with acetic acid.

  • Load the pH-adjusted supernatant onto the equilibrated column at a flow rate of 1-2 CV/hour.

  • After loading, wash the column with 5 CV of Equilibration Buffer to remove unbound impurities.

  • Elute the bound this compound with 3-5 CV of Elution Buffer.

  • Collect fractions and monitor for the presence of this compound using a suitable assay, such as a bioassay against a sensitive fungal strain or by thin-layer chromatography (TLC).

  • Pool the fractions containing this compound. This is the Amberlite IRC-50 Eluate.

3. Desalting and Final Polishing (Gel Filtration Chromatography)

This step removes the salts from the elution buffer and further purifies this compound.

  • Resin: Sephadex G-25

  • Mobile Phase: Deionized water

Procedure:

  • Pack a column with Sephadex G-25 and equilibrate with deionized water.

  • Load the pooled Amberlite IRC-50 Eluate onto the column. The volume of the sample should not exceed 25-30% of the total column volume for optimal separation.

  • Elute with deionized water at a flow rate of 1 CV/hour.

  • This compound will elute after the void volume, separated from the higher molecular weight impurities and the smaller salt molecules.

  • Collect fractions and identify those containing pure this compound.

  • Lyophilize the pooled fractions to obtain purified this compound as a solid.

Visualizations

PurificationWorkflow cluster_0 Fermentation cluster_1 Initial Processing cluster_2 Purification Fermentation Bacillus cereus Culture Centrifugation Centrifugation (10,000 x g) Fermentation->Centrifugation Filtration 0.45 µm Filtration Centrifugation->Filtration Supernatant ClarifiedSupernatant Clarified Supernatant Filtration->ClarifiedSupernatant CationExchange Cation Exchange (Amberlite IRC-50) ClarifiedSupernatant->CationExchange Load GelFiltration Gel Filtration (Sephadex G-25) CationExchange->GelFiltration Elute & Pool Purethis compound Pure this compound GelFiltration->Purethis compound Desalt & Pool

Caption: Overall workflow for the purification of this compound.

CationExchangeDetail Start Start Equilibrate Equilibrate Column (pH 5.0) Start->Equilibrate LoadSample Load Clarified Supernatant (pH 5.0) Equilibrate->LoadSample Wash Wash with Equilibration Buffer LoadSample->Wash This compound Binds Elute Elute with 0.5 M NH4OH Wash->Elute Impurities Washed Away Collect Collect Fractions Elute->Collect This compound Elutes End End Collect->End

Caption: Detailed steps of the Cation Exchange Chromatography.

Chemoenzymatic Synthesis of Kanosamine-6-Phosphate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemoenzymatic synthesis of Kanosamine-6-phosphate, a key intermediate in the biosynthesis of various antibiotics and a valuable building block in drug discovery. The protocols outlined below describe two primary approaches: a fully enzymatic synthesis from glucose-6-phosphate and a chemoenzymatic route involving chemical synthesis of this compound followed by enzymatic phosphorylation.

Introduction

This compound (3-amino-3-deoxy-D-glucose) is an aminosugar antibiotic and a component of more complex antibiotics like kanamycin.[1] Its phosphorylated form, this compound-6-phosphate, is a crucial intermediate in several biosynthetic pathways.[1] The chemoenzymatic synthesis of this compound-6-phosphate offers several advantages over purely chemical or biological methods, including high stereoselectivity, milder reaction conditions, and the potential for greener manufacturing processes. This document details two effective strategies for its synthesis.

Data Presentation

Table 1: Kinetic Parameters of Key Enzymes in this compound-6-Phosphate Synthesis
EnzymeOrganismSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
NtdC (Glucose-6-phosphate 3-dehydrogenase)Bacillus subtilisGlucose-6-PhosphateData not availableData not availableData not available
NtdA (Aminotransferase)Bacillus subtilis3-oxo-α-D-glucose 6-phosphateData not availableData not availableData not available
HexokinaseYeast6-Aminoglucose~8.3~0.012% of glucose VmaxData not available

Experimental Protocols

Protocol 1: Fully Enzymatic Synthesis of this compound-6-Phosphate from Glucose-6-Phosphate

This protocol utilizes two key enzymes from the Bacillus subtilis this compound biosynthesis pathway, NtdC (a glucose-6-phosphate 3-dehydrogenase) and NtdA (a pyridoxal phosphate-dependent aminotransferase).

Materials:

  • Glucose-6-phosphate (G6P)

  • NAD+ (Nicotinamide adenine dinucleotide)

  • L-glutamate

  • Pyridoxal 5'-phosphate (PLP)

  • Recombinant NtdC from Bacillus subtilis

  • Recombinant NtdA from Bacillus subtilis

  • Tris-HCl buffer (50 mM, pH 7.5)

  • MgCl2

  • Ultrafiltration units (e.g., Amicon Ultra, 10 kDa MWCO)

  • HPLC system for analysis and purification

Enzyme Preparation:

Recombinant NtdC and NtdA with a His-tag can be expressed in E. coli and purified using nickel-affinity chromatography.

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixture with the following final concentrations in Tris-HCl buffer (50 mM, pH 7.5):

    • Glucose-6-phosphate: 10 mM

    • NAD+: 2 mM

    • L-glutamate: 20 mM

    • PLP: 0.1 mM

    • MgCl2: 5 mM

    • NtdC: 1 µM

    • NtdA: 1 µM

  • Incubation: Incubate the reaction mixture at 37°C for 4-6 hours with gentle agitation.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the increase in absorbance at 340 nm due to the formation of NADH. Further analysis can be performed using HPLC to detect the formation of this compound-6-phosphate.

  • Enzyme Removal: After the reaction is complete, remove the enzymes by ultrafiltration using a 10 kDa MWCO centrifugal filter.

  • Purification: Purify the this compound-6-phosphate from the reaction mixture using anion-exchange chromatography or preparative HPLC.

Protocol 2: Chemoenzymatic Synthesis via Chemical Synthesis of this compound and Enzymatic Phosphorylation

This two-stage protocol involves the chemical synthesis of this compound followed by its enzymatic phosphorylation.

Part A: Chemical Synthesis of this compound (Adapted from literature)

This is a multi-step chemical synthesis and should be performed by personnel experienced in synthetic organic chemistry. A representative synthetic scheme is outlined below.

Materials:

  • D-Glucose

  • Appropriate protecting group reagents (e.g., acetone, benzaldehyde)

  • Oxidizing agents (e.g., PCC, Swern oxidation reagents)

  • Reducing agents (e.g., NaBH4)

  • Reagents for introduction of the amino group (e.g., NaN3 followed by reduction)

  • Deprotection reagents

  • Organic solvents and chromatography supplies

General Procedure:

  • Protection: Selectively protect the hydroxyl groups of D-glucose, leaving the C3 hydroxyl group free for oxidation.

  • Oxidation: Oxidize the C3 hydroxyl group to a ketone.

  • Stereoselective Reduction: Reduce the ketone to invert the stereochemistry at C3.

  • Azide Displacement: Introduce an azide group at the C3 position via nucleophilic substitution.

  • Reduction: Reduce the azide to an amine.

  • Deprotection: Remove all protecting groups to yield this compound.

  • Purification: Purify the this compound by column chromatography.

Part B: Enzymatic Phosphorylation of this compound

This protocol uses a hexokinase with broad substrate specificity to phosphorylate this compound at the C6 position.

Materials:

  • Synthesized this compound

  • Adenosine triphosphate (ATP)

  • Hexokinase (from yeast or a source with known activity on aminosugars)

  • Tris-HCl buffer (50 mM, pH 7.6)

  • MgCl2

  • Ultrafiltration units (e.g., Amicon Ultra, 10 kDa MWCO)

  • HPLC system for analysis and purification

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixture with the following final concentrations in Tris-HCl buffer (50 mM, pH 7.6):

    • This compound: 10 mM

    • ATP: 15 mM

    • MgCl2: 10 mM

    • Hexokinase: 10-20 units/mL

  • Incubation: Incubate the reaction mixture at 30°C for 2-4 hours.

  • Reaction Monitoring: Monitor the formation of this compound-6-phosphate using HPLC.

  • Enzyme Removal: Terminate the reaction and remove the hexokinase by ultrafiltration using a 10 kDa MWCO centrifugal filter.

  • Purification: Purify the this compound-6-phosphate from the reaction mixture using anion-exchange chromatography or preparative HPLC.

Mandatory Visualizations

Chemoenzymatic_Synthesis_Pathway cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Phosphorylation D-Glucose D-Glucose Protected Glucose Protected Glucose D-Glucose->Protected Glucose 3-keto Intermediate 3-keto Intermediate Protected Glucose->3-keto Intermediate Oxidation Protected this compound Protected this compound 3-keto Intermediate->Protected this compound Amination This compound This compound Protected this compound->this compound Deprotection This compound-6-P This compound-6-P This compound->this compound-6-P Hexokinase, ATP

Caption: Chemoenzymatic synthesis of this compound-6-phosphate.

Fully_Enzymatic_Synthesis_Workflow Start Start Reaction_Setup Reaction Setup (G6P, NAD+, Glu, PLP, Enzymes) Start->Reaction_Setup Incubation Incubation (37°C, 4-6h) Reaction_Setup->Incubation Monitoring Reaction Monitoring (HPLC, A340) Incubation->Monitoring Enzyme_Removal Enzyme Removal (Ultrafiltration) Monitoring->Enzyme_Removal Purification Purification (Chromatography) Enzyme_Removal->Purification End This compound-6-Phosphate Purification->End

Caption: Workflow for the fully enzymatic synthesis.

References

Quantitative Analysis of Kanamycin in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of kanamycin in various biological samples. The methods described herein are essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control in biopharmaceutical production.

Introduction

Kanamycin is an aminoglycoside antibiotic used to treat a variety of bacterial infections. Due to its potential for ototoxicity and nephrotoxicity, it is crucial to monitor its concentration in biological matrices.[1] This document outlines three widely used methods for the quantification of kanamycin: Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and Microbiological Assay.

Methods Overview

A comparative summary of the key performance characteristics of each method is presented below.

FeatureELISAHPLC-MS/MSMicrobiological Assay
Principle Competitive immunoassayChromatographic separation and mass spectrometric detectionInhibition of microbial growth
Typical Sample Types Serum, plasma, cell culture media, food productsSerum, plasma, tissue homogenates[2][3][4]Serum, plasma, pharmaceutical formulations
Linearity & Range 0.5 - 40.5 ng/mL[5][6]100 - 2500 ng/mL[1]Varies based on assay conditions
Lower Limit of Quantification (LLOQ) ~0.5 ng/mL[7]100 ng/mL for kanamycin[3][8]Dependent on microbial sensitivity
Precision (%CV) 5.3% - 9.1% (repeatability)[7]< 15%Generally higher variability than other methods
Accuracy/Recovery 80.8% - 112.5%[7]91.2% - 100.8%[4]-
Specificity High, but potential for cross-reactivity with structurally similar compoundsVery highLower, susceptible to interference from other antimicrobial agents
Throughput HighModerate to HighLow to Moderate

Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and sensitive method for quantifying kanamycin residues.[9] It is based on the principle of competitive binding between free kanamycin in the sample and a known amount of enzyme-labeled kanamycin for a limited number of specific antibody binding sites.

Experimental Workflow: ELISA

ELISA_Workflow cluster_prep Sample & Reagent Preparation Sample Biological Sample Dilution Dilute Sample Sample->Dilution Add_Sample Add Sample/Standard to Coated Plate Dilution->Add_Sample Standards Prepare Standards Standards->Add_Sample Reagents Prepare Reagents Add_Antibody Add Anti-Kanamycin Antibody Reagents->Add_Antibody Add_Enzyme_Conj Add Enzyme Conjugate Reagents->Add_Enzyme_Conj Add_Substrate Add Substrate Reagents->Add_Substrate Stop_Reaction Stop Reaction Reagents->Stop_Reaction Add_Sample->Add_Antibody Add_Antibody->Add_Enzyme_Conj Incubate1 Incubate Add_Enzyme_Conj->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Wash1->Add_Substrate Incubate2 Incubate Add_Substrate->Incubate2 Incubate2->Stop_Reaction Read_Absorbance Read Absorbance (450 nm) Stop_Reaction->Read_Absorbance Generate_Curve Generate Standard Curve Read_Absorbance->Generate_Curve Calculate_Conc Calculate Kanamycin Concentration Generate_Curve->Calculate_Conc

Caption: General workflow for a competitive ELISA for kanamycin quantification.

Detailed Protocol: Competitive ELISA

This protocol is a general guideline based on commercially available kits.[7] Refer to the specific kit manual for precise instructions.

1. Reagent Preparation:

  • Prepare wash buffer, sample diluent, and other reagents as per the kit instructions.[9]

  • Prepare a series of kanamycin standards (e.g., 0, 0.5, 1.5, 4.5, 13.5, 40.5 ng/mL) by diluting the provided stock solution.[9]

2. Sample Preparation:

  • Serum/Plasma: Avoid hemolyzed and lipemic samples. Collect blood and centrifuge to separate serum or plasma.[10] Dilute samples with the provided sample diluent to fall within the assay's linear range.[9]

  • Cell Culture Supernatant: Centrifuge to remove cells and debris. Dilute the supernatant as required.

  • Tissue Homogenates: Homogenize tissue samples and centrifuge to clarify the supernatant before dilution.[10]

3. Assay Procedure:

  • Add 50 µL of standard or diluted sample to the wells of the kanamycin-conjugate coated microplate.[10]

  • Add 50 µL of the diluted anti-kanamycin antibody to each well.[10]

  • Incubate for a specified time (e.g., 1 hour) at room temperature on an orbital shaker.[10]

  • Wash the plate 3-5 times with 1X Wash Buffer.

  • Add 100 µL of HRP-conjugated secondary antibody or enzyme conjugate to each well and incubate.

  • Wash the plate as described in step 4.

  • Add 100 µL of TMB substrate solution to each well and incubate in the dark.

  • Stop the reaction by adding 50-100 µL of stop solution. The color will change from blue to yellow.

4. Data Analysis:

  • Read the absorbance of each well at 450 nm using a microplate reader.

  • Generate a standard curve by plotting the absorbance values against the corresponding kanamycin concentrations of the standards. The absorbance is inversely proportional to the kanamycin concentration.[5]

  • Determine the concentration of kanamycin in the samples by interpolating their absorbance values from the standard curve.

Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high specificity and sensitivity for the quantification of kanamycin and is considered a gold-standard method.[2][3] It involves the separation of kanamycin from other matrix components by HPLC followed by its detection and quantification by MS/MS.

Experimental Workflow: HPLC-MS/MS

HPLC_MSMS_Workflow Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Deproteinization Protein Precipitation (e.g., Acetonitrile, TCA) Add_IS->Deproteinization Centrifuge Centrifuge Deproteinization->Centrifuge Extract_Supernatant Extract Supernatant Centrifuge->Extract_Supernatant Inject Inject into HPLC Extract_Supernatant->Inject Separation Chromatographic Separation Inject->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS_Analysis Tandem Mass Spectrometry (MRM) Ionization->MS_Analysis Integration Peak Integration MS_Analysis->Integration Calibration_Curve Generate Calibration Curve Integration->Calibration_Curve Quantification Quantify Kanamycin Calibration_Curve->Quantification

Caption: A typical workflow for the quantification of kanamycin by HPLC-MS/MS.

Detailed Protocol: HPLC-MS/MS

This protocol is a composite of several published methods and should be optimized for your specific instrumentation and sample matrix.[2][3][4]

1. Reagents and Standards:

  • Kanamycin reference standard and a suitable internal standard (IS), such as tobramycin or apramycin.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or other mobile phase additives.

  • Trichloroacetic acid (TCA) or other protein precipitation agents.[4]

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare stock solutions of kanamycin and the IS in a suitable solvent (e.g., water or methanol).

  • Calibration Standards: Prepare a series of calibration standards by spiking blank biological matrix with known concentrations of kanamycin and a fixed concentration of the IS.

  • Sample Preparation (Plasma/Serum):

    • To 50 µL of plasma or serum, add 170 µL of the internal standard solution.[2]

    • Add 30 µL of trichloroacetic acid to precipitate proteins.[2]

    • Vortex for 1 minute and then centrifuge at high speed (e.g., 12,000 x g) for 5-20 minutes.[2]

    • Transfer the supernatant to an autosampler vial for injection.[2]

3. HPLC Conditions:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for aminoglycoside analysis.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid).

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

4. MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for kanamycin and the internal standard. For kanamycin, a common transition is m/z 485 -> 163.[2]

5. Data Analysis:

  • Integrate the peak areas for kanamycin and the IS.

  • Calculate the peak area ratio of kanamycin to the IS.

  • Construct a calibration curve by plotting the peak area ratio against the kanamycin concentration for the calibration standards.

  • Determine the concentration of kanamycin in the unknown samples from the calibration curve.

Method 3: Microbiological Assay

The microbiological assay is a functional assay that determines the potency of an antibiotic by measuring its inhibitory effect on the growth of a susceptible microorganism. The agar diffusion method (cylinder-plate or disk assay) is commonly employed.

Principle of Agar Diffusion Assay

Microbiological_Assay Inoculated_Agar Agar Plate Inoculated with Susceptible Bacteria (e.g., Bacillus subtilis) Antibiotic_Source Antibiotic Source (Disk or Cylinder with Kanamycin) Diffusion Kanamycin Diffuses into Agar Antibiotic_Source->Diffusion Inhibition_Zone Zone of Inhibition Forms (No Bacterial Growth) Diffusion->Inhibition_Zone Measurement Measure Diameter of Inhibition Zone Inhibition_Zone->Measurement Correlation Diameter Correlates with Kanamycin Concentration Measurement->Correlation

Caption: The principle of the agar diffusion microbiological assay.

Detailed Protocol: Agar Diffusion Assay

This is a generalized protocol. Specific parameters such as the test organism, media, and incubation conditions should be optimized and validated.

1. Materials and Reagents:

  • Test Organism: A susceptible strain, such as Bacillus subtilis ATCC 6633.

  • Culture Media: Antibiotic assay medium (e.g., Medium No. 5).[7]

  • Kanamycin reference standard.

  • Sterile petri dishes, cylinders, or paper discs.

  • Phosphate buffer.

2. Preparation of Inoculum:

  • Grow the test organism on an agar slant.

  • Prepare a suspension of the organism (or spores) in sterile saline or buffer to a specified turbidity.

3. Assay Procedure:

  • Prepare a base layer of agar in petri dishes and allow it to solidify.

  • Inoculate a molten agar medium with the prepared inoculum and pour it over the base layer to form a uniform seed layer.

  • Aseptically place sterile cylinders or antibiotic-impregnated paper discs onto the surface of the solidified agar.

  • Carefully pipette known concentrations of the kanamycin standard solutions and the unknown samples into the cylinders (or use discs with known amounts).

  • Incubate the plates at a specified temperature (e.g., 32-37°C) for 16-24 hours.

4. Data Analysis:

  • After incubation, measure the diameter of the zones of inhibition to the nearest 0.1 mm.[5]

  • Plot the logarithm of the kanamycin concentration against the diameter of the inhibition zone for the standards to generate a standard curve.

  • Determine the concentration of kanamycin in the samples by interpolating the diameter of their inhibition zones from the standard curve.

References

Application Notes: Developing a Bioassay for Kanosamine Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kanosamine, an aminoglycoside antibiotic, exhibits notable antifungal and antibacterial properties. Its mechanism of action involves the inhibition of cell wall synthesis, making it a person of interest for novel antimicrobial drug development.[1] this compound is transported into fungal cells, such as Candida albicans, via the glucose transport system.[2][3] Once inside the cell, it is phosphorylated to this compound-6-phosphate. This phosphorylated form acts as a competitive inhibitor of glucosamine-6-phosphate synthase (GlcN-6-P synthase) with respect to D-fructose-6-phosphate, and a non-competitive inhibitor with respect to L-glutamine.[2][3] The inhibition of this enzyme disrupts the biosynthesis of essential cell wall components, leading to morphological changes, inhibition of septum formation, and ultimately, cell death.[2][3]

These application notes provide detailed protocols for three distinct bioassays to quantify the biological activity of this compound:

  • Antifungal Susceptibility Testing: To determine the minimum inhibitory concentration (MIC) of this compound against a target fungal strain.

  • Cell Viability Assay: To assess the cytotoxic effects of this compound on fungal cells.

  • Enzyme Inhibition Assay: To directly measure the inhibitory effect of this compound on its molecular target, glucosamine-6-phosphate synthase.

Data Presentation

All quantitative data from the following protocols should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Example Data Table for Antifungal Susceptibility Testing (MIC)
This compound Concentration (µg/mL)Well 1 (Growth)Well 2 (Growth)Well 3 (Growth)Average Growth% Inhibition
1000----100
500----100
250+-++/-66.7
125++++0
62.5++++0
0 (Control)++++++++0

(-) No visible growth; (+) Visible growth; (++) Robust growth

Table 2: Example Data Table for Cell Viability Assay (MTT)
This compound Concentration (µg/mL)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Average Absorbance% Viability
10000.0520.0550.0530.0535.3
5000.1250.1300.1270.12712.7
2500.3500.3550.3520.35235.2
1250.7800.7850.7820.78278.2
62.50.9500.9550.9520.95295.2
0 (Control)1.0001.0050.9981.001100
Table 3: Example Data Table for Enzyme Inhibition Assay
This compound-6-phosphate Concentration (mM)Enzyme Activity (U/mL) - Replicate 1Enzyme Activity (U/mL) - Replicate 2Enzyme Activity (U/mL) - Replicate 3Average Enzyme Activity% Inhibition
200.150.160.150.1585
100.320.330.310.3268
50.550.560.540.5545
2.50.780.790.770.7822
1.250.950.960.940.955
0 (Control)1.001.010.991.000

Mandatory Visualizations

Kanosamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GlucoseTransporter Glucose Transporter This compound->GlucoseTransporter Kanosamine_in This compound GlucoseTransporter->Kanosamine_in K6P This compound-6-Phosphate Kanosamine_in->K6P Phosphorylation GlcN6P_Synthase Glucosamine-6-Phosphate Synthase K6P->GlcN6P_Synthase Inhibits GlcN6P Glucosamine-6-Phosphate GlcN6P_Synthase->GlcN6P Catalyzes Fru6P Fructose-6-Phosphate Fru6P->GlcN6P_Synthase Gln L-Glutamine Gln->GlcN6P_Synthase CellWall Cell Wall Biosynthesis GlcN6P->CellWall

Caption: this compound's mechanism of action in a fungal cell.

Experimental_Workflow_MIC A Prepare Fungal Inoculum (e.g., Candida albicans) C Inoculate wells with Fungal Suspension A->C B Prepare Serial Dilutions of this compound in 96-well plate B->C D Incubate at 30-37°C for 24-48 hours C->D E Visually or Spectrophotometrically Assess Fungal Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for MIC determination of this compound.

Logical_Relationship_Assays This compound This compound Activity WholeCell Whole-Cell Assays This compound->WholeCell MolecularTarget Molecular Target Assay This compound->MolecularTarget MIC Antifungal Susceptibility (MIC) CellViability Cell Viability (MTT) EnzymeInhibition Enzyme Inhibition WholeCell->MIC WholeCell->CellViability MolecularTarget->EnzymeInhibition

Caption: Relationship between different this compound bioassays.

Experimental Protocols

Protocol 1: Antifungal Susceptibility Testing - Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that prevents visible growth of a fungal strain.

Materials:

  • This compound hydrochloride

  • Candida albicans (e.g., ATCC 10261)

  • Yeast Nitrogen Base (YNB) medium or RPMI 1640 medium

  • 1% (w/v) glucose solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative assessment)

  • Incubator (30°C or 37°C)

Procedure:

  • Fungal Inoculum Preparation:

    • Culture C. albicans in YNB with 1% glucose at 30°C overnight.

    • Harvest the cells by centrifugation and wash with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in fresh medium and adjust the cell density to approximately 1 x 10^5 cells/mL.

  • This compound Dilution Series:

    • Prepare a stock solution of this compound in sterile water or appropriate solvent.

    • In a 96-well plate, perform a serial two-fold dilution of this compound in the chosen medium to achieve a range of concentrations (e.g., 1000 µg/mL to 1 µg/mL).

    • Include a drug-free well as a positive control for fungal growth.

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well of the 96-well plate containing the this compound dilutions.

    • The final volume in each well should be 200 µL.

    • Incubate the plate at 30°C or 37°C for 24 to 48 hours.[2]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound at which there is no visible growth.[2]

    • For a more quantitative measure, the absorbance at 600 nm can be read using a microplate reader. The MIC can be defined as the concentration that inhibits growth by ≥50% compared to the control.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound hydrochloride

  • Candida albicans

  • YNB medium with 1% glucose

  • Sterile 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding and Treatment:

    • Prepare a fungal cell suspension as described in Protocol 1.

    • Seed the 96-well plate with the fungal suspension and allow the cells to adhere for a few hours if necessary.

    • Add serial dilutions of this compound to the wells and incubate for the desired exposure time (e.g., 24 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.[4]

    • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

    • Mix gently on an orbital shaker to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[5]

    • The intensity of the purple color is proportional to the number of viable cells.

Protocol 3: Glucosamine-6-Phosphate Synthase (GlcN-6-P) Inhibition Assay

This in vitro assay directly measures the inhibitory effect of phosphorylated this compound on GlcN-6-P synthase activity.

Materials:

  • This compound-6-phosphate (requires in vitro phosphorylation of this compound)

  • Purified or recombinant GlcN-6-P synthase from C. albicans or other sources.

  • D-fructose-6-phosphate (Fru-6-P)

  • L-glutamine (Gln)

  • Assay buffer (e.g., 100 mM phosphate buffer, pH 7.5)

  • Method for detecting glucosamine-6-phosphate (GlcN-6-P) (e.g., colorimetric Elson-Morgan method)

  • Microplate reader

Procedure:

  • Enzyme Reaction Setup:

    • In a microplate or reaction tube, prepare a reaction mixture containing the assay buffer, Fru-6-P, and Gln.

    • Add varying concentrations of this compound-6-phosphate to the reaction mixtures.

    • Include a control reaction with no inhibitor.

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding a known amount of GlcN-6-P synthase to each reaction.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specific time (e.g., 30 minutes).

  • Detection of Glucosamine-6-Phosphate:

    • Stop the reaction (e.g., by heat inactivation or adding a stop solution).

    • Quantify the amount of GlcN-6-P produced using a suitable detection method. The Elson-Morgan method, which involves a reaction with 4-dimethylaminobenzaldehyde (DMAB) to produce a colored product, can be used.[6]

  • Data Analysis:

    • Calculate the enzyme activity in the presence and absence of the inhibitor.

    • Determine the percent inhibition for each concentration of this compound-6-phosphate.

    • The data can be used to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

References

Application Notes and Protocols for Studying Fungal Cell Wall Synthesis Using Kanosamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kanosamine, a 3-amino-3-deoxy-D-glucose, is an aminosugar antibiotic that serves as a valuable tool for investigating fungal cell wall biosynthesis. Its specific mechanism of action allows for the targeted disruption of a key enzymatic step in the hexosamine biosynthetic pathway, providing insights into cell wall integrity, stress response pathways, and potential antifungal drug targets. These application notes provide a comprehensive overview of the use of this compound in fungal research, including its mechanism of action, protocols for key experiments, and relevant quantitative data.

Mechanism of Action

This compound exerts its antifungal activity through a multi-step process that ultimately inhibits the synthesis of essential cell wall components.[1][2][3]

  • Uptake: this compound is actively transported into fungal cells via the glucose transport system.[1][2][3]

  • Phosphorylation: Once inside the cytoplasm, it is phosphorylated by hexokinase to form this compound-6-phosphate (K6P).[1][3][4]

  • Enzyme Inhibition: K6P acts as a competitive inhibitor of L-glutamine:D-fructose-6-phosphate amidotransferase (GlcN-6-P synthase), a critical enzyme in the hexosamine biosynthetic pathway.[1][2][4] The inhibition is competitive with respect to D-fructose-6-phosphate, with a reported Ki value of 5.9 mM, and non-competitive with respect to L-glutamine.[1][2]

  • Disruption of Cell Wall Synthesis: The inhibition of GlcN-6-P synthase blocks the formation of glucosamine-6-phosphate, a precursor for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is an essential building block for major cell wall components, including chitin and mannoproteins.[1]

  • Phenotypic Effects: The disruption of cell wall synthesis leads to significant morphological changes in fungal cells, including inhibition of septum formation, cell agglutination, and ultimately, inhibition of growth.[1][2][3]

Data Presentation

Table 1: Inhibitory Activity of this compound and its Metabolite
CompoundTarget EnzymeType of Inhibition (vs. Fructose-6-P)Ki (mM)Reference
This compound-6-phosphateGlucosamine-6-phosphate synthaseCompetitive5.9[1][2]
This compoundGlucosamine-6-phosphate synthaseNo inhibition-[1]
This compound-6-phosphateGlucosamine-6-phosphate N-acetylaseNo effect-[1][2]
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Various Microorganisms
OrganismTypeMIC (µg/mL)Reference
Phytophthora medicaginis M2913Oomycete25[3][5]
Staphylococcus aureusBacterium400[5]
Various plant-pathogenic fungiFungusModerately inhibitory[1][3][6]

Mandatory Visualizations

Kanosamine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Fungal Cell cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_wall Cell Wall Kanosamine_ext This compound GlucoseTransporter Glucose Transporter Kanosamine_ext->GlucoseTransporter Uptake Kanosamine_int This compound K6P This compound-6-phosphate Kanosamine_int->K6P Phosphorylation GlcN6Psynthase GlcN-6-P Synthase K6P->GlcN6Psynthase Inhibition Hexokinase Hexokinase GlcN6P Glucosamine-6-P GlcN6Psynthase->GlcN6P Fru6P Fructose-6-P Fru6P->GlcN6Psynthase UDP_GlcNAc UDP-GlcNAc Biosynthesis GlcN6P->UDP_GlcNAc CellWallPrecursors Chitin, Mannoproteins UDP_GlcNAc->CellWallPrecursors CellWall Defective Cell Wall (Inhibited Synthesis) CellWallPrecursors->CellWall Synthesis GlucoseTransporter->Kanosamine_int

Caption: Mechanism of action of this compound in fungal cells.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis FungalCulture Prepare Fungal Culture (e.g., C. albicans) Treatment Treat Fungal Culture with this compound FungalCulture->Treatment KanosamineSol Prepare this compound Stock Solution KanosamineSol->Treatment Incubation Incubate under Appropriate Conditions Treatment->Incubation MIC Determine MIC (Growth Inhibition Assay) Incubation->MIC Morphology Microscopic Analysis (Morphological Changes) Incubation->Morphology EnzymeAssay GlcN-6-P Synthase Inhibition Assay Incubation->EnzymeAssay CellWallStress Cell Wall Integrity Pathway Analysis (e.g., Western Blot for phosphorylated Mpk1) Incubation->CellWallStress

Caption: General experimental workflow for studying this compound's effects.

Signaling_Pathway This compound This compound CellWallDamage Cell Wall Damage/ Inhibited Synthesis This compound->CellWallDamage CWI_Sensors Cell Wall Stress Sensors (e.g., Wsc1, Mid2) CellWallDamage->CWI_Sensors Activates PKC_pathway PKC Pathway CWI_Sensors->PKC_pathway MAPK_cascade MAP Kinase Cascade (Mpk1 Activation) PKC_pathway->MAPK_cascade TranscriptionFactors Transcription Factors MAPK_cascade->TranscriptionFactors CellWallRepair Cell Wall Repair Genes (e.g., Chitin Synthase Upregulation) TranscriptionFactors->CellWallRepair Upregulates

References

Kanosamine as a Tool for Studying Glucosamine-6-Phosphate Synthase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosamine-6-phosphate synthase (GlmS), also known as L-glutamine:D-fructose-6-phosphate amidotransferase (EC 2.6.1.16), is a crucial enzyme in the hexosamine biosynthetic pathway (HBP). This pathway is responsible for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), an essential precursor for the synthesis of vital macromolecules such as peptidoglycan in bacteria and chitin in fungi.[1][2][3] The essential nature of this pathway in microbial cell wall synthesis makes GlmS a promising target for the development of novel antimicrobial agents.[3][4] Kanosamine, an amino sugar antibiotic, serves as a valuable tool for studying the function and inhibition of GlmS.[5] This document provides detailed application notes and protocols for utilizing this compound in the investigation of Glucosamine-6-Phosphate Synthase.

Mechanism of Action

This compound itself is not the direct inhibitor of GlmS. It is transported into the cell via glucose transport systems and is subsequently phosphorylated by hexokinase to form this compound-6-phosphate.[5] This phosphorylated derivative is the active inhibitor that targets GlmS. This compound-6-phosphate acts as a competitive inhibitor with respect to the substrate D-fructose-6-phosphate and a non-competitive inhibitor with respect to L-glutamine.[5] By blocking the activity of GlmS, this compound-6-phosphate depletes the intracellular pool of glucosamine-6-phosphate, thereby disrupting the synthesis of UDP-GlcNAc and essential cell wall components.

Data Presentation

Inhibitory Activity of this compound-6-Phosphate and Other GlmS Inhibitors

The following table summarizes the inhibitory constant (Ki) for this compound-6-phosphate against Glucosamine-6-Phosphate Synthase from Candida albicans. For comparative purposes, Ki values for other known inhibitors against the Escherichia coli enzyme are also included.

InhibitorOrganismTarget EnzymeKi ValueInhibition TypeReference
This compound-6-PhosphateCandida albicansGlucosamine-6-Phosphate Synthase5.9 mMCompetitive (vs. Fru-6-P), Non-competitive (vs. Gln)[5]
2-amino-2-deoxy-D-glucitol-6-phosphate (ADGP)Escherichia coliGlucosamine-6-Phosphate Synthase25 µMCompetitive[6]
N-iodoacetylglucosamine-6-phosphateEscherichia coliGlucosamine-6-Phosphate Synthase0.22 mMIrreversible[5][6]
AnticapsinEscherichia coliGlucosamine-6-Phosphate Synthase9.5 µMIrreversible[6]
FCDPSalmonella typhimuriumGlucosamine-6-Phosphate Synthase85 µM-[6]

Signaling and Metabolic Pathways

Hexosamine Biosynthetic Pathway and this compound Inhibition

The diagram below illustrates the central role of Glucosamine-6-Phosphate Synthase (GlmS) in the hexosamine biosynthetic pathway and the inhibitory action of this compound-6-phosphate.

Hexosamine_Biosynthetic_Pathway cluster_this compound This compound Action Glucose Glucose Fructose6P Fructose-6-Phosphate Glucose->Fructose6P Glycolysis GlmS Glucosamine-6-Phosphate Synthase (GlmS) Fructose6P->GlmS Glutamine L-Glutamine Glutamine->GlmS Glutamate L-Glutamate GlcN6P Glucosamine-6-Phosphate UDPGlcNAc UDP-N-acetylglucosamine GlcN6P->UDPGlcNAc Further enzymatic steps Macromolecules Cell Wall Components (Peptidoglycan, Chitin) UDPGlcNAc->Macromolecules GlmS->Glutamate GlmS->GlcN6P This compound This compound Hexokinase Hexokinase This compound->Hexokinase Kanosamine6P This compound-6-Phosphate Kanosamine6P->GlmS Inhibition Hexokinase->Kanosamine6P

Caption: Hexosamine biosynthetic pathway and the inhibitory mechanism of this compound.

Experimental Protocols

Protocol 1: Glucosamine-6-Phosphate Synthase Activity Assay (Elson-Morgan Method)

This protocol is adapted from the colorimetric method for determining glucosamine.

Materials:

  • Purified Glucosamine-6-Phosphate Synthase (GlmS)

  • D-fructose-6-phosphate (Fru-6-P) solution

  • L-glutamine (Gln) solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

  • Acetylacetone reagent (freshly prepared)

  • Ehrlich's reagent

  • Glucosamine-6-phosphate (GlcN-6-P) standard solutions

  • Microplate reader or spectrophotometer

Procedure:

  • Enzyme Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Assay buffer

      • Fru-6-P solution (to a final desired concentration)

      • Gln solution (to a final desired concentration)

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding a known amount of purified GlmS enzyme.

    • Incubate the reaction for a specific time period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding an equal volume of cold TCA solution.

    • Centrifuge the tubes to pellet the precipitated protein.

  • Colorimetric Detection:

    • Transfer a specific volume of the supernatant to a new tube.

    • Add acetylacetone reagent and heat the mixture (e.g., at 95°C for 20 minutes).

    • Cool the tubes to room temperature.

    • Add Ehrlich's reagent and incubate at room temperature for 15 minutes to allow color development.

    • Measure the absorbance at a specific wavelength (e.g., 530 nm or 585 nm) using a microplate reader or spectrophotometer.

  • Standard Curve:

    • Prepare a series of GlcN-6-P standard solutions of known concentrations.

    • Treat the standards in the same way as the reaction samples (from the colorimetric detection step).

    • Plot the absorbance values against the corresponding GlcN-6-P concentrations to generate a standard curve.

  • Calculation:

    • Determine the concentration of GlcN-6-P produced in the enzymatic reaction by interpolating the absorbance values from the standard curve.

    • Calculate the specific activity of the enzyme (e.g., in µmol of product formed per minute per mg of enzyme).

Protocol 2: Determination of the Inhibition Constant (Ki) for this compound-6-Phosphate

This protocol outlines the steps to determine the Ki value for this compound-6-phosphate as a competitive inhibitor of GlmS with respect to fructose-6-phosphate.

Materials:

  • All materials listed in Protocol 1

  • This compound-6-phosphate solution of known concentration

Procedure:

  • Enzyme Activity Measurements:

    • Perform the GlmS activity assay (as described in Protocol 1) with a fixed concentration of L-glutamine.

    • Vary the concentration of the substrate, fructose-6-phosphate, over a range (e.g., 0.2 to 5 times the Km value).

    • Repeat the assay at several different fixed concentrations of the inhibitor, this compound-6-phosphate. Include a control with no inhibitor.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial reaction velocity (v) against the substrate concentration ([S]).

    • Generate a Lineweaver-Burk plot (1/v vs. 1/[S]) or use non-linear regression analysis to fit the data to the Michaelis-Menten equation for competitive inhibition:

      • v = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S]) where:

        • v = initial velocity

        • Vmax = maximum velocity

        • [S] = substrate concentration

        • Km = Michaelis constant

        • [I] = inhibitor concentration

        • Ki = inhibition constant

  • Ki Determination from Lineweaver-Burk Plot:

    • The Lineweaver-Burk plot for competitive inhibition will show a series of lines that intersect at the y-axis (1/Vmax).

    • The apparent Km (Km_app) for each inhibitor concentration can be determined from the x-intercept (-1/Km_app).

    • Plot the Km_app values against the inhibitor concentration [I]. The slope of this line will be Km/Ki. The y-intercept will be Km.

    • Calculate Ki from the slope.

Experimental Workflow Diagrams

Workflow for GlmS Activity and Inhibition Assay

The following diagram outlines the general workflow for studying the activity of Glucosamine-6-Phosphate Synthase and its inhibition by this compound-6-phosphate.

GlmS_Inhibition_Workflow Prep Prepare Reagents: - Purified GlmS - Substrates (Fru-6-P, Gln) - Inhibitor (this compound-6-P) - Assay Buffer Assay Perform GlmS Activity Assay (e.g., Elson-Morgan Method) Prep->Assay Incubate Incubate Reaction Mixture Assay->Incubate Stop Stop Reaction (e.g., with TCA) Incubate->Stop Detect Colorimetric Detection Stop->Detect Measure Measure Absorbance Detect->Measure Data Data Analysis Measure->Data Activity Calculate Specific Activity Data->Activity Inhibition Determine Inhibition Type and Ki Data->Inhibition

Caption: Experimental workflow for GlmS activity and inhibition studies.

Conclusion

This compound, through its intracellular conversion to this compound-6-phosphate, serves as a specific and valuable tool for the investigation of Glucosamine-6-Phosphate Synthase. The protocols and data presented herein provide a framework for researchers to study the kinetics and inhibition of this essential enzyme, aiding in the exploration of its biological role and its potential as a target for the development of novel antimicrobial therapeutics.

References

Application Notes and Protocols for Testing Kanosamine Against Plant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kanosamine, an aminoglucoside antibiotic, has demonstrated notable inhibitory activity against a range of plant-pathogenic oomycetes and fungi.[1][2] Its primary mechanism of action involves the competitive inhibition of glucosamine-6-phosphate synthase, a crucial enzyme in the biosynthesis of chitin, an essential component of fungal cell walls.[1] this compound is transported into fungal cells via the glucose transport system and is subsequently phosphorylated to its active form, this compound-6-phosphate.[1] This document provides detailed protocols for evaluating the efficacy of this compound against various plant pathogens through in vitro and in vivo assays. It also outlines methods to investigate its potential role in modulating plant defense signaling pathways, an area that currently requires further research.

Mechanism of Action: Direct Antifungal Activity

This compound's established mode of action is the disruption of fungal cell wall synthesis. Once inside the fungal cell, it is converted to this compound-6-phosphate, which then inhibits glucosamine-6-phosphate synthase. This inhibition blocks the formation of N-acetylglucosamine, a fundamental building block of chitin. The resulting structural weakness in the cell wall leads to morphological changes, inhibition of septum formation, and ultimately, inhibition of fungal growth.[1]

cluster_extracellular Extracellular Space cluster_cell Fungal Cell Kanosamine_ext This compound Glucose_transporter Glucose Transporter Kanosamine_ext->Glucose_transporter Transport Kanosamine_int This compound K6P This compound-6-Phosphate Kanosamine_int->K6P Phosphorylation Glucose_transporter->Kanosamine_int G6PS Glucosamine-6-Phosphate Synthase K6P->G6PS Inhibition Chitin_synthesis Chitin Synthesis G6PS->Chitin_synthesis Cell_wall Cell Wall Disruption Chitin_synthesis->Cell_wall

Caption: Mechanism of this compound's antifungal action.

Quantitative Efficacy Data

The available quantitative data on this compound's efficacy against plant pathogens is currently limited. The following table summarizes the known Minimum Inhibitory Concentration (MIC) values. Further research is required to establish the efficacy of this compound against a broader range of pathogens.

PathogenHost PlantAssay TypeEfficacy MetricValueReference
Phytophthora medicaginis M2913AlfalfaBroth DilutionMIC25 µg/ml[1]
Staphylococcus aureus-Broth DilutionMIC400 µg/ml[1]
OomycetesVariousNot SpecifiedGeneral InhibitionHighly Inhibitory[2]
Various FungiVariousNot SpecifiedGeneral InhibitionModerately Inhibitory[2]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

These protocols are designed to determine the direct inhibitory effect of this compound on the growth of fungal and oomycete pathogens.

This method determines the lowest concentration of this compound that prevents visible growth of a pathogen in a liquid medium.

Materials:

  • This compound hydrochloride

  • Sterile distilled water or appropriate solvent

  • 96-well microtiter plates

  • Fungal/oomycete isolate of interest

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth (PDB), Yeast Nitrogen Base (YNB) medium with 1% glucose)

  • Spectrophotometer (optional, for quantitative measurement)

  • Incubator

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound hydrochloride in sterile distilled water to a concentration of 1 mg/ml. Filter-sterilize the solution.

  • Prepare Inoculum: Culture the pathogen on a suitable agar medium. For fungi, harvest spores and adjust the concentration to 1 x 10^5 spores/ml in sterile water. For oomycetes, use a mycelial slurry or a zoospore suspension (5 x 10^4 zoospores/ml).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate liquid medium to achieve a range of concentrations (e.g., 0.1 to 100 µg/ml).

  • Inoculation: Add the prepared inoculum to each well to a final volume of 200 µl. Include a positive control (no this compound) and a negative control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the specific pathogen (e.g., 25°C) for 3-7 days.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth is observed. For a more quantitative measure, read the optical density (OD) at 600 nm using a spectrophotometer.

cluster_workflow MIC Assay Workflow A Prepare this compound Stock Solution C Serial Dilution in 96-well Plate A->C B Prepare Pathogen Inoculum D Inoculate Wells B->D C->D E Incubate Plates D->E F Determine MIC (Visual or OD) E->F cluster_pathway Hypothetical Plant Defense Induction by this compound This compound This compound Treatment Plant_Response Plant Response This compound->Plant_Response Elicitation (?) SA_Pathway Salicylic Acid Pathway Plant_Response->SA_Pathway JA_Pathway Jasmonic Acid Pathway Plant_Response->JA_Pathway PR_Proteins Pathogenesis-Related (PR) Proteins SA_Pathway->PR_Proteins JA_Pathway->PR_Proteins Resistance Enhanced Disease Resistance PR_Proteins->Resistance

References

Application Notes and Protocols: In Vitro Antifungal Susceptibility Testing of Kanosamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kanosamine, a 3-amino-3-deoxy-D-glucose, is an aminoglycoside antibiotic that has demonstrated inhibitory activity against a range of pathogenic fungi.[1][2][3] This document provides detailed application notes and standardized protocols for the in vitro antifungal susceptibility testing of this compound, designed to assist researchers in evaluating its efficacy against various fungal species. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

This compound exhibits its antifungal effect through a unique mechanism of action. It is actively transported into fungal cells via the glucose transport system.[1][2] Once inside the cytoplasm, it is phosphorylated to this compound-6-phosphate. This phosphorylated form acts as a competitive inhibitor of glucosamine-6-phosphate synthase, a key enzyme in the chitin biosynthesis pathway.[1][2] Inhibition of this pathway leads to disruption of cell wall synthesis, resulting in profound morphological changes, inhibition of septum formation, and cell agglutination.[1][2]

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Fungal Species
Fungal SpeciesStrainMediumMIC (µg/mL)Reference
Candida albicansATCC 10231YNB, 1% glucose5000[1]
RPMI 16405000[1]
Candida albicansClinical IsolateRPMI 1640>5000[1]
Candida glabrataATCC 90030YNB, 1% glucose>5000[1]
RPMI 1640>5000[1]
Candida kruseiATCC 6258YNB, 1% glucose>5000[1]
RPMI 1640>5000[1]
Candida parapsilosisATCC 22019YNB, 1% glucose>5000[1]
RPMI 1640>5000[1]
Saccharomyces cerevisiaeATCC 9763YNB, 1% glucose2500[1]
RPMI 16402500[1]
Phytophthora medicaginisM2913-25[4][5]
Aphanomyces euteichesWI-98-60[6]

Note: The available data on the antifungal spectrum of this compound is limited. Further testing against a broader range of clinically relevant fungi is recommended.

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination (Adapted from CLSI M27 and EUCAST E.Def 7.3.2)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against yeast species.

Materials:

  • This compound hydrochloride

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0

  • Sterile 96-well U-bottom microtiter plates

  • Sterile distilled water or other appropriate solvent for this compound

  • Fungal isolates

  • Spectrophotometer

  • Incubator (35°C)

  • Sterile reservoirs and multichannel pipettes

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound hydrochloride in a sterile solvent (e.g., sterile distilled water) at a concentration 100 times the highest final concentration to be tested.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours at 35°C.

    • Prepare a suspension of the fungal colonies in sterile saline (0.85% NaCl).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Prepare a working inoculum by diluting the adjusted suspension 1:1000 in RPMI 1640 medium to achieve a final concentration of 1-5 x 10^3 CFU/mL.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of RPMI 1640 medium into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound working solution (2X the highest desired final concentration) to well 1.

    • Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Inoculate wells 1 through 11 with 100 µL of the prepared fungal inoculum. The final volume in each well will be 200 µL.

    • The final concentration of the fungal inoculum will be 0.5-2.5 x 10^3 CFU/mL.

    • Seal the plates or place them in a humidified chamber to prevent evaporation.

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control well.

    • The endpoint can be determined visually or by using a microplate reader at 492 nm.

Protocol 2: Checkerboard Assay for Synergy Testing

While no specific synergy data for this compound is currently available, this protocol provides a standardized method for assessing its potential synergistic, indifferent, or antagonistic interactions with other antifungal agents.

Materials:

  • This compound and a second antifungal agent (e.g., fluconazole, amphotericin B)

  • All other materials as listed in Protocol 1

Procedure:

  • Preparation of Drug Solutions:

    • Prepare stock solutions of this compound and the second antifungal agent at concentrations 100 times their respective highest final concentrations.

    • Prepare working solutions at four times the final desired concentrations in RPMI 1640 medium.

  • Preparation of Checkerboard Plate:

    • In a 96-well microtiter plate, create a two-dimensional gradient of the two drugs.

    • Along the x-axis, serially dilute this compound. Along the y-axis, serially dilute the second antifungal agent.

    • Each well will contain a unique combination of concentrations of the two drugs in a final volume of 100 µL.

    • Include wells with each drug alone (growth controls for each drug) and a drug-free well (growth control).

  • Inoculation and Incubation:

    • Prepare the fungal inoculum as described in Protocol 1.

    • Add 100 µL of the inoculum to each well, bringing the final volume to 200 µL.

    • Incubate the plate at 35°C for 24-48 hours.

  • Data Analysis:

    • Determine the MIC for each drug alone and for each combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the following formula:

      • FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpret the results as follows:

      • Synergy: FIC Index ≤ 0.5

      • Indifference: 0.5 < FIC Index ≤ 4.0

      • Antagonism: FIC Index > 4.0

Mandatory Visualizations

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_protocol Experimental Protocol cluster_analysis Data Analysis Fungal_Isolate Fungal Isolate Inoculum_Prep Inoculum Preparation (0.5 McFarland) Fungal_Isolate->Inoculum_Prep Kanosamine_Stock This compound Stock Serial_Dilution Serial Dilution of this compound in 96-well Plate Kanosamine_Stock->Serial_Dilution Media RPMI 1640 Medium Media->Inoculum_Prep Media->Serial_Dilution Inoculation Inoculation of Plate Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Read_MIC Read MIC Incubation->Read_MIC Interpretation Interpretation of Results Read_MIC->Interpretation

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Kanosamine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Kanosamine_ext This compound Glucose_Transporter Glucose Transporter Kanosamine_ext->Glucose_Transporter Uptake Kanosamine_int This compound Glucose_Transporter->Kanosamine_int K6P This compound-6-Phosphate Kanosamine_int->K6P Phosphorylation Hexokinase Hexokinase Hexokinase->K6P GlcN6P_Synthase Glucosamine-6-Phosphate Synthase K6P->GlcN6P_Synthase Inhibition GlcN6P Glucosamine-6-P Fru6P Fructose-6-P Fru6P->GlcN6P_Synthase Gln Glutamine Gln->GlcN6P_Synthase Chitin_Synth Chitin Biosynthesis GlcN6P->Chitin_Synth Cell_Wall_Disruption Cell Wall Disruption Chitin_Synth->Cell_Wall_Disruption

Caption: Mechanism of Action of this compound in Fungal Cells.

References

Synthesis of Kanosamine Analogs: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of Kanosamine analogs. It includes summaries of quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways.

This compound, an amino sugar antibiotic, and its analogs are of significant interest in drug discovery due to their potential as antimicrobial and antifungal agents. The primary mechanism of action for this compound involves its intracellular conversion to this compound-6-phosphate, which acts as a competitive inhibitor of Glucosamine-6-phosphate synthase (GlcN-6-P synthase).[1][2][3][4] This enzyme is a crucial component of the hexosamine biosynthetic pathway, responsible for producing UDP-N-acetylglucosamine, an essential precursor for bacterial and fungal cell wall synthesis.[1][3]

Data Presentation

The following table summarizes the inhibitory activity of this compound-6-phosphate and related analogs against Glucosamine-6-phosphate synthase.

CompoundTarget EnzymeInhibition TypeKi / IC50Organism
This compound-6-phosphateGlucosamine-6-phosphate synthaseCompetitive (vs. Fru-6-P)Ki = 5.9 mMCandida albicans[1][2]
N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP)Glucosamine-6-phosphate synthaseIrreversible InactivatorIC50 = 15-21 µMBacterial and Yeast[3]
2-amino-2-deoxy-D-glucitol-6-phosphate (ADGP)Glucosamine-6-phosphate synthaseInhibitor--
6-Sulfo-6-deoxy-D-glucosamine (GlcN6S)Glucosamine-6-phosphate synthaseInhibitorMicromolar concentrationsMicrobial
6-Sulfo-6-deoxy-D-glucosaminitol (ADGS)Glucosamine-6-phosphate synthaseInhibitorMicromolar concentrationsMicrobial

Signaling and Biosynthetic Pathways

This compound Biosynthesis Pathway from Glucose-6-Phosphate

The biosynthesis of this compound in organisms like Bacillus subtilis initiates from glucose-6-phosphate and is catalyzed by a suite of three enzymes: NtdC (or KabC), NtdA (or KabA), and NtdB (or KabB).[5]

Kanosamine_Biosynthesis G6P Glucose-6-Phosphate 3oG6P 3-oxo-Glucose-6-Phosphate G6P->3oG6P NtdC/KabC (Dehydrogenase) K6P This compound-6-Phosphate 3oG6P->K6P NtdA/KabA (Aminotransferase) This compound This compound K6P->this compound NtdB/KabB (Phosphatase)

Caption: Biosynthesis of this compound from Glucose-6-Phosphate.

Hexosamine Biosynthetic Pathway and Inhibition by this compound Analogs

This compound analogs exert their antimicrobial effect by targeting the hexosamine biosynthetic pathway, a critical route for the synthesis of cell wall components in bacteria and fungi.

Hexosamine_Biosynthesis_Inhibition cluster_pathway Hexosamine Biosynthetic Pathway cluster_inhibition Inhibition F6P Fructose-6-Phosphate GlcN6P Glucosamine-6-Phosphate F6P->GlcN6P GlcN-6-P synthase GlcNAc6P N-acetyl-Glucosamine-6-Phosphate GlcN6P->GlcNAc6P GlcN-6-P N-acetyltransferase GlcNAc1P N-acetyl-Glucosamine-1-Phosphate GlcNAc6P->GlcNAc1P Phosphoacetylglucosamine mutase UDPGlcNAc UDP-N-acetylglucosamine GlcNAc1P->UDPGlcNAc UDP-N-acetylglucosamine pyrophosphorylase CellWall Cell Wall Precursors UDPGlcNAc->CellWall Kanosamine_analog This compound-6-Phosphate Analog Kanosamine_analog->GlcN6P Competitive Inhibition

Caption: Inhibition of the Hexosamine Biosynthetic Pathway.

Experimental Protocols

Chemoenzymatic Synthesis of this compound-6-Phosphate Analogs

This protocol outlines a general chemoenzymatic approach for the synthesis of this compound-6-phosphate analogs, starting from a suitable protected glucose derivative.

Materials:

  • Protected glucose derivative (e.g., 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose)

  • Oxidizing agent (e.g., Swern oxidation reagents: oxalyl chloride, DMSO, triethylamine)

  • Aminotransferase enzyme (e.g., recombinant NtdA/KabA)

  • Amino donor (e.g., L-glutamate)

  • Phosphorylating agent (e.g., ATP)

  • Kinase (e.g., hexokinase)

  • Deprotection reagents (e.g., trifluoroacetic acid)

  • Appropriate buffers and solvents

Procedure:

  • Oxidation of the C3-hydroxyl group: The protected glucose derivative is oxidized at the C3 position to yield the corresponding 3-keto derivative. A common method is the Swern oxidation.

  • Enzymatic Amination: The 3-keto intermediate is then subjected to a transamination reaction catalyzed by an aminotransferase such as NtdA or KabA, using an amino donor like L-glutamate to introduce the amino group at the C3 position.

  • Phosphorylation: The resulting 3-amino-3-deoxyglucose analog is phosphorylated at the C6 position using a suitable kinase and a phosphate donor like ATP.

  • Deprotection: Finally, the protecting groups are removed under acidic conditions to yield the final this compound-6-phosphate analog.

  • Purification: The final product is purified using chromatographic techniques such as ion-exchange chromatography.

Synthesis of Carbocyclic Analogs via Ferrier II Rearrangement

The Ferrier II carbocyclization is a key method for synthesizing carbocyclic analogs of sugars.[6]

Materials:

  • Appropriately protected hex-5-enopyranoside derivative

  • Mercury(II) chloride (HgCl2)

  • Aqueous acetone

  • Sodium bicarbonate

  • Sodium borohydride (NaBH4) (for subsequent reduction if needed)

Procedure:

  • A solution of the hex-5-enopyranoside derivative in aqueous acetone is treated with mercury(II) chloride.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate.

  • The product, a substituted cyclohexanone, is extracted with an organic solvent and purified by column chromatography.

Synthesis of Unsaturated Analogs via Claisen Rearrangement

The Claisen rearrangement is a powerful tool for C-C bond formation and can be used to synthesize unsaturated carbohydrate analogs.[7]

Materials:

  • Allyl vinyl ether of a protected sugar

  • High-boiling point solvent (e.g., toluene or xylene)

Procedure:

  • The allyl vinyl ether derivative of the sugar is dissolved in a high-boiling point solvent.

  • The solution is heated to reflux for several hours. The progress of the rearrangement is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the resulting γ,δ-unsaturated carbonyl compound is purified by column chromatography.

Glucosamine-6-Phosphate Synthase Inhibition Assay

This assay is used to determine the inhibitory activity of synthesized this compound analogs.

Materials:

  • Purified Glucosamine-6-phosphate synthase

  • Fructose-6-phosphate (substrate)

  • L-glutamine (substrate)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.5)

  • Detection reagent (e.g., Elson-Morgan reagent)

  • This compound analog inhibitor

Procedure:

  • The enzyme is pre-incubated with various concentrations of the inhibitor in the assay buffer.

  • The reaction is initiated by the addition of the substrates, fructose-6-phosphate and L-glutamine.

  • The reaction is allowed to proceed for a defined period at a constant temperature (e.g., 37°C).

  • The reaction is terminated, and the amount of glucosamine-6-phosphate formed is quantified using a suitable method, such as the Elson-Morgan assay.

  • The IC50 or Ki values are determined by plotting the enzyme activity against the inhibitor concentration.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Kanosamine Fermentation Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving Kanosamine yield in fermentation. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation.

Issue Potential Causes Troubleshooting Steps
Low or No this compound Production 1. Suboptimal Medium Composition: Incorrect concentrations of key nutrients (iron, phosphate).2. Inefficient Precursor Supply: Insufficient glucose-6-phosphate or UDP-glucose.3. Poor Strain Performance: Low expression of biosynthetic genes (kabABC or ntdABC).4. Incorrect Fermentation Conditions: Suboptimal pH, temperature, or aeration.1. Medium Optimization: Adjust ferric iron concentration to ~0.5 mM and maintain low phosphate levels.[1][2]2. Precursor Feeding: Supplement the medium with glucose during the logarithmic growth phase.[3]3. Strain Improvement: Consider metabolic engineering to overexpress the kabABC or ntdABC gene clusters.4. Process Control: Monitor and maintain pH between 6.0-7.0, temperature between 28-37°C, and ensure adequate aeration.
Inconsistent Batch-to-Batch Yield 1. Variability in Inoculum: Inconsistent age, size, or quality of the seed culture.2. Inconsistent Medium Preparation: Variations in component quality or preparation procedure.3. Contamination: Presence of competing microorganisms.1. Standardize Inoculum: Implement a strict protocol for seed culture preparation and transfer.2. Standardize Media: Use high-quality reagents and ensure consistent sterilization procedures.3. Aseptic Technique: Reinforce and monitor aseptic techniques throughout the process.
Accumulation of Intermediates/Byproducts 1. Rate-Limiting Enzyme Step: A bottleneck in the biosynthetic pathway.2. Feedback Inhibition: End-product inhibition of key enzymes.3. Metabolic Imbalance: Skewed precursor flux towards competing pathways.1. Metabolic Engineering: Overexpress the gene for the rate-limiting enzyme (e.g., KabC-catalyzed oxidation is known to be slow).[4]2. Strain Engineering: Use site-directed mutagenesis to create feedback-resistant enzyme variants.3. Pathway Optimization: Knock out or down-regulate competing metabolic pathways to redirect carbon flux towards this compound synthesis.
Poor Cell Growth 1. Nutrient Limitation: Depletion of essential nutrients in the medium.2. Toxicity: Accumulation of toxic byproducts or high concentrations of this compound itself.3. Suboptimal Physical Conditions: Inadequate pH, temperature, or dissolved oxygen.1. Fed-Batch Strategy: Implement a fed-batch fermentation to replenish limiting nutrients.2. In Situ Product Removal: Investigate methods for continuous removal of this compound from the broth.3. Optimize Conditions: Ensure physical parameters are maintained within the optimal range for Bacillus species.

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Analysis & Hypothesis cluster_2 Solution Implementation start Low this compound Yield cause_yield Check Medium & Conditions start->cause_yield inconsistent Inconsistent Yield cause_inconsistent Review Inoculum & Prep Procedures inconsistent->cause_inconsistent byproducts Byproduct Accumulation cause_byproducts Analyze Metabolic Pathway Flux byproducts->cause_byproducts growth Poor Cell Growth cause_growth Assess Nutrient Levels & Toxicity growth->cause_growth sol_yield Optimize Medium (Fe, PO4) cause_yield->sol_yield sol_precursor Feed Precursors (Glucose) cause_yield->sol_precursor sol_strain Metabolic Engineering cause_yield->sol_strain sol_inconsistent Standardize Protocols cause_inconsistent->sol_inconsistent sol_byproducts Overexpress/ Knockout Genes cause_byproducts->sol_byproducts sol_growth Implement Fed-Batch cause_growth->sol_growth

Caption: A logical workflow for troubleshooting common issues in this compound fermentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary biosynthetic pathways for this compound? A1: this compound is primarily synthesized through two distinct pathways in bacteria. The most well-described pathway starts from UDP-glucose.[3] An alternative and well-characterized pathway, found in Bacillus subtilis and Bacillus cereus, begins with glucose-6-phosphate and proceeds through a three-step enzymatic reaction catalyzed by the products of the ntdABC or kabABC gene clusters.[4]

Q2: Which microorganisms are commonly used for this compound production? A2: Bacillus species are the most frequently cited producers of this compound. Specifically, Bacillus cereus UW85 and various strains of Bacillus subtilis have been studied for their ability to synthesize this aminosugar.[2][4]

Q3: How does iron concentration affect this compound yield? A3: Ferric iron (Fe³⁺) has been shown to be a significant enhancer of this compound production. In studies with Bacillus cereus UW85, supplementing the growth medium with 0.5 mM ferric iron resulted in a 12-fold increase in this compound accumulation, reaching up to 2 mg/mL.[1]

Q4: What is the impact of phosphate on the fermentation process? A4: High concentrations of phosphate can suppress the production of secondary metabolites, including this compound. Research has demonstrated that in a rich medium like TSB, the presence of 100 mM potassium phosphate can reduce this compound accumulation by 4.4-fold compared to the unsupplemented medium.[1]

Q5: Can precursor feeding improve this compound yield? A5: Yes, precursor feeding is a viable strategy. Since both biosynthetic pathways rely on glucose derivatives, supplementing the fermentation with glucose, especially during the logarithmic growth phase, can help replenish the precursor pool and enhance the final yield.[3]

Q6: What metabolic engineering strategies can be employed to boost production? A6: Key metabolic engineering strategies include:

  • Overexpression of Biosynthetic Genes: Increasing the expression of the kabABC or ntdABC operons to boost the catalytic efficiency of the pathway.

  • Deletion of Competing Pathways: Knocking out genes that divert precursors away from this compound synthesis can redirect metabolic flux towards your product.

  • Alleviation of Feedback Inhibition: Modifying key enzymes to make them resistant to end-product inhibition.

Data on Fermentation Parameters

The following tables summarize quantitative data on the effects of various medium components on this compound production by Bacillus cereus UW85.

Table 1: Effect of Iron and Phosphate on this compound Yield in TSB Medium

Medium Supplement Concentration This compound Yield (mg/mL) Fold Change vs. Control Reference
None (Control)-~0.171.0[1]
Ferric Chloride (FeCl₃)0.5 mM2.0+12.0[1]
Potassium Phosphate (K₂HPO₄)100 mM~0.04-4.4[1]

Table 2: Effect of Alfalfa Seedling Exudate on this compound Yield in Minimal Medium

Medium This compound Yield (mg/mL) Fold Change Reference
MES-AA3 (Minimal Medium)0.121.0[1]
MES-AA3 + Seedling Exudate0.45+3.8[1]

Experimental Protocols

Protocol 1: Overexpression of the kabABC Operon in Bacillus subtilis

This protocol outlines a general workflow for overexpressing the this compound biosynthetic operon.

This compound Biosynthesis Pathway (from Glucose-6-Phosphate)

G G6P Glucose-6-Phosphate Keto 3-Keto-glucose-6-Phosphate G6P->Keto  KabC (Dehydrogenase) K6P This compound-6-Phosphate Keto->K6P  KabA (Aminotransferase) Kan This compound K6P->Kan  KabB (Phosphatase)

Caption: The three-step enzymatic conversion of Glucose-6-Phosphate to this compound.

Workflow:

G cluster_0 Gene Amplification & Cloning cluster_1 Transformation & Selection cluster_2 Verification & Fermentation A 1. PCR Amplify kabABC operon B 2. Digest PCR Product & Expression Vector A->B C 3. Ligate kabABC into Vector B->C D 4. Transform B. subtilis with Recombinant Plasmid C->D E 5. Select for Transformants D->E F 6. Verify Insert by Sequencing E->F G 7. Ferment Engineered Strain F->G H 8. Quantify This compound Yield G->H

Caption: Workflow for creating a this compound-overproducing B. subtilis strain.

Methodology:

  • Gene Amplification: Amplify the entire kabABC operon from B. cereus UW85 genomic DNA using high-fidelity PCR. Design primers that add restriction sites compatible with your chosen Bacillus expression vector.

  • Vector Preparation: Digest the expression vector (e.g., a shuttle vector with a strong, inducible promoter) and the purified PCR product with the selected restriction enzymes.

  • Ligation and Transformation into E. coli: Ligate the digested insert and vector. Transform the ligation product into a cloning strain of E. coli for plasmid amplification.

  • Plasmid Isolation and Transformation into B. subtilis: Isolate the recombinant plasmid from E. coli. Transform competent B. subtilis cells with the plasmid.

  • Selection and Verification: Select transformed B. subtilis colonies on an appropriate antibiotic-containing medium. Verify the correct insertion via colony PCR and Sanger sequencing.

  • Expression and Fermentation: Grow the engineered B. subtilis strain in a suitable fermentation medium. Induce gene expression at the appropriate cell density.

  • Analysis: Monitor this compound production over time using HPLC.

Protocol 2: this compound Extraction and Quantification by HPLC

This protocol provides a method for extracting this compound from a fermentation broth and quantifying it.

  • Sample Preparation:

    • Centrifuge 10 mL of the fermentation broth at 8,000 x g for 15 minutes to pellet the cells.

    • Carefully transfer the supernatant to a new tube.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

  • Solid Phase Extraction (SPE) - Cation Exchange:

    • Condition a cation exchange SPE cartridge (e.g., CM-Sep-Pak) with methanol followed by deionized water.

    • Load the filtered supernatant onto the cartridge. This compound, being an amino sugar, will bind to the cation exchange resin.

    • Wash the cartridge with deionized water to remove unbound impurities.

    • Elute the this compound with a suitable buffer, such as an ammonium acetate solution with an increasing pH gradient or a mild acidic solution.

  • HPLC Analysis (Adapted from Amino Sugar Analysis):

    • Derivatization (Pre-column): As this compound lacks a strong chromophore, derivatization is required for UV or fluorescence detection. A common reagent is o-phthaldialdehyde (OPA).

      • Mix the eluted sample with OPA reagent and a thiol (e.g., N-acetyl-L-cysteine) in a borate buffer.

      • Allow the reaction to proceed for a defined time (e.g., 2 minutes) before injection.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol).

      • Flow Rate: 1.0 mL/min.

      • Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm).

    • Quantification: Create a standard curve using purified this compound standards of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

References

Technical Support Center: Optimizing Ferric Iron for Kanosamine Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing ferric iron (Fe³⁺) concentration in Kanosamine production. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide clear guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of ferric iron in this compound production?

A1: Ferric iron acts as a critical enhancer for the biosynthesis of this compound. Supplementing fermentation media with ferric iron has been shown to significantly increase the accumulation of this compound, in some cases up to 12-fold.[1] The effect is specific to the ferric ion (Fe³⁺).[1]

Q2: What is the optimal concentration of ferric iron for this compound production?

A2: Enhanced this compound accumulation has been observed with ferric chloride (FeCl₃) concentrations ranging from 0.25 mM to 1.0 mM.[1] A concentration of 0.5 mM ferric iron in Tryptic Soy Broth (TSB) medium resulted in a 12-fold increase in this compound accumulation by Bacillus cereus UW85.[1] For different organisms, such as Streptomyces kanamyceticus producing the related antibiotic Kanamycin, an optimal iron concentration of 0.25 µg/ml has been reported.[2][3]

Q3: Can I use other iron salts besides ferric chloride (FeCl₃)?

A3: While the primary research has focused on ferric chloride, the enhancing effect is attributed to the ferric ion (Fe³⁺).[1] Therefore, other soluble ferric salts could potentially be used, but empirical testing is recommended to determine the optimal concentration and to ensure there are no adverse effects from the corresponding anion.

Q4: Are there any substances that inhibit this compound production in the presence of iron?

A4: Yes, phosphate is a known potent inhibitor of this compound production.[1][4][5] It is crucial to monitor and potentially limit the phosphate concentration in your fermentation medium to maximize the benefits of iron supplementation.

Q5: Does ferric iron supplementation affect the growth of the producing organism?

A5: In studies with Bacillus cereus UW85, the addition of 0.5 mM ferric iron to TSB medium did not significantly affect the cell dry weight compared to the control medium without added iron.[5] However, it is always good practice to monitor cell growth (e.g., by measuring optical density or cell dry weight) when modifying media composition.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no increase in this compound yield after adding ferric iron. 1. Suboptimal Iron Concentration: The concentration of ferric iron may be too low or too high. 2. Phosphate Inhibition: High levels of phosphate in the medium can suppress this compound production, counteracting the effect of iron.[1][4][5] 3. Incorrect Iron Salt: The iron source may not be bioavailable. 4. pH Issues: The addition of the iron salt may have altered the medium's pH to a suboptimal range for production.1. Perform a dose-response experiment by testing a range of ferric iron concentrations (e.g., 0.1 mM to 2.0 mM) to determine the optimum for your specific strain and media conditions. 2. Quantify the phosphate concentration in your medium. If high, consider using a low-phosphate medium or a phosphate-trapping agent. 3. Ensure you are using a soluble ferric salt like FeCl₃. Prepare fresh stock solutions. 4. Measure the pH of the medium after adding the iron supplement and adjust if necessary.
Precipitate forms in the medium after adding ferric iron. 1. Reaction with Media Components: Ferric iron can precipitate with phosphates or other components in the medium, especially at higher pH.[5] 2. Autoclaving Issues: Some media components can react with iron at high temperatures during autoclaving.1. Prepare a concentrated stock solution of ferric iron, filter-sterilize it, and add it to the autoclaved and cooled medium. 2. Check the pH of your medium. Lowering the pH slightly (if compatible with microbial growth) can sometimes improve iron solubility.
Inconsistent this compound production across batches. 1. Variability in Basal Iron Levels: The base medium may have varying trace amounts of iron. 2. Inconsistent Inoculum: The age or density of the inoculum can affect production kinetics.1. For defined media, use high-purity reagents and chelex-treated water to remove trace metals, allowing for precise control of the final iron concentration.[6] 2. Standardize your inoculum preparation and transfer procedures.
Cell growth is inhibited after iron supplementation. 1. Iron Toxicity: While uncommon at optimal concentrations, very high levels of iron can be toxic to some microorganisms. 2. Contamination of Iron Stock: The ferric iron stock solution may be contaminated.1. Re-evaluate the optimal iron concentration. Ensure you are not exceeding the recommended range (0.25 mM - 1.0 mM for B. cereus).[1] 2. Prepare a fresh, sterile stock solution of ferric chloride.

Data Summary

Table 1: Effect of Ferric Iron on this compound Production by Bacillus cereus UW85
MediumFerric Iron (Fe³⁺) ConcentrationThis compound Accumulation (at 48h)Fold IncreaseReference
Tryptic Soy Broth (TSB)0 mM (Control)~0.17 mg/mL-[1]
TSB-Fe0.5 mM2.0 mg/mL12-fold[1]
TSB0.25 mM - 1.0 mMEnhanced Accumulation-[1]
Table 2: Optimal Mineral Concentrations for Kanamycin Production by Streptomyces kanamyceticus ATCC 12853
MineralOptimal ConcentrationReference
Iron (Fe)0.25 µg/mL[2][3]
Zinc (Zn)0.575 µg/mL[2][3]
Molybdenum (Mo)0.04 µg/mL[2][3]
Magnesium Sulfate (MgSO₄)0.4 g/L[2][3]
Potassium Phosphate (K₂HPO₄)1.0 g/L[2][3]

Experimental Protocols

Protocol 1: Preparation of Iron-Supplemented Medium

This protocol is based on the methodology for supplementing Tryptic Soy Broth (TSB) for the production of this compound by Bacillus cereus UW85.[1]

Materials:

  • Tryptic Soy Broth (TSB) powder

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Deionized or distilled water

  • Autoclave

  • Sterile filter (0.22 µm pore size)

  • Sterile flasks

Procedure:

  • Prepare TSB Medium: Prepare TSB according to the manufacturer's instructions (e.g., 30 g/L in deionized water). Dispense into fermentation flasks.

  • Autoclave Medium: Cap the flasks and autoclave at 121°C for 15 minutes. Allow the medium to cool to room temperature.

  • Prepare Ferric Chloride Stock Solution:

    • Prepare a 100 mM stock solution of FeCl₃·6H₂O (Molar Mass: 270.30 g/mol ).

    • Weigh 2.703 g of FeCl₃·6H₂O and dissolve in 100 mL of deionized water.

    • Crucially, filter-sterilize this stock solution using a 0.22 µm syringe filter. Do not autoclave the concentrated iron stock, as this can cause precipitation.

  • Supplement Medium with Ferric Iron:

    • To achieve a final concentration of 0.5 mM ferric iron, add 5 mL of the sterile 100 mM FeCl₃ stock solution per 1 liter of cooled, sterile TSB.

    • Aseptically swirl the flask to ensure thorough mixing.

  • Final QC: The medium, now referred to as TSB-Fe, is ready for inoculation. It is advisable to prepare a control batch of TSB without the added iron for comparison.

Visualizations

This compound Biosynthesis Pathway and Iron's Influence

The biosynthesis of this compound in Bacillus cereus UW85 starts from Glucose 6-Phosphate and involves three key enzymes encoded by the kabABC gene cluster.[7] While ferric iron's precise regulatory target in this pathway is not fully elucidated, it is known to be a crucial cofactor for many enzymes and a signaling molecule that can enhance the overall flux towards secondary metabolite production.

Kanosamine_Pathway G6P Glucose 6-Phosphate Keto 3-keto-glucose 6-phosphate G6P->Keto KabC (Dehydrogenase) Amino This compound 6-phosphate Keto->Amino KabA (Aminotransferase) This compound This compound Amino->this compound KabB (Phosphatase) Fe3 Ferric Iron (Fe³⁺) Fe3->this compound   Enhances   Production

Caption: this compound biosynthesis pathway and the positive regulatory influence of ferric iron.

Experimental Workflow for Optimizing Ferric Iron

This workflow outlines the logical steps for systematically determining the optimal ferric iron concentration for this compound production.

Optimization_Workflow start Start: Define Baseline (No added Fe³⁺) prep Prepare Base Medium (e.g., TSB) start->prep stock Prepare Sterile FeCl₃ Stock Solution prep->stock dose Dose-Response Setup (0, 0.1, 0.25, 0.5, 1.0, 2.0 mM Fe³⁺) prep->dose stock->dose inoculate Inoculate with Production Strain dose->inoculate ferment Ferment under Standard Conditions inoculate->ferment sample Time-Course Sampling (e.g., 24, 48, 72h) ferment->sample analyze Analyze Samples: 1. This compound Titer (e.g., HPLC) 2. Cell Growth (OD₆₀₀) sample->analyze evaluate Evaluate Data & Determine Optimum [Fe³⁺] analyze->evaluate end End: Optimized Protocol evaluate->end

Caption: Workflow for determining the optimal ferric iron concentration.

References

Technical Support Center: Phosphate's Influence on Kanosamine Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the biosynthesis of kanosamine. It provides troubleshooting guidance and answers to frequently asked questions regarding the impact of phosphate on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of phosphate on this compound production?

A1: High concentrations of inorganic phosphate have been shown to suppress the biosynthesis of this compound. This is a common regulatory mechanism for secondary metabolite production in many bacteria, including Bacillus species, which are known producers of this compound.[1]

Q2: Which specific organisms have been studied for this phosphate-dependent regulation of this compound?

A2: The inhibitory effect of phosphate on this compound accumulation has been notably documented in Bacillus cereus UW85.[1]

Q3: What is the proposed molecular mechanism behind phosphate's suppression of this compound biosynthesis?

A3: In bacteria, phosphate concentration is typically sensed by the two-component regulatory system PhoR-PhoP. Under phosphate-limiting conditions, the sensor kinase PhoR autophosphorylates and subsequently transfers the phosphoryl group to the response regulator PhoP. Phosphorylated PhoP (PhoP-P) then acts as a transcriptional regulator, binding to specific DNA sequences known as PHO boxes in the promoter regions of genes in the Pho regulon to either activate or repress their transcription.[2][3][4] It is hypothesized that a similar mechanism may regulate the this compound biosynthesis operon (ntdABC or kabABC), although direct experimental evidence of PhoP binding to this specific promoter is not yet available in the reviewed literature.

Q4: Besides phosphate, what other factors are known to influence this compound yield?

A4: this compound production is influenced by several other factors. For instance, in Bacillus cereus UW85, the addition of ferric iron has been shown to enhance this compound accumulation. Conversely, high salt concentrations can negatively impact the growth and metabolism of Bacillus subtilis, which could indirectly affect this compound production.[1][5] The pH of the culture medium can also affect the biological activity of this compound.[3]

Troubleshooting Guides

Issue 1: Low or No this compound Yield in Cultures Supplemented with Phosphate

Possible Causes and Solutions:

  • Phosphate Concentration is Too High: High levels of inorganic phosphate directly inhibit this compound biosynthesis.

    • Recommendation: Titrate the concentration of phosphate in your culture medium to determine the optimal level for cell growth without significantly suppressing this compound production. Refer to the quantitative data in Table 1 for guidance on inhibitory concentrations observed in Bacillus cereus.

  • Precipitation of Media Components: High concentrations of phosphate can lead to the precipitation of essential minerals, such as magnesium, in the form of magnesium ammonium phosphate, especially in chemically defined media. This can lead to nutrient limitation and poor cell growth, indirectly affecting this compound yield.[6]

    • Recommendation: Prepare phosphate and magnesium solutions separately and sterilize them individually before adding them to the final medium. Visually inspect the medium for any cloudiness or precipitate after preparation and during the fermentation run. Consider using a medium formulation known to be stable at the desired phosphate concentrations.

  • pH Shift in the Culture Medium: The addition of phosphate salts can alter the initial pH of the medium and its buffering capacity. Suboptimal pH can affect enzyme activity and overall cell metabolism, leading to reduced this compound production.

    • Recommendation: Measure the pH of the medium after adding all components and adjust as necessary. Monitor the pH throughout the fermentation and use appropriate buffers to maintain it within the optimal range for your bacterial strain.

Issue 2: Inconsistent this compound Production Across Experiments

Possible Causes and Solutions:

  • Variability in Inoculum Preparation: The age and physiological state of the inoculum can significantly impact the kinetics of secondary metabolite production.

    • Recommendation: Standardize your inoculum preparation protocol, ensuring consistent cell density, growth phase, and volume for each experiment.

  • Ionic Strength of the Medium: When investigating the effect of phosphate, it is crucial to distinguish between the specific effect of the phosphate ion and the general effect of increased ionic strength from the salt it is added as (e.g., K2HPO4). High salt concentrations can induce osmotic stress and affect bacterial growth and metabolism.[5][7]

    • Recommendation: Include a control experiment where a non-phosphate salt with the same cation (e.g., KCl if using K2HPO4) is added at the same molar concentration. This will help to differentiate between phosphate-specific regulation and a general salt stress response.

Quantitative Data

Table 1: Effect of Potassium Phosphate on this compound Accumulation in Bacillus cereus UW85

Culture MediumThis compound Concentration (mg/mL)Fold Change
Tryptic Soy Broth (TSB)2.2 ± 0.5-
TSB + 50 mM K2HPO4Not specified, but effect notedSuppressed
TSB + 100 mM Potassium Phosphate0.4 ± 0.024.4-fold decrease

Data extracted from Milner et al., 1996.

Experimental Protocols

Protocol 1: Culturing Bacillus species for this compound Production under Varying Phosphate Concentrations
  • Media Preparation:

    • Prepare a base medium such as Tryptic Soy Broth (TSB) or a defined minimal medium.

    • Prepare a sterile, concentrated stock solution of potassium phosphate (e.g., 1 M K2HPO4).

    • Prepare separate sterile stock solutions of other salts to be used as controls (e.g., 1 M KCl).

    • Aseptically add the phosphate or control salt solutions to the base medium to achieve the desired final concentrations (e.g., 0 mM, 10 mM, 50 mM, 100 mM).

    • Ensure the final pH of all media is adjusted to the same value.

  • Inoculation and Cultivation:

    • Prepare a fresh overnight culture of the Bacillus strain of interest.

    • Inoculate the experimental media with a standardized amount of the overnight culture (e.g., 1% v/v).

    • Incubate the cultures under optimal conditions for the specific strain (e.g., 28-37°C with shaking at 200-250 rpm).

  • Sampling and Analysis:

    • Collect culture samples at regular time intervals (e.g., every 12 or 24 hours) for several days.

    • At each time point, measure the optical density (e.g., at 600 nm) to monitor cell growth.

    • Separate the culture supernatant from the cells by centrifugation.

    • Store the supernatant at -20°C for subsequent this compound quantification.

Protocol 2: Quantification of this compound in Culture Supernatants by HPLC with Pre-column Derivatization

Note: This is a generalized protocol based on methods for other aminoglycosides, as a specific, detailed HPLC protocol for this compound was not found in the reviewed literature. Optimization will be required.

  • Sample Preparation:

    • Thaw the culture supernatant samples.

    • Perform a solid-phase extraction (SPE) to partially purify and concentrate the this compound. A cation exchange cartridge is suitable for this purpose.

    • Wash the cartridge to remove interfering compounds and elute the this compound fraction.

    • Dry the eluted sample under vacuum and reconstitute in a known volume of an appropriate solvent.

  • Pre-column Derivatization:

    • This compound, like other aminoglycosides, lacks a strong chromophore, making derivatization necessary for UV or fluorescence detection.

    • A common derivatizing agent for primary amines is o-phthalaldehyde (OPA) in the presence of a thiol, or phenylisocyanate.[8][9]

    • Mix a specific volume of the prepared sample with the derivatizing reagent and allow the reaction to proceed for a defined time at a specific temperature. The reaction conditions (pH, time, temperature) must be optimized.

  • HPLC Analysis:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. The exact gradient profile will need to be optimized for good separation.

    • Detection: Use a UV or fluorescence detector set to the appropriate wavelength for the chosen derivative.

    • Quantification: Prepare a standard curve using pure this compound that has been subjected to the same derivatization procedure. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Signaling Pathways and Logical Diagrams

Diagram 1: this compound Biosynthesis Pathway

Kanosamine_Biosynthesis G6P Glucose-6-Phosphate Keto 3-Oxo-glucose-6-phosphate G6P->Keto  NtdC / KabC (Dehydrogenase) K6P This compound-6-Phosphate Keto->K6P  NtdA / KabA (Aminotransferase) Kan This compound K6P->Kan  NtdB / KabB (Phosphatase) Phosphate_Regulation cluster_membrane Cell Membrane PhoR PhoR (Sensor Kinase) PhoP PhoP (Response Regulator) PhoR->PhoP Phosphorylation Phosphate_high High Phosphate Phosphate_high->PhoR Inactivates Phosphate_low Low Phosphate Phosphate_low->PhoR Activates PhoP_P PhoP-P PhoP->PhoP_P ntdABC_promoter ntdABC/kabABC Promoter PhoP_P->ntdABC_promoter Represses (?) ntdABC_operon This compound Biosynthesis Genes ntdABC_promoter->ntdABC_operon Transcription This compound This compound Production ntdABC_operon->this compound Translation & Biosynthesis

References

Technical Support Center: Kanosamine Purification from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Kanosamine from bacterial cultures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound from bacterial cultures?

A1: The primary challenges in this compound purification stem from its physicochemical properties and the complexity of the bacterial fermentation broth. This compound is a highly polar, small molecule that lacks a strong UV chromophore, making it difficult to retain on traditional reversed-phase chromatography columns and challenging to detect with standard UV detectors. Additionally, the fermentation broth contains a multitude of impurities with similar properties, such as other amino sugars, peptides, proteins, and various media components, which can co-elute with this compound, leading to low purity and yield.

Q2: Which bacterial strains are commonly used for this compound production, and how does this impact purification?

A2: Bacillus cereus UW85 is a well-documented producer of this compound. The choice of bacterial strain and, importantly, the composition of the culture medium can significantly influence the impurity profile. For instance, high concentrations of phosphates in the medium have been shown to suppress this compound accumulation, while the addition of ferric iron can enhance it[1]. Understanding the metabolic byproducts and media components is crucial for developing an effective purification strategy.

Q3: What is the recommended initial step for processing the bacterial culture before purification?

A3: The first step is to separate the biomass (bacterial cells) from the culture supernatant, which contains the secreted this compound. This is typically achieved by centrifugation or microfiltration. It is critical to perform this step efficiently to prevent cell lysis, which would release intracellular contents and significantly increase the complexity of the downstream purification process.

Q4: Which chromatographic techniques are most effective for this compound purification?

A4: Due to this compound's basic and polar nature, cation-exchange chromatography is the most effective primary purification step. This technique separates molecules based on their positive charge. For subsequent polishing and analysis, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for retaining and separating highly polar compounds like this compound.

Q5: How can I detect and quantify this compound during purification if it doesn't have a UV chromophore?

A5: Since this compound lacks a significant UV chromophore, alternative detection methods are necessary. The most common and effective detectors for this purpose are the Evaporative Light Scattering Detector (ELSD) and the Charged Aerosol Detector (CAD) . These detectors are nearly universal for non-volatile compounds and provide a response proportional to the mass of the analyte. For highly sensitive and specific quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.

Troubleshooting Guides

This section provides detailed troubleshooting advice for common issues encountered during this compound purification using ion-exchange chromatography and HILIC.

Troubleshooting: Ion-Exchange Chromatography (IEX)

Logical Diagram of IEX Troubleshooting

IEX_Troubleshooting problem problem cause cause solution solution start Problem Encountered low_yield Low this compound Yield start->low_yield low_purity Low Purity / Co-elution start->low_purity no_binding This compound in Flow-through start->no_binding peak_tailing Broad / Tailing Peaks start->peak_tailing cause_ly1 Precipitation on Column low_yield->cause_ly1 cause_ly2 Suboptimal Elution low_yield->cause_ly2 cause_ly3 Column Overload low_yield->cause_ly3 cause_lp1 Poor Resolution low_purity->cause_lp1 cause_lp2 Contaminant Co-elution low_purity->cause_lp2 cause_lp3 Inefficient Washing low_purity->cause_lp3 cause_nb1 Incorrect Buffer pH no_binding->cause_nb1 cause_nb2 High Salt in Sample no_binding->cause_nb2 cause_nb3 Wrong Resin Type no_binding->cause_nb3 cause_pt1 Secondary Interactions peak_tailing->cause_pt1 cause_pt2 Poorly Packed Column peak_tailing->cause_pt2 sol_ly1 Filter sample; adjust buffer cause_ly1->sol_ly1 sol_ly2 Optimize salt/pH gradient cause_ly2->sol_ly2 sol_ly3 Reduce sample load cause_ly3->sol_ly3 sol_lp1 Steeper gradient; smaller resin beads cause_lp1->sol_lp1 sol_lp2 Add orthogonal purification step (HILIC) cause_lp2->sol_lp2 sol_lp3 Increase wash volume cause_lp3->sol_lp3 sol_nb1 Adjust pH below this compound pI cause_nb1->sol_nb1 sol_nb2 Desalt sample before loading cause_nb2->sol_nb2 sol_nb3 Use strong cation exchanger cause_nb3->sol_nb3 sol_pt1 Increase buffer ionic strength cause_pt1->sol_pt1 sol_pt2 Repack or replace column cause_pt2->sol_pt2

Caption: Troubleshooting workflow for Ion-Exchange Chromatography.

Problem Potential Cause Recommended Solution
Low this compound Yield 1. Suboptimal Elution Conditions: The salt concentration or pH of the elution buffer is insufficient to displace this compound from the resin.Optimize the elution by using a steeper salt gradient or a higher final salt concentration. Alternatively, a pH gradient can be employed.
2. This compound Precipitation: this compound may precipitate on the column if the concentration is too high or if the buffer conditions are unfavorable.Reduce the sample load. Ensure the sample is fully solubilized in the binding buffer before loading. Adding glycerol (1-2%) to the buffer can sometimes prevent precipitation[2].
3. Column Overloading: The amount of this compound and other cationic species in the sample exceeds the binding capacity of the resin.Decrease the amount of sample loaded onto the column. Determine the dynamic binding capacity of your resin for this compound.
Low Purity / Contamination 1. Co-elution with Similar Compounds: Other basic compounds (e.g., other amino sugars, peptides) in the fermentation broth have similar charge properties and elute with this compound.Improve resolution by optimizing the elution gradient (make it shallower). Consider using a resin with a smaller bead size for higher resolution[3]. An orthogonal purification step, like HILIC, is highly recommended after IEX.
2. Inefficient Washing: Insufficient washing of the column after sample loading fails to remove weakly bound impurities.Increase the volume of the wash buffer (e.g., 5-10 column volumes). A step wash with a low concentration of salt can help remove non-specifically bound proteins and other contaminants[4].
3. Protein/Peptide Contamination: Proteins and peptides from the fermentation broth can bind to the resin and co-elute.Pre-treat the sample to remove proteins. This can be done by protein precipitation (e.g., with trichloroacetic acid or acetonitrile) or ultrafiltration.
This compound in Flow-Through (No Binding) 1. Incorrect Buffer pH: The pH of the loading buffer is not appropriate for this compound to carry a net positive charge.Ensure the pH of the loading buffer is at least 1-2 units below the pKa of this compound's amino group to ensure it is protonated and positively charged.
2. High Salt Concentration in Sample: The ionic strength of the sample is too high, preventing this compound from binding to the resin.Desalt the sample before loading. This can be achieved through dialysis, diafiltration, or size-exclusion chromatography. Diluting the sample with the binding buffer can also be effective[2].
3. Incorrect Resin Choice: An anion-exchange resin was used, or a weak cation-exchange resin is being used at a pH where it is not charged.Use a strong cation-exchange (SCX) resin (e.g., with sulfopropyl (SP) functional groups) as they remain charged over a wide pH range[5].
Troubleshooting: Hydrophilic Interaction Liquid Chromatography (HILIC)

Logical Diagram of HILIC Troubleshooting

HILIC_Troubleshooting problem problem cause cause solution solution start Problem Encountered no_retention Poor / No Retention start->no_retention peak_shape Poor Peak Shape (Fronting/Tailing) start->peak_shape retention_drift Retention Time Drift start->retention_drift cause_nr1 Insufficient Column Equilibration no_retention->cause_nr1 cause_nr2 Sample Solvent Too Strong no_retention->cause_nr2 cause_nr3 Mobile Phase Too Aqueous no_retention->cause_nr3 cause_ps1 Sample Solvent Mismatch peak_shape->cause_ps1 cause_ps2 Column Overload peak_shape->cause_ps2 cause_ps3 Secondary Interactions peak_shape->cause_ps3 cause_rd1 Inadequate Equilibration Time retention_drift->cause_rd1 cause_rd2 Mobile Phase pH Instability retention_drift->cause_rd2 cause_rd3 Column Contamination retention_drift->cause_rd3 sol_nr1 Equilibrate with >10 column volumes cause_nr1->sol_nr1 sol_nr2 Dissolve sample in high organic solvent cause_nr2->sol_nr2 sol_nr3 Increase acetonitrile percentage cause_nr3->sol_nr3 sol_ps1 Match sample solvent to mobile phase cause_ps1->sol_ps1 sol_ps2 Reduce injection volume/concentration cause_ps2->sol_ps2 sol_ps3 Adjust buffer concentration/pH cause_ps3->sol_ps3 sol_rd1 Increase equilibration time between runs cause_rd1->sol_rd1 sol_rd2 Use a stable buffer; check pH cause_rd2->sol_rd2 sol_rd3 Flush column with strong solvent cause_rd3->sol_rd3

Caption: Troubleshooting workflow for HILIC analysis.

Problem Potential Cause Recommended Solution
Poor or No Retention 1. Insufficient Column Equilibration: The aqueous layer on the stationary phase, which is crucial for HILIC retention, has not been properly established.Equilibrate the column with the initial mobile phase for at least 10-20 column volumes before the first injection[6].
2. Sample Solvent is Too Strong: The sample is dissolved in a solvent with high aqueous content, which disrupts the hydrophilic partitioning.Dissolve the sample in a solvent that matches the initial mobile phase conditions as closely as possible (i.e., high acetonitrile concentration)[6].
3. Mobile Phase is Too Aqueous: The starting percentage of the aqueous component in the mobile phase is too high to allow for retention of polar analytes.Increase the percentage of the organic solvent (typically acetonitrile) in the starting mobile phase. For very polar compounds like this compound, starting with 90-95% acetonitrile is common.
Poor Peak Shape (Tailing or Fronting) 1. Injection Solvent Mismatch: The sample solvent is significantly stronger (more aqueous) than the mobile phase.As above, ensure the sample diluent matches the initial mobile phase conditions to maintain good peak shape.
2. Mass Overload: Injecting too much sample can lead to broad, tailing, or fronting peaks.Reduce the injection volume or dilute the sample.
3. Secondary Ionic Interactions: Unwanted interactions between the analyte and the stationary phase (e.g., with residual silanols) can cause peak tailing.Increase the ionic strength of the mobile phase by increasing the buffer concentration (e.g., 10-20 mM ammonium formate or acetate) to mask these secondary interactions[7].
Retention Time Drift 1. Inadequate Re-equilibration: Insufficient equilibration time between gradient runs leads to inconsistent retention times.Ensure a sufficient re-equilibration period (at least 10 column volumes) at the end of each gradient run before the next injection[6].
2. Mobile Phase pH Instability: The pH of the mobile phase is close to the pKa of the analyte, leading to shifts in its ionic state and retention.Adjust the mobile phase pH to be at least 1-2 units away from the analyte's pKa. Use a reliable buffer to maintain a stable pH[7].
3. Column Contamination: Buildup of contaminants from the sample matrix on the column.Flush the column with a strong solvent (e.g., 50:50 methanol:water) in the reverse direction to remove strongly retained materials[7]. Always filter samples before injection.

Data Presentation

Table 1: Comparison of Cation-Exchange Resins for Aminoglycoside Purification

This table provides a qualitative comparison based on general principles, as direct comparative studies for this compound are scarce. Performance will be application-specific.

Resin Type Functional Group Binding Capacity Resolution Ideal Use Case
Strong Cation Exchange (SCX) Sulfopropyl (SP)HighGood to HighRecommended for this compound capture. Effective over a wide pH range (pH 2-12), providing robust binding.
Weak Cation Exchange (WCX) Carboxymethyl (CM)Moderate to HighGoodCan offer different selectivity than SCX. Requires operating pH to be above the pKa of the resin (~pH 4-5) for it to be charged. May be useful as a polishing step.
Resin with smaller bead size (e.g., SP or CM)LowerVery HighPolishing steps where high purity is the primary goal and lower capacity is acceptable.
Resin with larger bead size (e.g., SP or CM)Very HighLowerInitial capture from large volumes of clarified fermentation broth where high capacity is more critical than high resolution.

Table 2: Typical HILIC Operating Parameters for Aminoglycoside Analysis

Parameter Typical Condition Rationale / Optimization Tip
Column Chemistry Amide, Zwitterionic (ZIC-HILIC)ZIC-HILIC often provides excellent retention and peak shape for basic polar compounds like aminoglycosides.
Mobile Phase A Water with buffer (e.g., 10-20 mM Ammonium Formate, pH 3-5)The buffer is essential for good peak shape and reproducible retention.
Mobile Phase B AcetonitrileThe high organic content is necessary for retention in HILIC mode.
Gradient Start at 90-95% B, decrease to 50-60% B over 10-15 minA shallow gradient is often required to resolve structurally similar aminoglycosides and their impurities.
Flow Rate 0.2 - 0.5 mL/min (for analytical scale)Lower flow rates can sometimes improve resolution.
Column Temperature 30 - 50 °CHigher temperatures can improve peak shape and reduce viscosity, but may affect analyte stability.
Injection Solvent 80-90% AcetonitrileCrucial for good peak shape. The sample solvent should be as weak as the initial mobile phase.

Experimental Protocols

Protocol 1: this compound Purification using Strong Cation-Exchange Chromatography

1. Sample Preparation: a. Centrifuge the bacterial culture at 10,000 x g for 20 minutes at 4°C to pellet the cells. b. Carefully decant and collect the supernatant. Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris. c. Adjust the pH of the clarified supernatant to ~6.0-7.0 with an appropriate acid (e.g., HCl). d. If the conductivity is high, dilute the sample 1:1 or 1:2 with the equilibration buffer to ensure binding.

2. Column Equilibration: a. Pack a column with a strong cation-exchange resin (e.g., SP Sepharose or equivalent). b. Equilibrate the column with 5-10 column volumes (CV) of binding buffer (e.g., 20 mM sodium phosphate, pH 7.0) until the pH and conductivity of the outlet match the inlet.

3. Sample Loading: a. Load the prepared sample onto the equilibrated column at a low flow rate to maximize binding. b. Collect the flow-through and save a sample for analysis to confirm this compound has bound to the column.

4. Washing: a. Wash the column with 5-10 CV of binding buffer to remove unbound and weakly bound impurities. b. Monitor the UV absorbance (at 280 nm) of the outlet until it returns to baseline, indicating that non-binding proteins have been washed away.

5. Elution: a. Elute this compound from the column using a linear salt gradient. For example, a gradient from 0 to 1.0 M NaCl in the binding buffer over 10-20 CV. b. Alternatively, a step elution can be used with increasing concentrations of NaCl (e.g., 0.2 M, 0.5 M, 1.0 M). c. Collect fractions throughout the elution process.

6. Fraction Analysis: a. Analyze the collected fractions for the presence of this compound using a suitable method (e.g., HPLC-ELSD/CAD or LC-MS). b. Pool the fractions containing pure this compound.

7. Desalting: a. The pooled fractions will have a high salt concentration. Desalt the sample using size-exclusion chromatography, diafiltration, or reversed-phase chromatography with a volatile buffer system.

Workflow Diagram for IEX Purification

IEX_Workflow start Bacterial Culture centrifuge Centrifugation / Filtration start->centrifuge supernatant Clarified Supernatant centrifuge->supernatant ph_adjust pH & Conductivity Adjustment supernatant->ph_adjust load Load onto Equilibrated SCX Column ph_adjust->load wash Wash with Binding Buffer load->wash Flow-through (Unbound) elute Elute with Salt Gradient wash->elute Wash (Impurities) fractions Collect Fractions elute->fractions analyze Analyze Fractions (HPLC-ELSD/MS) fractions->analyze pool Pool Pure Fractions analyze->pool desalt Desalt Pooled Fractions pool->desalt final Pure this compound desalt->final

References

Technical Support Center: Overcoming Kanosamine Instability During Storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Kanosamine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the stability of this compound during storage. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound hydrochloride?

A1: Solid this compound hydrochloride is a crystalline solid and should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1][2] For short-term storage (days to weeks), 0-4°C is also acceptable.

Q2: How stable is this compound in aqueous solutions?

A2: Aqueous solutions of this compound are not recommended for storage for more than one day.[1] This indicates a significant instability in aqueous environments, necessitating freshly prepared solutions for experiments.

Q3: What are the potential causes of this compound instability in solution?

A3: While specific degradation pathways for this compound are not extensively documented in the public domain, based on its structure as an amino sugar, potential degradation mechanisms in aqueous solution include hydrolysis, oxidation, and Maillard-type reactions, especially at elevated temperatures and certain pH values.

Q4: How do temperature and pH affect the stability of this compound in solution?

A4: For many aminoglycosides and sugars, stability is highly dependent on temperature and pH. Elevated temperatures generally accelerate degradation reactions.[3][4] Both acidic and basic conditions can also promote hydrolysis and other degradation pathways. For instance, dextrose solutions show maximum stability around pH 4. It is crucial to determine the optimal pH and temperature conditions for your specific application to minimize degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results with this compound solutions. Degradation of this compound in aqueous stock solutions.Prepare fresh this compound solutions for each experiment. Avoid storing aqueous solutions for more than 24 hours.[1]
Improper storage of solid this compound.Ensure solid this compound hydrochloride is stored at -20°C in a tightly sealed container to prevent moisture absorption.[1][2]
Loss of biological activity of this compound. Chemical degradation leading to inactive products.Conduct a stability study under your experimental conditions (e.g., buffer composition, pH, temperature) to assess the rate of degradation. Consider performing a forced degradation study to identify potential degradation products.
Visible changes in this compound solution (e.g., color change, precipitation). Degradation of this compound, potentially leading to the formation of colored byproducts or insoluble degradation products. Maillard reactions between the amino group and the sugar moiety can lead to browning.Discard the solution immediately. Prepare a fresh solution using high-purity water or an appropriate buffer. Investigate the effect of pH and light on your solution.

Quantitative Stability Data

Table 1: Storage Recommendations and Stability of this compound Hydrochloride

Form Storage Temperature Reported Stability Source
Crystalline Solid-20°C≥ 4 years[1][2]
Crystalline Solid0-4°CShort term (days to weeks)
Aqueous Solution (e.g., in PBS, pH 7.2)Not RecommendedNot recommended for more than one day[1]
Stock Solution in Solvent (e.g., DMSO)-80°CUp to 6 months[5]
Stock Solution in Solvent (e.g., DMSO)-20°CUp to 1 month[5]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

  • This compound hydrochloride

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Incubator/oven

  • Photostability chamber

  • HPLC system with a suitable detector (e.g., UV, ELSD, or MS)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in high-purity water at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid this compound hydrochloride in an oven at 70°C for 48 hours. Also, heat the this compound stock solution at 70°C for 48 hours.

  • Photolytic Degradation: Expose the solid this compound and the this compound stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • Control Samples: Keep a control sample of the this compound stock solution and solid this compound at -20°C, protected from light.

  • Sample Analysis: After the specified time points, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation and Columns:

  • An HPLC system with a pump, autosampler, column oven, and a suitable detector. An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is recommended as this compound lacks a strong UV chromophore.

  • A hydrophilic interaction liquid chromatography (HILIC) column or a suitable reversed-phase C18 column with an ion-pairing agent.

Method Development Strategy:

  • Initial Screening:

    • Mobile Phase: Start with a gradient elution using a mixture of a polar organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate or ammonium acetate) for HILIC, or a standard reversed-phase gradient with an ion-pairing reagent (e.g., trifluoroacetic acid) for a C18 column.

    • Detection: Optimize detector parameters (e.g., drift tube temperature for ELSD, or source parameters for MS).

  • Method Optimization:

    • Inject a mixture of the stressed (degraded) samples and the control sample.

    • Adjust the gradient slope, mobile phase composition (organic solvent content, buffer concentration, and pH), and column temperature to achieve adequate separation between the parent this compound peak and any degradation product peaks.

    • The goal is to achieve baseline resolution for all significant peaks.

  • Method Validation:

    • Once an optimal method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability of the method to resolve the this compound peak from all degradation product peaks.

Visualizations

Kanosamine_Degradation_Pathway This compound This compound (3-amino-3-deoxy-D-glucose) Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis H+ / OH- Oxidation Oxidation This compound->Oxidation O2 / Peroxide Maillard Maillard Reaction (Heat) This compound->Maillard Heat Degradation_Products Degradation Products (e.g., smaller sugar fragments, oxidized forms, melanoidins) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Maillard->Degradation_Products

Figure 1: Inferred Degradation Pathways of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analysis by Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Heat Thermal Heat->Analysis Light Photolytic Light->Analysis This compound This compound (Solid & Solution) This compound->Acid This compound->Base This compound->Oxidation This compound->Heat This compound->Light Results Identification of Degradation Products & Assessment of Stability Analysis->Results

Figure 2: Experimental Workflow for Forced Degradation Study.

Troubleshooting_Tree Start Inconsistent Experimental Results? Check_Solution Is the aqueous solution freshly prepared (<24h)? Start->Check_Solution Check_Solid Is the solid stored at -20°C? Check_Solution->Check_Solid Yes Prepare_Fresh Action: Prepare fresh solution for each experiment. Check_Solution->Prepare_Fresh No Store_Properly Action: Store solid this compound at -20°C in a sealed container. Check_Solid->Store_Properly No Investigate_Further Consider other experimental variables. Check_Solid->Investigate_Further Yes

References

troubleshooting Kanosamine bioassays for consistent results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kanosamine bioassays. Our aim is to help you achieve consistent and reliable results in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound bioassays in a question-and-answer format.

Question: Why am I seeing high variability or inconsistent results in my antifungal activity assays?

Answer: Inconsistent results in antifungal assays with this compound can stem from several factors related to its mechanism of action and experimental conditions.

  • Glucose Concentration in Media: this compound is transported into fungal cells via the glucose transport system.[1][2][3] Variations in glucose concentration in your culture medium can therefore directly impact the uptake of this compound and affect its apparent antifungal activity. It is critical to maintain a consistent and well-defined glucose concentration in your assay medium.

  • Media Composition: The presence of certain compounds can interfere with this compound's activity. For instance, N-acetyl-D-glucosamine (GlcNAc) can completely abolish the growth-inhibitory effect of this compound.[1] Ensure your medium is free from such interfering substances. The production of this compound by Bacillus cereus UW85 has been shown to be enhanced by ferric iron and suppressed by phosphate in rich medium.[4][5][6] While this relates to production, it highlights the sensitivity of related processes to media components, which could be a factor in bioassay consistency.

  • pH of the Medium: The activity of this compound can be pH-dependent. For example, oomycetes are more sensitive to this compound at pH 7.0 than at pH 5.6.[4][7] Ensure the pH of your assay medium is controlled and consistent across experiments.

  • Inconsistent Inoculum: The density of the initial microbial inoculum can significantly affect the outcome of antimicrobial susceptibility tests. Ensure your inoculum is standardized for every experiment.

Question: My this compound solution appears to have lost activity. What could be the cause?

Answer: Like many antibiotics, this compound solutions may lose potency if not handled and stored correctly. While specific degradation pathways for this compound are not detailed in the provided results, general principles for antibiotic stability apply. For instance, the related aminoglycoside, Kanamycin, is known to degrade under high temperatures, incorrect pH, or extended exposure to light.[8]

  • Improper Storage: Store this compound solutions according to the manufacturer's instructions, typically frozen at -20°C or below for long-term storage. Avoid repeated freeze-thaw cycles.

  • Incorrect pH: The pH of the solution could affect stability. Ensure the solvent used results in a stable pH for the molecule.

  • Precipitation: If you observe precipitates in your this compound solution, it may be due to inappropriate solvent choice, incorrect pH, or exceeding solubility limits.[8] Using sterile water or phosphate-buffered saline (PBS) and ensuring the pH is within a suitable range can help maintain solubility.[8]

Question: I am not observing the expected morphological changes in the fungal cells after this compound treatment. Why might this be?

Answer: this compound's action on Candida albicans results in significant morphological changes, including inhibition of septum formation and cell agglutination.[1][2] If you are not observing these effects, consider the following:

  • Insufficient Concentration: You may be using a concentration of this compound that is too low to induce the desired effect. The minimal inhibitory concentrations (MICs) of this compound can be quite high depending on the fungal species and the medium used.[1]

  • Cell Density: High cell densities in your culture might diminish the observable effects of the antibiotic.

  • Assay Duration: The morphological changes may take time to develop. Ensure your incubation period is sufficient to observe these effects.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is an antibiotic that inhibits the growth of a range of fungi, including Saccharomyces cerevisiae and Candida albicans.[1][2] It is transported into fungal cells through the glucose transport system.[1][2][3] Once inside the cell, it is phosphorylated to this compound-6-phosphate.[1][2][3] This phosphorylated form acts as a competitive inhibitor of glucosamine-6-phosphate synthase with respect to D-fructose-6-phosphate, and a non-competitive inhibitor with respect to L-glutamine.[1][2] This inhibition disrupts the biosynthesis of chitin and mannoproteins, which are essential components of the fungal cell wall, leading to morphological changes and growth inhibition.[1]

What are the known biosynthetic pathways for this compound?

There are at least two known biosynthetic pathways for this compound. One pathway, identified in Bacillus subtilis, starts from glucose-6-phosphate and involves three enzymatic steps catalyzed by NtdC, NtdA, and NtdB.[9] Another pathway, found in organisms like Amycolatopsis mediterranei, begins with UDP-glucose.[9][10]

What are the typical Minimum Inhibitory Concentrations (MICs) for this compound?

The MICs for this compound can vary significantly depending on the target organism and the assay conditions. For example, against Phytophthora medicaginis M2913, the MIC is 25 µg/mL, while for Aphanomyces euteiches WI-98, it is 60 µg/mL.[7] For some fungi, the MIC values can be very high.[1]

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various microorganisms.

MicroorganismMIC (µg/mL)Reference
Phytophthora medicaginis M291325[7]
Aphanomyces euteiches WI-9860[7]
Cytophaga johnsonae300[4]
Lactobacillus acidophilus400[5]
Staphylococcus aureus400[5]
Erwinia herbicola LS005400[5]

Experimental Protocols

Detailed Methodology for Antifungal Susceptibility Testing of this compound

This protocol is a general guideline for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain using a broth microdilution method.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in a suitable sterile solvent (e.g., sterile deionized water or PBS) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Store the stock solution in aliquots at -20°C or below.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at the optimal temperature until sufficient growth is observed.

    • Harvest the fungal cells or spores and suspend them in sterile saline or PBS.

    • Adjust the suspension to a standardized concentration (e.g., using a spectrophotometer to measure optical density or a hemocytometer for cell counting) to achieve a final inoculum of approximately 0.5 x 10^5 to 2.5 x 10^5 CFU/mL in the assay wells.

  • Broth Microdilution Assay:

    • Use a sterile 96-well microtiter plate.

    • Prepare a two-fold serial dilution of the this compound stock solution in a suitable broth medium (e.g., RPMI 1640 with a defined glucose concentration). The final volume in each well should be 100 µL.

    • Add 100 µL of the standardized fungal inoculum to each well, bringing the total volume to 200 µL.

    • Include a positive control (no this compound) and a negative control (no inoculum) for each assay plate.

    • Incubate the plates at the optimal temperature for the fungal strain for a specified period (e.g., 24-48 hours).

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth.

    • Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Visualizations

Kanosamine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Kanosamine_ext This compound glucose_transporter Glucose Transporter Kanosamine_ext->glucose_transporter Transport Kanosamine_int This compound glucose_transporter->Kanosamine_int K6P This compound-6-Phosphate Kanosamine_int->K6P Phosphorylation GFAT Glucosamine-6-Phosphate Synthase (GFAT) K6P->GFAT Inhibits GlcN6P Glucosamine-6-Phosphate GFAT->GlcN6P CellWall Chitin & Mannoprotein Biosynthesis GlcN6P->CellWall Subsequent Steps F6P Fructose-6-Phosphate F6P->GFAT Gln Glutamine Gln->GFAT Inhibition Inhibition CellWall->Inhibition

Caption: Mechanism of action of this compound in a fungal cell.

Kanosamine_Bioassay_Workflow prep 1. Preparation stock Prepare this compound Stock Solution prep->stock inoculum Prepare Standardized Fungal Inoculum prep->inoculum dilution Serial Dilution of This compound in 96-well plate stock->dilution add_inoculum Add Inoculum to wells inoculum->add_inoculum assay 2. Assay Setup assay->dilution assay->add_inoculum controls Include Positive & Negative Controls assay->controls incubate_plate Incubate plate at optimal temperature controls->incubate_plate incubation 3. Incubation incubation->incubate_plate read_plate Visual or Spectrophotometric Reading incubate_plate->read_plate analysis 4. Data Analysis analysis->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: General workflow for a this compound broth microdilution bioassay.

References

Technical Support Center: Enhancing Kanosamine Production with Plant Exudates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for strategies to enhance Kanosamine production using plant exudates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its enhanced production important?

A1: this compound, or 3-amino-3-deoxy-D-glucose, is an aminosugar antibiotic that serves as a crucial component in the biosynthesis of more complex antibiotics like kanamycin.[1][2] Enhanced production of this compound is vital for improving the yield of these medically important antibiotics and for studying its own potential as an antifungal and antibacterial agent.[3][4][5]

Q2: What are plant exudates and how can they influence this compound production?

A2: Plant root exudates are a complex mixture of organic compounds, including sugars, amino acids, organic acids, and secondary metabolites, released by plant roots into the surrounding soil (rhizosphere).[6][7][8][9] These compounds can significantly influence the growth and metabolism of soil microorganisms. For this compound-producing bacteria like Bacillus cereus, specific components in these exudates can act as signaling molecules or nutrients, potentially stimulating the biosynthetic pathways responsible for antibiotic production.[4][5][10] A notable study demonstrated that alfalfa seedling exudate could enhance this compound accumulation by over 300% in Bacillus cereus UW85 cultures.[4][5][10][11]

Q3: Which microorganisms are known to produce this compound?

A3: this compound production has been identified in several bacteria, most notably in species of Bacillus, such as Bacillus cereus and Bacillus subtilis.[1][4][5][10][12] These bacteria synthesize this compound through specific enzymatic pathways.[1][12]

Q4: What are the known biosynthetic pathways for this compound?

A4: There are two primary known biosynthetic pathways for this compound. One pathway, identified in Amycolatopsis mediterranei, starts from UDP-glucose.[2][12] Another pathway, found in Bacillus subtilis and Bacillus cereus, begins with glucose-6-phosphate and proceeds through a three-step enzymatic process.[1][12]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Recommendations
Low or No this compound Yield Inappropriate bacterial strain or loss of productivity.1. Confirm the identity and purity of your Bacillus strain. 2. Sub-culture from a fresh stock. 3. Consider strain improvement techniques if consistent low yield is observed.
Suboptimal fermentation conditions.1. pH: Maintain the pH of the culture medium between 7.0 and 8.0.[13][14] 2. Temperature: The optimal temperature for most Bacillus species is between 28-37°C.[14][15][16] 3. Aeration: Ensure adequate aeration, as oxygen availability can influence secondary metabolite production.[15]
Nutrient limitation in the medium.1. Ensure the medium is not deficient in essential nutrients like carbon, nitrogen, and minerals. 2. Supplement the medium with precursors of the this compound biosynthetic pathway, such as glucose.
Inconsistent Results with Plant Exudates Variability in exudate composition.1. The composition of plant exudates can vary based on plant species, age, and environmental conditions.[8] 2. Standardize the protocol for exudate collection, including plant growth conditions and collection time.
Degradation of active components.1. Sterilize exudate solutions by filtration (0.22 µm filter) rather than autoclaving to prevent degradation of heat-sensitive compounds.[10] 2. Store collected exudates at -20°C or lower.
Difficulty in this compound Quantification Co-elution with other compounds.1. Optimize the HPLC mobile phase and gradient to improve the separation of this compound from other metabolites. 2. Use a more selective detector, such as a mass spectrometer, if available.[17]
Low concentration in the sample.1. Concentrate the sample using solid-phase extraction (SPE) before HPLC analysis.[17] 2. Increase the injection volume if possible without compromising peak shape.

Data on Factors Influencing this compound Production

Table 1: Effect of Medium Components and Culture Conditions on this compound Production by Bacillus cereus

FactorConditionObserved Effect on this compound ProductionReference
Plant Exudate Alfalfa seedling exudate in minimal medium>300% increase[4][5][10][11]
Iron 0.5 mM ferric iron in TSB medium12-fold increase[4][10]
Phosphate Addition to rich mediumSuppressive[4][5][10][11]
Growth Phase Coincides with sporulationMaximum accumulation[4][5][10][11]

Table 2: Potential Effects of Specific Plant Exudate Components on Bacillus cereus Metabolism and Growth (Inferred to Influence this compound Production)

Exudate ComponentSpecific Compound(s)Observed Effect on Bacillus cereusReference
Sugars FructoseHigh production of enterotoxins (secondary metabolites)[6][12]
GlucoseEnhanced enterotoxin production[5]
Organic Acids Lactic Acid, Hexanoic AcidInduced bacterial growth and motility; enhanced biofilm formation[18]
Malic AcidChemoattractant, stimulates biofilm formation[19][20]
Amino Acids Glutamate, Arginine, LysineEnhance acid tolerance and internal pH maintenance[21]

Experimental Protocols

Protocol 1: Collection and Preparation of Plant Root Exudates

This protocol is a generalized method adaptable for various plant species.

  • Plant Cultivation: Grow plants in a sterile hydroponic or aeroponic system to minimize microbial contamination. If soil-grown plants are used, a thorough root washing procedure is necessary.

  • Root Exudate Collection:

    • Gently remove the plant from its growth system.

    • Carefully wash the roots with sterile distilled water to remove any attached debris or media components.

    • Immerse the entire root system in a sterile collection solution (e.g., 0.2 mM CaSO₄ or sterile distilled water) in a sterile container.[1]

    • Place the container on a shaker with gentle agitation for 2-4 hours at room temperature.

  • Sterilization and Storage:

    • Filter the collected solution through a 0.22 µm sterile syringe filter to remove plant cells and microbial contaminants.[1]

    • Freeze the sterile exudate solution at -20°C and lyophilize for long-term storage and concentration.

    • Re-suspend the lyophilized exudate powder in a known volume of sterile minimal medium to the desired concentration for your experiments.

Protocol 2: Cultivation of Bacillus cereus for this compound Production
  • Inoculum Preparation:

    • Inoculate a single colony of Bacillus cereus into 5 mL of Tryptic Soy Broth (TSB).

    • Incubate at 30°C with shaking at 200 rpm for 18-24 hours.

  • Fermentation:

    • Prepare the production medium. A minimal medium is recommended when testing the effect of plant exudates. A suitable minimal medium (MES-AA3) can be prepared as described in the literature.[4]

    • Supplement the minimal medium with the prepared sterile plant exudate solution to the desired concentration.

    • Inoculate the production medium with the overnight culture to an initial OD₆₀₀ of 0.05.

    • Incubate at 30°C with shaking at 200 rpm for 48-72 hours. Monitor this compound production at different time points.

Protocol 3: Quantification of this compound by HPLC

This is a general guideline; optimization may be required.

  • Sample Preparation:

    • Centrifuge the bacterial culture at 10,000 x g for 10 minutes to pellet the cells.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.

    • For low concentrations, consider solid-phase extraction (SPE) for sample cleanup and concentration.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is commonly used.[17][22]

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.1 M disodium tetraborate (pH 9.0) and water, supplemented with an ion-pairing agent like sodium octanesulfonate, has been reported.[22]

    • Flow Rate: 1.0 mL/min.[22]

    • Detection: UV detection at a low wavelength (e.g., 205 nm) is possible, but derivatization followed by fluorescence detection or mass spectrometry will provide higher sensitivity and selectivity.[17][22]

  • Quantification:

    • Prepare a standard curve using a certified this compound standard.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

Kanosamine_Biosynthesis_Pathway G6P Glucose-6-Phosphate Keto_intermediate 3-Keto-glucose-6-Phosphate G6P->Keto_intermediate KabC / NtdC (Dehydrogenase) K6P This compound-6-Phosphate Keto_intermediate->K6P KabA / NtdA (Aminotransferase) This compound This compound K6P->this compound KabB / NtdB (Phosphatase) Experimental_Workflow cluster_0 Exudate Preparation cluster_1 This compound Production cluster_2 Analysis Plant_Cultivation 1. Plant Cultivation Exudate_Collection 2. Exudate Collection Plant_Cultivation->Exudate_Collection Sterilization 3. Sterilization & Lyophilization Exudate_Collection->Sterilization Fermentation 5. Fermentation with Exudates Sterilization->Fermentation Inoculum_Prep 4. B. cereus Inoculum Preparation Inoculum_Prep->Fermentation Sampling 6. Time-course Sampling Fermentation->Sampling Sample_Prep 7. Sample Preparation Sampling->Sample_Prep HPLC_Analysis 8. HPLC Quantification Sample_Prep->HPLC_Analysis Data_Analysis 9. Data Analysis HPLC_Analysis->Data_Analysis Troubleshooting_Logic cluster_strain Strain Issues cluster_conditions Condition Issues cluster_medium Medium Issues Start Low this compound Yield Check_Strain Check Strain Integrity Start->Check_Strain Check_Conditions Verify Fermentation Conditions Start->Check_Conditions Check_Medium Analyze Medium Composition Start->Check_Medium Contamination Contamination? Check_Strain->Contamination Strain_Viability Low Viability? Check_Strain->Strain_Viability pH_Check Incorrect pH? Check_Conditions->pH_Check Temp_Check Incorrect Temperature? Check_Conditions->Temp_Check Aerate_Check Poor Aeration? Check_Conditions->Aerate_Check Exudate_Quality Exudate Inconsistency? Check_Medium->Exudate_Quality Nutrient_Limit Nutrient Limitation? Check_Medium->Nutrient_Limit Resolve_Contamination Re-streak for pure culture Contamination->Resolve_Contamination Yes Resolve_Viability Use fresh stock culture Strain_Viability->Resolve_Viability Yes Adjust_pH Adjust pH to 7.0-8.0 pH_Check->Adjust_pH Yes Adjust_Temp Set Temp to 28-37°C Temp_Check->Adjust_Temp Yes Adjust_Aerate Increase shaking speed Aerate_Check->Adjust_Aerate Yes Standardize_Exudate Standardize exudate collection Exudate_Quality->Standardize_Exudate Yes Supplement_Medium Add key nutrients Nutrient_Limit->Supplement_Medium Yes

References

dealing with low yields in chemoenzymatic synthesis of Kanosamine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chemoenzymatic synthesis of Kanosamine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common chemoenzymatic routes for this compound synthesis?

A1: There are two primary biosynthetic pathways that are adapted for chemoenzymatic synthesis. The most common pathway starts from glucose-6-phosphate and involves a three-enzyme cascade. The other pathway begins with UDP-glucose. For creating derivatives, the this compound core is typically synthesized enzymatically, followed by chemical modification steps such as N-acetylation.

Q2: Which enzymes are critical for the glucose-6-phosphate pathway to this compound?

A2: The key enzymes in this pathway are:

  • KabC (or its homolog NtdC): A dehydrogenase that oxidizes glucose-6-phosphate.[1][2]

  • KabA (or its homolog NtdA): A PLP-dependent aminotransferase that catalyzes the formation of this compound-6-phosphate (K6P).[1][2][3][4]

  • KabB (or its homolog NtdB): A phosphatase that removes the phosphate group to yield this compound.[1][2][3]

Q3: What are the main factors that can lead to low yields in the enzymatic steps?

A3: Low yields in the enzymatic synthesis of this compound can be attributed to several factors:

  • Sub-optimal reaction conditions: Incorrect pH, temperature, or buffer composition can significantly reduce enzyme activity.

  • Enzyme inhibition: Product inhibition or the presence of contaminants in the reaction mixture can inhibit enzyme function.

  • Low enzyme concentration or activity: Insufficient amounts of active enzyme will result in slow and incomplete reactions.

  • Unstable intermediates: The 3-keto intermediate formed by KabC is known to be unstable.[1][3]

Q4: What are common issues encountered during the chemical derivatization of this compound?

A4: During chemical derivatization steps, such as N-acetylation, common problems include:

  • Incomplete reactions: This can be due to poor quality of reagents, incorrect stoichiometry, or sub-optimal reaction times and temperatures.

  • Side-product formation: Non-specific reactions can lead to a mixture of products, complicating purification and reducing the yield of the desired derivative.

  • Purification challenges: The polar nature of this compound and its derivatives can make separation from reagents and byproducts difficult.

Troubleshooting Guides

Issue 1: Low Yield in the Enzymatic Synthesis of this compound-6-Phosphate (K6P)
Potential Cause Troubleshooting Step
Sub-optimal pH or Temperature for KabC/KabA Verify that the reaction pH and temperature are within the optimal range for both enzymes. The optimal pH for related aminotransferases is around 7.5-10.0, and for dehydrogenases, it can vary. Optimal temperatures are generally around 37°C.[5][6][7][8]
Low Enzyme Activity Confirm the specific activity of your enzyme preparations. Consider expressing and purifying fresh batches of KabC and KabA.
Co-factor Limitation Ensure adequate concentrations of required co-factors: NADP+ for KabC and pyridoxal 5'-phosphate (PLP) for KabA.[3]
Unstable 3-keto Intermediate The intermediate from the KabC reaction is unstable.[1][3] Consider a coupled reaction where the intermediate is immediately consumed by KabA to improve overall yield.
Enzyme Inhibition High concentrations of substrates or products can be inhibitory. Monitor reaction progress and consider fed-batch strategies for substrate addition.
Issue 2: Inefficient Dephosphorylation of K6P to this compound
Potential Cause Troubleshooting Step
Sub-optimal pH or Temperature for KabB The optimal pH for phosphatases is typically alkaline, around 8.0-10.0.[9][10][11] The optimal temperature can range from 37°C to 55°C.[11][12]
Presence of Phosphate in the Buffer High concentrations of inorganic phosphate can inhibit phosphatase activity.[11] Use a phosphate-free buffer system for the reaction and subsequent purification steps.
Metal Ion Co-factor Requirement Some phosphatases require divalent cations like Mg2+ or Ca2+ for optimal activity, while others are inhibited by ions like Cu2+, Mn2+, and Zn2+.[11] Check the specific requirements for KabB.
Incomplete Reaction Ensure sufficient incubation time and enzyme concentration. Monitor the reaction by TLC or HPLC to determine the endpoint.
Issue 3: Low Yield During N-acetylation of this compound
Potential Cause Troubleshooting Step
Poor Solubility of this compound This compound hydrochloride has better solubility than the free base. Consider using the hydrochloride salt and a suitable solvent system like methanol.
Incorrect Stoichiometry of Acetic Anhydride Use a slight excess (1.5-2 equivalents) of acetic anhydride to drive the reaction to completion.[13]
Presence of Water Water will hydrolyze acetic anhydride, reducing its availability for the N-acetylation reaction. Ensure all reagents and solvents are anhydrous.
Sub-optimal pH The reaction is typically carried out under slightly basic conditions to deprotonate the amine, making it more nucleophilic. This can be achieved by using a base like sodium methoxide.[13]
Difficult Purification N-acetyl-Kanosamine is highly polar. Consider using specialized chromatography techniques like hydrophilic interaction chromatography (HILIC) or derivatization to aid in purification.

Data Presentation

Table 1: Reported Kinetic Parameters for this compound Biosynthesis Enzymes and Homologs

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)Source
KabA (B. cereus) This compound-6-Phosphate-->10⁷ M⁻¹s⁻¹ (second-order rate constant)[1][4][14]
Alkaline Phosphatase (B. subtilis) p-nitrophenylphosphate0.250.88-[15]
Acid Phosphatase (Fish Liver) p-nitrophenylphosphate0.251.1-[16]
Alanine Aminotransferase (Human Serum) L-alanine172.410.52 IU/L-[5]

Note: Direct kinetic data for KabC and KabB are limited. Data for homologous enzymes are provided for reference.

Table 2: Optimal Reaction Conditions for Enzymes in this compound Synthesis and Related Homologs

EnzymeOptimal pHOptimal Temperature (°C)Source
KabA/NtdA (Aminotransferase) 7.5 - 10.0~37[5][7]
KabB/NtdB (Phosphatase) 8.0 - 10.037 - 55[9][10][11][12]
KabC/NtdC (Dehydrogenase) ~7.0~37[17]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound from Glucose-6-Phosphate

This protocol describes a one-pot, two-step enzymatic synthesis of this compound from glucose-6-phosphate.

Materials:

  • Glucose-6-phosphate

  • NADP+

  • Pyridoxal 5'-phosphate (PLP)

  • L-glutamate

  • Purified KabC and KabA enzymes

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Purified KabB enzyme

  • Dephosphorylation Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 5 mM MgCl2)

Procedure:

  • Step 1: Synthesis of this compound-6-Phosphate (K6P)

    • In a reaction vessel, combine the following in the Reaction Buffer:

      • Glucose-6-phosphate (e.g., 10 mM)

      • NADP+ (e.g., 12 mM)

      • PLP (e.g., 0.1 mM)

      • L-glutamate (e.g., 20 mM)

    • Initiate the reaction by adding KabC and KabA enzymes (e.g., 0.1 mg/mL each).

    • Incubate at 37°C with gentle agitation for 4-6 hours.

    • Monitor the reaction progress by a suitable method (e.g., HPLC or a coupled enzyme assay to detect NADH formation).

  • Step 2: Dephosphorylation to this compound

    • Once the first step is complete, adjust the pH of the reaction mixture to 8.5.

    • Add MgCl2 to a final concentration of 5 mM.

    • Add the purified KabB enzyme (e.g., 0.1 mg/mL).

    • Incubate at 37°C for an additional 2-4 hours.

    • Monitor the formation of this compound by TLC or HPLC.

  • Purification:

    • Terminate the reaction by heat inactivation of the enzymes (e.g., 80°C for 15 minutes).

    • Centrifuge to remove precipitated protein.

    • The supernatant containing this compound can be purified using cation exchange chromatography.

Protocol 2: N-acetylation of this compound

This protocol is adapted from a general method for the N-acetylation of aminosugars.[13]

Materials:

  • This compound hydrochloride

  • Anhydrous methanol

  • Sodium metal

  • Acetic anhydride

  • Anhydrous ether

Procedure:

  • Preparation of Sodium Methoxide:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a stoichiometric equivalent of sodium metal in anhydrous methanol to prepare a fresh solution of sodium methoxide.

  • Formation of Free-base this compound:

    • Suspend this compound hydrochloride in anhydrous methanol.

    • Add the freshly prepared sodium methoxide solution dropwise with stirring. A precipitate of sodium chloride will form.

    • Filter the mixture to remove the sodium chloride, yielding a solution of free-base this compound in methanol.

  • N-acetylation Reaction:

    • To the filtrate containing free-base this compound, add 1.5-2.0 equivalents of acetic anhydride dropwise while stirring at room temperature.

    • Continue stirring for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude N-acetyl-Kanosamine can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol/ether) or by silica gel chromatography using a polar mobile phase.

Visualizations

Chemoenzymatic_Synthesis_Workflow Chemoenzymatic Synthesis of N-acetyl-Kanosamine cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Derivatization cluster_purification Purification G6P Glucose-6-Phosphate Keto_Int 3-Keto Intermediate G6P->Keto_Int KabC, NADP+ K6P This compound-6-Phosphate Keto_Int->K6P KabA, L-glutamate, PLP This compound This compound K6P->this compound KabB NAcetyl N-acetyl-Kanosamine This compound->NAcetyl Acetic Anhydride Purified Purified Derivative NAcetyl->Purified Chromatography

Caption: Workflow for the chemoenzymatic synthesis of N-acetyl-Kanosamine.

Troubleshooting_Low_Yield Troubleshooting Low Yield in Enzymatic Synthesis Start Low Yield Observed Check_Conditions Verify Reaction Conditions (pH, Temp, Co-factors) Start->Check_Conditions Check_Enzyme Assess Enzyme Activity (Specific Activity) Start->Check_Enzyme Check_Inhibition Investigate Inhibition (Substrate/Product) Start->Check_Inhibition Optimize Optimize Conditions Check_Conditions->Optimize Fresh_Enzyme Use Fresh/More Enzyme Check_Enzyme->Fresh_Enzyme Fed_Batch Implement Fed-Batch Check_Inhibition->Fed_Batch Success Yield Improved Optimize->Success Fresh_Enzyme->Success Fed_Batch->Success

Caption: Logical workflow for troubleshooting low yields in enzymatic steps.

References

addressing batch-to-batch variability in Kanosamine production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address batch-to-batch variability in Kanamycin production.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in Kanamycin production?

Batch-to-batch variability in Kanamycin fermentation is a common challenge stemming from several key areas. These include the purity and consistency of raw materials in the culture medium, the quality and size of the inoculum, and precise control over physical fermentation parameters like temperature, pH, and aeration.[1][2][3] Contamination by competing microorganisms can also severely impact yield and consistency.[][5]

Q2: My Kanamycin yield is suddenly low, but the growth of Streptomyces kanamyceticus appears normal. What should I investigate first?

If biomass production seems adequate but Kanamycin titer is low, the issue often lies with the culture conditions during the production phase. Key factors to check include:

  • pH Levels: The pH of the medium is a critical factor; for Kanamycin production, an alkaline pH, typically between 8.0 and 8.6, is optimal.[6][7]

  • Temperature: The ideal temperature range for Kanamycin production is narrow, between 28-30°C.[6][8] Temperatures above 35°C can halt production entirely.[6]

  • Nutrient Depletion: Specific minerals or nutrients essential for secondary metabolite production may have been depleted.

  • Product Inhibition: High concentrations of Kanamycin or other metabolic by-products can inhibit further synthesis.[5]

Q3: How does the quality of the raw materials affect Kanamycin yield?

The purity and composition of the raw materials are fundamental to achieving reproducible results.[5][9] The choice of carbon and nitrogen sources significantly impacts both microbial growth and antibiotic production.[8] For instance, starch is often the preferred carbon source, while soytone has been shown to be an effective nitrogen source for high-yield Kanamycin production.[6][7] Variability in the quality of these complex organic components is a major contributor to inconsistent outcomes.[2]

Q4: Can genetic instability in my Streptomyces kanamyceticus strain cause yield variability?

Yes, genetic drift and mutation in the production strain can lead to significant variability. High-producing strains can sometimes be unstable, and the copy number of the Kanamycin biosynthetic gene cluster has been shown to directly correlate with production levels.[10] It is crucial to maintain a well-characterized cell bank and limit the number of subcultures from the master stock to ensure strain integrity.

Troubleshooting Guide

Issue 1: Inconsistent or Low Biomass Growth
Possible Cause Troubleshooting Action
Inoculum Quality Standardize the inoculum preparation process, including spore concentration (e.g., ~10^6 spores/mL), age (7-10 days), and pre-culture conditions.[6] Ensure consistent transfer volume and viability.
Media Preparation Error Double-check all media component weights and volumes. Ensure proper dissolution and sterilization. Verify the final pH of the medium before inoculation.
Suboptimal Growth Conditions Calibrate sensors and verify that temperature, pH, and dissolved oxygen levels are maintained within the optimal range for the growth phase.
Contamination Inspect the culture microscopically for foreign microorganisms. Review and reinforce aseptic techniques during media preparation, inoculation, and sampling.[]
Issue 2: Good Biomass Growth, but Low or Variable Kanamycin Titer
Possible Cause Troubleshooting Action
Incorrect pH The optimal pH for Kanamycin production is alkaline (8.0-8.6).[6] Monitor and control the pH throughout the fermentation, as microbial metabolism can cause it to drift.
Suboptimal Temperature Maintain the temperature strictly between 28-30°C during the production phase.[6][8] Temperatures outside this range can drastically reduce yield.
Inadequate Aeration/Agitation Oxygen transfer is critical.[8][11] For fermentor cultures, optimize the agitation speed (e.g., 300 rpm in a 5L fermentor) and aeration rate (e.g., 1.3 vvm) to ensure sufficient dissolved oxygen.[6]
Nutrient Imbalance Ensure the medium contains the optimal concentrations of key nutrients. Starch (15 g/L) and soytone (8-10 g/L) have been identified as effective.[6] Also, verify the presence of essential minerals like magnesium, potassium, iron, and zinc.[12]
Product Degradation Kanamycin can degrade under improper storage conditions, high temperatures, or incorrect pH levels.[13] Ensure stability during and after the fermentation process.

Data Summary Tables

Table 1: Optimized Fermentation Parameters for S. kanamyceticus

ParameterOptimal RangeSource
Temperature28 - 30°C[6][8]
pH8.0 - 8.6[6][7]
Agitation (5L Fermentor)300 rpm[6]
Aeration (5L Fermentor)1.3 vvm[6]

Table 2: High-Yield KPMB Medium Composition for S. kanamyceticus

ComponentConcentration (g/L)Source
Starch15[6]
Soytone8[6]
Bacto-peptone1[6]
MgSO₄·7H₂O0.5[6]
K₂HPO₄1[6]
CaCO₃5[6]
NaCl3[6]
KCl0.5[6]

Diagrams and Workflows

start Low or Variable Kanamycin Titer check_growth Assess Biomass Growth (e.g., Cell Dry Weight) start->check_growth poor_growth Poor / Inconsistent Growth check_growth->poor_growth Low good_growth Good / Normal Growth check_growth->good_growth Normal check_inoculum Verify Inoculum Quality (Age, Viability, Size) poor_growth->check_inoculum check_media_prep Review Media Preparation & Raw Material Quality poor_growth->check_media_prep check_contamination Check for Contamination (Microscopy) poor_growth->check_contamination check_params Verify Fermentation Parameters good_growth->check_params check_media_comp Review Media Composition (C/N Sources, Minerals) good_growth->check_media_comp param_ph pH (8.0-8.6) check_params->param_ph param_temp Temperature (28-30°C) check_params->param_temp param_o2 Aeration / Agitation check_params->param_o2

Troubleshooting workflow for Kanamycin production variability.

strain Strain Genetics & Stability (S. kanamyceticus) yield Consistent Kanamycin Yield strain->yield media Media Composition media->yield c_source Carbon Source (e.g., Starch) media->c_source n_source Nitrogen Source (e.g., Soytone) media->n_source minerals Minerals (Mg, K, Fe, Zn) media->minerals process Process Parameters process->yield ph pH process->ph temp Temperature process->temp o2 Aeration & Agitation process->o2

Core factors influencing consistent Kanamycin production.

Experimental Protocols

Protocol 1: Kanamycin Quantification via Spectrophotometry (Vanillin Method)

This protocol is adapted for research purposes to estimate Kanamycin concentration. For validated measurements, HPLC or ELISA is recommended.[14][15]

Materials:

  • Vanillin Reagent: 2 g vanillin in 100 mL methanol.

  • Borate Buffer (pH 12): Prepared by mixing 0.2 M boric acid and 0.2 M sodium hydroxide.

  • Kanamycin standard solution (250 µg/mL).

  • Fermentation broth samples, centrifuged to remove cells.

  • 10 mL volumetric flasks.

Procedure:

  • Prepare Standard Curve:

    • Create a series of dilutions from the Kanamycin standard stock to cover a concentration range of 5-30 µg/mL in 10 mL volumetric flasks.[16]

    • To each flask, add 1 mL of borate buffer (pH 12) followed by 1.5 mL of the vanillin reagent.[16]

    • Allow the solutions to stand for 60 minutes at room temperature.[16]

    • Bring each flask to the 10 mL mark with deionized water and mix well.

    • Measure the absorbance of each standard at 404 nm against a blank (containing all reagents except Kanamycin).

    • Plot the absorbance vs. concentration to generate a standard curve.

  • Sample Analysis:

    • Dilute the cell-free fermentation broth supernatant to fall within the linear range of the standard curve.

    • Transfer an appropriate aliquot of the diluted sample to a 10 mL volumetric flask.

    • Follow steps 1.2 to 1.4 for the sample.

    • Measure the absorbance at 404 nm.

  • Calculation:

    • Determine the concentration of Kanamycin in the diluted sample using the standard curve.

    • Multiply the result by the dilution factor to calculate the original concentration in the fermentation broth.

Protocol 2: Biomass Assessment by Cell Dry Weight (CDW)

Materials:

  • Pre-weighed, dry 1.5 mL or 2 mL centrifuge tubes.

  • Centrifuge.

  • Drying oven (60-80°C).

  • Analytical balance.

Procedure:

  • Record the weight of an empty, dry centrifuge tube (W₁).

  • Transfer a known volume (e.g., 1 mL, V) of the fermentation broth into the tube.

  • Centrifuge the sample to pellet the mycelia (e.g., 10,000 x g for 10 minutes).

  • Carefully decant the supernatant.

  • Wash the pellet by resuspending it in an equal volume of deionized water to remove media components, then centrifuge again.

  • Discard the supernatant and place the open tube with the pellet in a drying oven set to 60-80°C.

  • Dry the pellet to a constant weight (this may take 24-48 hours).

  • Allow the tube to cool to room temperature in a desiccator to prevent moisture absorption.

  • Weigh the tube containing the dried pellet (W₂).

  • Calculation: Cell Dry Weight (g/L) = (W₂ - W₁) / V (in Liters).

References

Technical Support Center: Efficient Kanosamine Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Kanosamine extraction methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its efficient extraction important?

A1: this compound, also known as 3-amino-3-deoxy-D-glucose, is an aminosugar antibiotic.[1][2] It is a component of more complex antibiotics like kanamycin and exhibits inhibitory activity against various plant-pathogenic oomycetes and some fungi.[2] Efficient extraction is crucial for obtaining high-purity this compound for research, drug development, and potential therapeutic applications. Optimizing extraction methods maximizes yield, reduces costs, and ensures the integrity of the final product.[3]

Q2: What are the common source materials for this compound extraction?

A2: this compound is a natural product synthesized by various bacteria. A common source for its production and subsequent extraction is the bacterium Bacillus cereus UW85.[2][4][5] It can also be produced by Streptomyces species.[6][7]

Q3: What are the main challenges in extracting this compound and other aminoglycosides?

A3: Aminoglycosides like this compound are highly hydrophilic (water-soluble) and tend to adhere to negatively charged surfaces.[8] This makes their separation from complex aqueous mixtures, such as fermentation broths, challenging. Key issues include achieving high recovery rates, ensuring purity by removing contaminants, and preventing degradation during the extraction process.[8][9]

Q4: Which extraction techniques are most suitable for this compound?

A4: Several techniques can be employed, often in combination. Common methods for aminoglycoside extraction include:

  • Solid-Phase Extraction (SPE): This is a widely used technique for purifying and concentrating aminoglycosides from complex mixtures.[10] Various cartridges can be used, including reversed-phase (e.g., C18) and ion-exchange (e.g., cation exchange) sorbents.[8][11][12]

  • Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two immiscible liquids, such as an aqueous fermentation broth and an organic solvent.

  • Chromatography: Techniques like ion-exchange and reverse-phase chromatography are essential for the final purification of this compound to achieve high purity.[9]

Troubleshooting Guides

Low Extraction Yield
Potential Cause Recommended Solution
Incomplete Cell Lysis (if extracting from cell pellets) Ensure complete cell disruption to release intracellular this compound. Consider optimizing sonication time or using enzymatic lysis.
Suboptimal Extraction Solvent The choice of solvent is critical.[3] For LLE, ensure the organic solvent effectively partitions this compound from the aqueous phase. For SPE, the elution solvent may not be strong enough to desorb this compound from the cartridge. Consider increasing the solvent strength or trying a different solvent system.
Inefficient pH of the Extraction Buffer The pH can significantly affect the charge and solubility of this compound.[13][14] For cation-exchange SPE, ensure the loading buffer pH allows for binding and the elution buffer pH facilitates release. Experiment with a pH gradient to find the optimal conditions.
Degradation of this compound This compound may be sensitive to high temperatures or extreme pH levels.[14][15] Avoid excessive heat during solvent evaporation and maintain a suitable pH throughout the extraction process. Store extracts at low temperatures (-20°C or below).
Insufficient Mixing or Incubation Time Ensure adequate mixing and contact time between the sample and the extraction solvent or SPE sorbent to allow for efficient mass transfer.[16]
Low Purity of Extracted this compound
Potential Cause Recommended Solution
Co-extraction of Contaminants The initial extract may contain various impurities from the fermentation broth.[9] Incorporate additional purification steps. For example, if using SPE, add a wash step with a solvent of intermediate strength to remove weakly bound impurities before eluting this compound.
Presence of Other Polar Molecules Fermentation broths are complex matrices. Consider using a multi-step purification approach. For instance, an initial LLE could be followed by SPE and then a final polishing step with preparative HPLC.
Ion Suppression in LC-MS Analysis Co-eluting impurities can interfere with the detection of this compound in LC-MS.[17] Optimize the chromatographic separation to better resolve this compound from matrix components. Adjust the mobile phase composition or gradient.
Inadequate SPE Cartridge Conditioning or Washing Improper conditioning of the SPE cartridge can lead to poor retention of the analyte and breakthrough of impurities. Ensure the cartridge is conditioned according to the manufacturer's instructions. An insufficient wash step can result in the elution of contaminants with the target compound.

Quantitative Data on Extraction Methods

While specific comparative data for this compound extraction methods is limited in the literature, the following table provides an illustrative comparison of common techniques used for aminoglycoside antibiotics, which are structurally related to this compound. The values are representative and will vary depending on the specific experimental conditions.

Extraction Method Typical Recovery (%) Processing Time Purity Key Advantages Key Disadvantages
Liquid-Liquid Extraction (LLE) 60-85%ModerateLow to ModerateSimple, scalable.[16]Can be labor-intensive, may form emulsions, lower selectivity.[17]
Solid-Phase Extraction (SPE) - C18 70-95%FastModerate to HighHigh recovery, good for desalting.[8]Can have matrix effects, requires optimization of wash/elution steps.
Solid-Phase Extraction (SPE) - Cation Exchange 80-98%FastHighHigh selectivity for basic compounds like this compound.[11]Sensitive to pH and ionic strength of buffers.
Preparative HPLC >95% (of loaded sample)SlowVery HighHighest purity achievable, good for final polishing.Lower capacity, more expensive, time-consuming.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Bacillus cereus Culture Supernatant

This protocol is adapted from methods used for the recovery of this compound and other aminoglycosides.[4][10]

1. Sample Preparation:

  • Grow Bacillus cereus UW85 in a suitable fermentation medium.[4]
  • Centrifuge the culture at high speed (e.g., 10,000 x g for 15 minutes) to pellet the cells.
  • Carefully collect the supernatant, which contains the secreted this compound.
  • Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

2. SPE Cartridge Conditioning:

  • Use a weak cation-exchange SPE cartridge (e.g., CM-Sep-Pak).
  • Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.
  • Equilibrate the cartridge by passing 5 mL of loading buffer (e.g., 20 mM sodium phosphate, pH 7.0).

3. Sample Loading:

  • Adjust the pH of the filtered supernatant to match the equilibration buffer if necessary.
  • Load the supernatant onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).

4. Washing:

  • Wash the cartridge with 10 mL of the equilibration buffer to remove unbound impurities.
  • Follow with a wash of 10 mL of a slightly more stringent buffer (e.g., 50 mM sodium phosphate, pH 7.0) to remove weakly bound contaminants.

5. Elution:

  • Elute the bound this compound with 5 mL of an elution buffer containing a high salt concentration or an altered pH (e.g., 0.1 M HCl or a buffer with a higher pH to neutralize the amine charge).
  • Collect the eluate in fractions.

6. Analysis:

  • Analyze the fractions for the presence of this compound using a suitable method such as HPLC with a suitable detector or mass spectrometry.[18]

Visualizations

Experimental Workflow for this compound Extraction and Purification

Kanosamine_Extraction_Workflow cluster_fermentation Fermentation cluster_initial_extraction Initial Extraction cluster_purification Purification cluster_analysis Analysis & Final Product Fermentation Bacillus cereus Culture Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Filtration 0.22 µm Filtration Supernatant->Filtration SPE Solid-Phase Extraction (Cation Exchange) Filtration->SPE Wash Wash Impurities SPE->Wash Elution Elute this compound SPE->Elution Analysis Purity & Yield Analysis (HPLC/LC-MS) Elution->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: Workflow for this compound extraction from bacterial culture.

Troubleshooting Logic for Low Extraction Yield

Low_Yield_Troubleshooting Start Low this compound Yield Check_Lysis Is cell lysis complete? Start->Check_Lysis Check_pH Is extraction pH optimal? Check_Lysis->Check_pH Yes Optimize_Lysis Optimize lysis method (e.g., sonication, enzymes) Check_Lysis->Optimize_Lysis No Check_Solvent Is the elution solvent strong enough? Check_pH->Check_Solvent Yes Adjust_pH Adjust pH of buffers Check_pH->Adjust_pH No Check_Degradation Are there signs of degradation? Check_Solvent->Check_Degradation Yes Change_Solvent Increase solvent strength or change solvent Check_Solvent->Change_Solvent No Control_Temp_pH Control temperature and pH during extraction Check_Degradation->Control_Temp_pH Yes End Re-evaluate Yield Check_Degradation->End No Optimize_Lysis->End Adjust_pH->End Change_Solvent->End Control_Temp_pH->End

Caption: Troubleshooting flowchart for low this compound extraction yield.

References

managing potential degradation of Kanosamine in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the potential degradation of Kanosamine in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

Aqueous solutions of this compound are not recommended for storage for more than one day. This is due to the potential for degradation, which can impact experimental results. As a precautionary measure, it is always best to prepare fresh solutions for immediate use.

Q2: What are the primary factors that can cause this compound to degrade in an aqueous solution?

The stability of this compound in aqueous solutions can be influenced by several factors, including:

  • pH: Extreme pH values (both acidic and alkaline) can catalyze hydrolysis reactions.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.

Q3: What are the likely degradation pathways for this compound in aqueous solutions?

Based on the structure of this compound (an aminoglycoside) and data from related compounds, the primary degradation pathway is likely hydrolysis . This involves the cleavage of chemical bonds by reaction with water. Oxidation is another potential degradation pathway, particularly if the solution is exposed to air or contains oxidizing species.

Q4: What are the potential degradation products of this compound?

While specific degradation products for this compound are not extensively documented in publicly available literature, hydrolysis of related, more complex aminoglycosides like Tobramycin can yield this compound as a product. Further degradation of this compound itself could potentially involve the opening of the sugar ring or modifications to the amino and hydroxyl groups. Identification of specific degradation products requires analytical techniques such as mass spectrometry.

Q5: How can I monitor the degradation of this compound in my experiments?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for monitoring the degradation of this compound. An HPLC method can separate the intact this compound from its degradation products, allowing for the quantification of its concentration over time.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or unexpected experimental results when using this compound solutions. Degradation of this compound in the aqueous solution.Prepare fresh this compound solutions immediately before each experiment. Avoid storing aqueous solutions for more than a day.[1]
Loss of biological activity of this compound solution over a short period. Chemical degradation of the active this compound molecule.Store the stock solution under recommended conditions (as a solid at -20°C) and only prepare aqueous dilutions immediately prior to use. Protect aqueous solutions from light and heat.
Visible changes in the this compound solution (e.g., color change, precipitation). Significant degradation and formation of insoluble degradation products.Discard the solution immediately. Prepare a fresh solution and re-evaluate the solution preparation and storage procedures.
Difficulty in reproducing results between different batches of experiments. Inconsistent age or storage conditions of the this compound solutions used.Standardize the preparation and handling of this compound solutions for all experiments. Always use freshly prepared solutions.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

A forced degradation study is crucial for understanding the stability of this compound under various stress conditions. This information is vital for developing stable formulations and for the validation of stability-indicating analytical methods.

Objective: To evaluate the degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound hydrochloride (crystalline solid)

  • HPLC grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in HPLC grade water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of the stock solution to a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Alkaline Hydrolysis: Add an equal volume of the stock solution to a solution of 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 8 hours).

    • Oxidative Degradation: Add an equal volume of the stock solution to a solution of 3% H₂O₂. Store at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

    • Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Analysis: Analyze the samples using a validated stability-indicating HPLC method. Calculate the percentage of this compound remaining and identify any degradation products.

Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or MS).

Chromatographic Conditions (Example starting point, requires optimization):

  • Column: A column suitable for polar compounds, such as an amino or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer). The pH of the buffer should be optimized for best separation.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

  • Detection: UV detection at a low wavelength (e.g., < 210 nm) as this compound lacks a strong chromophore, or ideally, a Mass Spectrometer for more sensitive and specific detection.

Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Quantitative Data Summary

Stress Condition Time (hours) This compound Concentration (mg/mL) % Degradation Degradation Products Observed (Retention Time)
0.1 M HCl at 60°C 00-
8
24
0.1 M NaOH at RT 00-
4
8
3% H₂O₂ at RT 00-
8
24
80°C 00-
24
48
Photostability 00-
(ICH Q1B)

Visualizations

degradation_pathway cluster_stress Stress Factors This compound This compound in Aqueous Solution Degradation Degradation Products This compound->Degradation Hydrolysis, Oxidation pH pH (Acid/Base) pH->this compound Temp Temperature Temp->this compound Light Light Light->this compound Oxidation Oxidizing Agents Oxidation->this compound

Caption: Factors influencing this compound degradation in aqueous solutions.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock Prepare this compound Stock Solution Stress Apply Stress Conditions (pH, Temp, Light, Oxid.) Stock->Stress Sampling Sample at Time Points Stress->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Interpretation (% Degradation, Products) HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

References

troubleshooting poor separation in Kanosamine HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Kanamycin.

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing any peaks for Kanamycin?

A1: There are several potential reasons for a complete lack of peaks in your Kanamycin HPLC analysis:

  • Detection Issues: Kanamycin lacks a strong UV chromophore, making direct UV detection challenging.[1][2] Ensure you are using an appropriate detection method. Common approaches include:

    • UV Detection at low wavelengths (around 205 nm): This is often done after forming a complex with borate.[1][2]

    • Evaporative Light Scattering Detector (ELSD): This is a universal detector suitable for compounds without a UV chromophore.[3][4]

    • Mass Spectrometry (MS): Provides high sensitivity and selectivity.[3][4]

    • Pre- or Post-column Derivatization: This involves reacting Kanamycin with a reagent to attach a UV-active or fluorescent tag.[3][4]

  • Improper Sample Preparation: Kanamycin may not have been properly extracted or dissolved. Ensure the sample is fully dissolved in the mobile phase or a compatible solvent.[5]

  • Instrument Malfunction: Check the HPLC system for any leaks, pump issues, or detector problems. Ensure the injection system is working correctly.[6]

Q2: What are the common causes of poor peak shape (tailing, fronting, or broad peaks) in Kanamycin HPLC analysis?

A2: Poor peak shape is a frequent issue and can be attributed to several factors:

  • Peak Tailing: This is often caused by secondary interactions between the basic amine groups of Kanamycin and residual silanol groups on the silica-based column packing.[7]

    • Solution: Operate at a lower mobile phase pH to protonate the silanol groups and reduce these interactions.[7] Using a highly deactivated (end-capped) column can also minimize this effect.[7]

  • Peak Fronting: This can be a sign of sample overload.

    • Solution: Try diluting your sample and injecting a smaller volume.

  • Broad Peaks: This can result from several issues including:

    • High extra-column volume: Minimize the length and diameter of tubing between the injector, column, and detector.[8]

    • Column degradation: The column may be losing its efficiency. Consider replacing it.

    • Inappropriate mobile phase: The mobile phase composition may not be optimal for sharp peaks.[9]

Q3: How can I improve the separation between Kanamycin and its related substances or impurities?

A3: Achieving good resolution is critical for accurate quantification. Here are some strategies to improve separation:

  • Optimize Mobile Phase Composition:

    • pH Adjustment: The pH of the mobile phase can significantly impact the retention and selectivity of Kanamycin and its impurities.[5]

    • Ion-Pairing Reagents: The use of ion-pairing reagents like sodium octanesulfonate is a common strategy in reversed-phase HPLC to improve the retention and separation of polar compounds like Kanamycin.[1][2][5]

    • Organic Modifier: Adjusting the type and concentration of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase can alter selectivity.

  • Change the Column:

    • If you are using a standard C18 column, consider a different stationary phase. Hydrophilic Interaction Liquid Chromatography (HILIC) columns are well-suited for retaining and separating highly polar compounds like Kanamycin.[3][10][11]

  • Adjust Flow Rate and Temperature:

    • Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.

    • Optimizing the column temperature can also affect selectivity and peak shape.[9]

Troubleshooting Guides

Issue 1: Poor Peak Resolution

If you are experiencing inadequate separation between your peaks of interest, follow this troubleshooting workflow.

Poor_Resolution Start Poor Peak Resolution Adjust_Mobile_Phase Adjust Mobile Phase - pH - Ion-Pair Reagent Conc. - Organic Modifier % Start->Adjust_Mobile_Phase Change_Column Change Column - Different Stationary Phase (e.g., HILIC) - Smaller Particle Size Adjust_Mobile_Phase->Change_Column No Improvement Resolved Resolution Improved Adjust_Mobile_Phase->Resolved Success Optimize_Conditions Optimize Conditions - Flow Rate - Temperature Change_Column->Optimize_Conditions No Improvement Change_Column->Resolved Success Check_System Check System - Extra-column Volume - Leaks Optimize_Conditions->Check_System No Improvement Optimize_Conditions->Resolved Success Check_System->Resolved Success

Caption: Troubleshooting workflow for poor peak resolution.

Issue 2: Peak Tailing

For chromatograms showing significant peak tailing, consider the following steps.

Peak_Tailing Start Peak Tailing Observed Lower_pH Lower Mobile Phase pH Start->Lower_pH Use_Deactivated_Column Use Highly Deactivated (End-capped) Column Lower_pH->Use_Deactivated_Column No Improvement Resolved Peak Shape Improved Lower_pH->Resolved Success Check_Overload Check for Mass Overload - Dilute Sample Use_Deactivated_Column->Check_Overload No Improvement Use_Deactivated_Column->Resolved Success Check_Column_Bed Check Column Bed - Column Void - Blocked Frit Check_Overload->Check_Column_Bed No Improvement Check_Overload->Resolved Success Check_Column_Bed->Resolved Success

References

Technical Support Center: Optimizing Electroporation for Transforming Kanosamine-Producing Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the genetic transformation of kanosamine-producing Streptomyces strains via electroporation.

Troubleshooting Guide

This guide addresses common issues encountered during the electroporation of Streptomyces.

1. Low or No Transformation Efficiency

Problem: After electroporation and plating, you observe very few or no transformant colonies.

Possible Causes & Solutions:

  • Suboptimal Electroporation Parameters: The electrical settings are critical and highly strain-dependent.[1][2] What works for one Streptomyces species may not work for another.

    • Solution: Systematically optimize the electric field strength, capacitance, and resistance. Refer to the tables below for reported successful parameters for different Streptomyces species.

  • Poor Quality of Competent Cells: The physiological state of the mycelia is crucial for successful electroporation.

    • Solution: Harvest mycelia during the mid-logarithmic growth phase. Ensure thorough washing with an appropriate ice-cold, non-ionic buffer (e.g., 10% glycerol) to remove all salts.[3]

  • DNA Quality and Concentration: The purity and amount of plasmid DNA can significantly impact transformation efficiency.[4][5]

    • Solution: Use high-purity plasmid DNA. Optimize the DNA concentration; too much or too little can inhibit transformation.[4] For many Streptomyces strains, it is crucial to use plasmid DNA isolated from a methylation-deficient E. coli strain (e.g., ET12567) to bypass the host's restriction-modification system.[6]

  • Cell Wall Integrity: The rigid cell wall of Streptomyces is a major barrier to DNA uptake.

    • Solution: A mild pretreatment with lysozyme can weaken the cell wall and improve transformation efficiency.[2] The concentration and incubation time of the lysozyme treatment need to be carefully optimized for your specific strain to avoid excessive cell lysis.

  • Recovery Step: The post-pulse recovery period is critical for cell viability and plasmid establishment.

    • Solution: Immediately after the electric pulse, add a suitable recovery medium and incubate the cells for an adequate period to allow for the expression of the antibiotic resistance gene before plating on selective media.

2. Cell Lysis or Arcing During Electroporation

Problem: You observe a spark or hear a popping sound during the electric pulse, often resulting in cell death.

Possible Causes & Solutions:

  • Presence of Ions: Residual salts in the competent cell suspension or DNA solution can lead to arcing.

    • Solution: Ensure the mycelia are washed thoroughly with ice-cold, sterile 10% glycerol or another suitable non-conductive buffer.[3] The DNA should be dissolved in sterile water or a low-salt buffer.

  • High DNA Volume: Adding a large volume of DNA solution can introduce enough salt to cause arcing.

    • Solution: Keep the DNA volume to a minimum, typically 1-3 µL.[3]

  • Air Bubbles in the Cuvette: The presence of air bubbles can disrupt the electric field.

    • Solution: Gently tap the cuvette on a hard surface after adding the cell-DNA mixture to dislodge any air bubbles before placing it in the electroporator.

3. Mycelial Clumping (Flocculation)

Problem: The Streptomyces mycelia clump together, making it difficult to prepare a homogenous suspension of competent cells and leading to inconsistent results.[1][7]

Possible Causes & Solutions:

  • Growth Conditions: Certain media compositions can promote mycelial aggregation.

    • Solution: Grow the culture in a medium supplemented with glycine (e.g., 1%) which can lead to more dispersed mycelial growth.[6] Incorporating glass beads or springs in the liquid culture can also help to break up clumps during growth.

  • Mechanical Shearing: Overly vigorous pipetting or vortexing can damage the mycelia and promote aggregation.

    • Solution: Handle the mycelia gently during the washing and resuspension steps. Use wide-bore pipette tips to minimize mechanical stress.

Frequently Asked Questions (FAQs)

Q1: What are the key stages in optimizing an electroporation protocol for a new Streptomyces strain?

A1: The optimization process can be broken down into three main stages:

  • Preparation of Competent Cells: This involves optimizing the growth phase for harvesting, the washing buffer, and any cell wall weakening treatments (e.g., lysozyme).

  • Electric Pulse Parameters: This stage focuses on systematically varying the voltage, capacitance, and resistance to find the optimal balance between transformation efficiency and cell viability.

  • Post-Pulse Recovery: This involves optimizing the composition of the recovery medium and the duration of the incubation period before applying selective pressure.[8]

Q2: Why is it important to use a methylation-deficient E. coli strain to isolate the plasmid DNA?

A2: Many Streptomyces species possess restriction-modification systems that recognize and degrade foreign DNA with specific methylation patterns. Plasmids isolated from standard E. coli strains are often methylated and will be destroyed upon entering the Streptomyces cell. Using a methylation-deficient strain, such as ET12567, produces unmethylated plasmids that are more likely to be successfully transformed.[6][9]

Q3: Can I use the same electroporation protocol for different Streptomyces species?

A3: It is highly unlikely that the same protocol will be optimal for different species. Streptomyces is a diverse genus, and factors like cell wall composition and restriction-modification systems can vary significantly between strains. Therefore, it is essential to optimize the electroporation conditions for each specific strain you are working with.[1][2]

Q4: What is a typical range for transformation efficiency in Streptomyces?

A4: Transformation efficiencies for Streptomyces can vary widely, from as low as 10² to as high as 10⁶ transformants per microgram of DNA.[2] A successful and optimized protocol for a given strain will consistently yield efficiencies in the higher end of this range.

Experimental Protocols

Protocol 1: Preparation of Electrocompetent Streptomyces Mycelia

This protocol is a general guideline and should be optimized for your specific strain.

  • Inoculate 100 mL of a suitable liquid medium (e.g., TSB or YEME supplemented with 1% glycine) with Streptomyces spores or mycelia.

  • Incubate at 28-30°C with shaking (200-250 rpm) until the culture reaches the mid-logarithmic growth phase.

  • Harvest the mycelia by centrifugation at 4,000-5,000 x g for 10-15 minutes at 4°C.

  • Discard the supernatant and wash the mycelial pellet three times with 25 mL of ice-cold, sterile 10% glycerol.[3][10] Centrifuge as in the previous step after each wash.

  • (Optional) For strains that are difficult to transform, resuspend the pellet in a buffer containing a low concentration of lysozyme (e.g., 0.5 mg/mL) and incubate at 37°C for 20-30 minutes.[2][10] After incubation, wash the mycelia again with 10% glycerol to remove the lysozyme.

  • Resuspend the final pellet in a small volume (e.g., 50-100 µL) of ice-cold 10% glycerol.

  • The competent cells can be used immediately or stored in aliquots at -80°C.

Protocol 2: Electroporation Procedure
  • Thaw the electrocompetent cells on ice (if frozen).

  • Add 1-3 µL of high-purity, unmethylated plasmid DNA to 50 µL of the competent cell suspension.[3]

  • Gently mix and transfer the cell-DNA mixture to a pre-chilled 1 mm or 2 mm electroporation cuvette.

  • Pulse the sample using an electroporator with optimized settings (see tables below).

  • Immediately add 1 mL of a rich, non-selective recovery medium (e.g., TSB or LB) to the cuvette.[3]

  • Transfer the cell suspension to a microcentrifuge tube and incubate at 28-30°C for 1-3 hours with gentle shaking to allow for the expression of the antibiotic resistance marker.

  • Plate appropriate dilutions of the cell suspension onto selective agar plates containing the relevant antibiotic.

  • Incubate the plates at 28-30°C until transformant colonies appear.

Data Presentation

Table 1: Electroporation Parameters for Different Streptomyces Species
Streptomyces SpeciesElectric Field Strength (kV/cm)Capacitance (µF)Resistance (Ω)Transformation Efficiency (CFU/µg DNA)Reference
S. rimosus R6102540010⁵ - 10⁶[2]
S. parvulus5 - 7.5N/AN/A10⁵[10]
S. vinaceus5 - 7.5N/AN/A10⁵[10]
S. lividans7 - 12.5N/AN/A5 x 10²[10]
S. coelicolor7 - 12.5N/AN/A10³[10]
Streptomyces sp. ATCC 3936613256008 x 10²[6]

N/A: Not explicitly stated in the reference.

Table 2: Troubleshooting Summary
IssuePotential CauseRecommended Solution
Low/No Transformants Suboptimal electrical settingsOptimize voltage, capacitance, and resistance for your strain.
Poor competent cell qualityHarvest at mid-log phase; wash thoroughly with 10% glycerol.
DNA issuesUse high-purity, unmethylated DNA; optimize concentration.
Cell wall barrierPerform a mild lysozyme pre-treatment.
Arcing/Cell Lysis Presence of saltsEnsure thorough washing of cells; use low-salt DNA buffer.
Air bubbles in cuvetteTap cuvette to remove bubbles before pulsing.
Mycelial Clumping Growth conditionsAdd glycine to the growth medium; use glass beads in the culture.
Mechanical stressHandle mycelia gently; use wide-bore pipette tips.

Visualizations

Kanosamine_Biosynthesis_Pathway cluster_G6P_pathway Glucose-6-Phosphate Pathway (e.g., in Bacillus subtilis) cluster_UDP_pathway UDP-Glucose Pathway (e.g., in Amycolatopsis mediterranei) G6P Glucose-6-Phosphate KetoG6P 3-Oxo-glucose-6-phosphate G6P->KetoG6P NtdC / KabC (Dehydrogenase) K6P This compound-6-phosphate KetoG6P->K6P NtdA / KabA (Aminotransferase) Kanosamine_G6P This compound K6P->Kanosamine_G6P NtdB / KabB (Phosphatase) UDP_Glucose UDP-Glucose UDP_Keto_Glucose UDP-3-oxo-D-glucose UDP_Glucose->UDP_Keto_Glucose Oxidation UDP_this compound UDP-Kanosamine UDP_Keto_Glucose->UDP_this compound Transamination Kanosamine_UDP This compound UDP_this compound->Kanosamine_UDP Hydrolysis

Caption: Alternative biosynthetic pathways to this compound.

Electroporation_Workflow cluster_prep Cell Preparation cluster_transform Transformation cluster_plating Plating and Selection Start Inoculate Streptomyces Culture Grow Incubate to Mid-Log Phase Start->Grow Harvest Harvest Mycelia (Centrifugation) Grow->Harvest Wash Wash with Ice-Cold 10% Glycerol Harvest->Wash Lysozyme Optional: Lysozyme Treatment Wash->Lysozyme Resuspend Resuspend in 10% Glycerol (Electrocompetent Cells) Wash->Resuspend Lysozyme->Wash Add_DNA Add Plasmid DNA Resuspend->Add_DNA Transfer_Cuvette Transfer to Chilled Cuvette Add_DNA->Transfer_Cuvette Electroporate Apply Electric Pulse Transfer_Cuvette->Electroporate Recover Add Recovery Medium Electroporate->Recover Incubate_Recovery Incubate for Recovery Recover->Incubate_Recovery Plate Plate on Selective Media Incubate_Recovery->Plate Incubate_Plates Incubate Plates Plate->Incubate_Plates Result Screen Transformant Colonies Incubate_Plates->Result

Caption: General workflow for Streptomyces electroporation.

References

challenges in cloning and expressing Kanosamine biosynthetic enzymes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the cloning and expression of Kanosamine biosynthetic enzymes.

Troubleshooting Guides

This section addresses specific problems that may arise during your experimental workflow, offering potential causes and solutions.

Problem 1: Low or no expression of this compound biosynthetic enzymes (KabA, KabB, KabC/NtdA, NtdB, NtdC) in E. coli.

Potential Cause Recommended Solution
Codon Usage Mismatch The codon usage of Bacillus species (the source of kab and ntd genes) may differ significantly from E. coli.
▸ Synthesize the genes with codons optimized for E. coli expression.
Toxicity of the expressed protein The enzymatic product or the enzyme itself might be toxic to the host cells.
▸ Use a tightly regulated expression system (e.g., pET vectors with T7 promoter) and induce with low concentrations of IPTG (e.g., 0.1-0.5 mM).▸ Lower the induction temperature to 16-25°C to slow down protein production and assist in proper folding.▸ Co-express with chaperone proteins (e.g., GroEL/ES) to aid in correct folding and reduce aggregation.
Inclusion Body Formation High-level expression can lead to the accumulation of misfolded protein aggregates in inclusion bodies.
▸ Optimize induction conditions (lower temperature, lower IPTG concentration).▸ Test different E. coli expression strains (e.g., Rosetta(DE3) for rare codon usage, SHuffle T7 for disulfide bond formation, though not typically required for these enzymes).▸ Solubilize inclusion bodies with denaturants (e.g., urea, guanidinium chloride) followed by refolding protocols.
Plasmid Instability The expression plasmid may be unstable or lost during cell division.
▸ Ensure consistent antibiotic selection pressure throughout culturing.▸ Use a lower copy number plasmid.

Problem 2: The purified this compound biosynthetic enzyme is inactive.

Potential Cause Recommended Solution
Missing Cofactors KabA/NtdA is a pyridoxal phosphate (PLP)-dependent aminotransferase. KabC is NADP-dependent and NtdC is NAD-dependent.[1]
▸ Supplement the growth media and lysis buffer with PLP (for KabA/NtdA).▸ Ensure the appropriate nicotinamide cofactor (NADP+ for KabC, NAD+ for NtdC) is present in the assay buffer.
Improper Protein Folding The enzyme may not have folded into its active conformation.
▸ Optimize expression conditions as described in Problem 1.▸ Purify under native conditions and consider including stabilizing agents like glycerol or specific ions in the purification buffers.
Oxidation or Degradation The enzyme may be sensitive to oxidation or proteolytic degradation.
▸ Add reducing agents (e.g., DTT, BME) to purification buffers.▸ Include protease inhibitors in the lysis buffer.
Unstable Intermediate The substrate for KabA/NtdA, the 3-keto intermediate, is known to be unstable.[1]
▸ In coupled assays, ensure the preceding enzyme (KabC/NtdC) is active and generating the intermediate in situ. The subsequent enzymes in the pathway are kinetically faster to prevent accumulation of this unstable intermediate.[1]

Frequently Asked Questions (FAQs)

Cloning and Expression

  • Q1: Which expression vector and host are recommended for the kabABC or ntdABC genes?

    • A1: Standard E. coli expression systems are generally successful. Vectors with a T7 promoter (e.g., pET series) in a host strain like E. coli BL21(DE3) are a good starting point. For genes from Bacillus, consider using a host strain that can accommodate different codon usage, such as Rosetta(DE3). A study successfully used pEHISGFPTEV vectors which allow for monitoring of expression through GFP fluorescence.[2]

  • Q2: I am having trouble cloning the entire kab operon. What should I do?

    • A2: Cloning the entire operon can be challenging. It is often more straightforward to clone and express each gene individually.[1] This also allows for the optimization of expression and purification for each enzyme separately.

  • Q3: Are there any specific sequence features I should be aware of when designing my cloning strategy?

    • A3: It is advisable to keep the native start site of the cDNA unless it is known to be non-functional.[3] For fusion proteins, ensure that the translational reading frame is maintained.

Protein Purification and Activity

  • Q4: What purification strategy is recommended for the this compound biosynthetic enzymes?

    • A4: A common and effective strategy is to use an N-terminal or C-terminal polyhistidine tag (His-tag) followed by immobilized metal affinity chromatography (IMAC). This allows for a straightforward two-stage nickel affinity chromatography purification.[2]

  • Q5: The first enzyme in the pathway, KabC/NtdC, shows very low activity. Is this normal?

    • A5: Yes, kinetic studies have shown that the KabC-catalyzed oxidation of glucose 6-phosphate is the slowest step in the pathway relative to the subsequent reactions catalyzed by KabA and KabB.[1]

  • Q6: What are the key differences between the kab and ntd enzyme systems?

    • A6: The primary reported difference is the cofactor requirement for the first enzyme. KabC from Bacillus cereus is NADP-dependent, whereas NtdC from Bacillus subtilis is NAD-dependent.[1]

Quantitative Data Summary

Table 1: Kinetic Parameters of this compound Biosynthetic Enzymes

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
KabC Glucose 6-phosphate1300 ± 2000.011 ± 0.0018.5
KabA 3-oxo-glucose 6-phosphate-->107
L-glutamate140 ± 1018 ± 11.3 x 105
KabB This compound 6-phosphate78 ± 51.9 ± 0.12.4 x 104
Data derived from studies on the Kab enzymes from Bacillus cereus UW85.[1]

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged this compound Biosynthetic Enzymes

  • Transformation: Transform the expression plasmid containing the gene of interest (e.g., kabA, kabB, or kabC) into a suitable E. coli expression host (e.g., BL21(DE3)). Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to the desired induction temperature (e.g., 18°C) and add IPTG to a final concentration of 0.1-0.5 mM. For KabA, supplement the medium with 50 µM PLP.

  • Harvesting: After overnight induction, harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors, and 50 µM PLP for KabA). Lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • IMAC Purification: Apply the clarified lysate to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole). Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).

  • Buffer Exchange: Exchange the buffer of the purified protein into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

Visualizations

Kanosamine_Biosynthesis_Pathway cluster_enzymes Enzymatic Steps G6P Glucose 6-Phosphate Keto 3-oxo-Glucose 6-Phosphate (unstable intermediate) G6P->Keto NAD(P)+ -> NAD(P)H KabC KabC / NtdC (Dehydrogenase) K6P This compound 6-Phosphate Keto->K6P Glutamate -> α-KG PLP KabA KabA / NtdA (Aminotransferase) This compound This compound K6P->this compound Pi KabB KabB / NtdB (Phosphatase)

Caption: The biosynthetic pathway of this compound from Glucose 6-Phosphate.

Cloning_Expression_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression & Purification cluster_analysis Analysis PCR 1. PCR Amplification of kab/ntd Gene Ligation 3. Ligation/Assembly PCR->Ligation Vector 2. Vector Linearization Vector->Ligation Transformation 4. Transformation into E. coli Ligation->Transformation Culture 5. Culture Growth Transformation->Culture Induction 6. IPTG Induction Culture->Induction Harvest 7. Cell Harvesting Induction->Harvest Lysis 8. Cell Lysis Harvest->Lysis Purification 9. IMAC Purification Lysis->Purification SDS 10. SDS-PAGE Purification->SDS Activity 11. Activity Assay Purification->Activity

Caption: A typical workflow for cloning and expressing this compound biosynthetic enzymes.

References

Validation & Comparative

Kanosamine's Inhibition of Glucosamine-6-Phosphate Synthase: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Kanosamine's inhibitory effects on glucosamine-6-phosphate synthase (GlcN-6-P synthase), a key enzyme in the hexosamine biosynthesis pathway.[1] This pathway is crucial for the formation of essential macromolecules, including peptidoglycan in bacteria, chitin in fungi, and glycoproteins in mammals.[2] As such, GlcN-6-P synthase represents a promising target for the development of novel antimicrobial and antidiabetic agents.[1][3] This document presents quantitative data on this compound and other inhibitors, detailed experimental protocols for assessing enzyme inhibition, and visualizations of the relevant biological pathway and experimental workflow.

Comparative Inhibition Data

This compound, an amino sugar antibiotic, exerts its inhibitory effect on GlcN-6-P synthase after being converted intracellularly to its active form, this compound-6-phosphate. This active metabolite acts as a competitive inhibitor with respect to fructose-6-phosphate.[1] The following table summarizes the inhibitory potency of this compound-6-phosphate and other known inhibitors of GlcN-6-P synthase.

InhibitorType of InhibitionTarget DomainKiIC50Organism/Enzyme Source
This compound-6-phosphate Competitive (with Fru-6-P)Isomerase5.9 mM--
AnticapsinIrreversible, Competitive (with L-Gln)Glutaminase9.5 µM (inactivation)-Streptomyces griseoplanus
N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP)IrreversibleGlutaminase0.1 µM15-21 µMCandida albicans
2-amino-2-deoxy-D-glucitol-6-phosphate (ADGP)Transition-state analogueIsomerase---
6-diazo-5-oxo-L-norleucine (DON)Glutamine analogueGlutaminase--Broad-spectrum
AzaserineGlutamine analogueGlutaminase--Broad-spectrum

Signaling Pathway and Experimental Workflow

To understand the mechanism of inhibition, it is essential to visualize the biochemical context and the experimental approach to its study.

Hexosamine Biosynthesis Pathway Fru6P Fructose-6-Phosphate Enzyme Glucosamine-6-Phosphate Synthase (GlcN-6-P synthase) Fru6P->Enzyme Gln L-Glutamine Gln->Enzyme Glu L-Glutamate GlcN6P Glucosamine-6-Phosphate Downstream UDP-N-acetylglucosamine (Cell Wall, Glycoproteins etc.) GlcN6P->Downstream Enzyme->Glu Enzyme->GlcN6P Inhibitor This compound-6-Phosphate (and other inhibitors) Inhibitor->Enzyme

Caption: The Hexosamine Biosynthesis Pathway, highlighting the role of GlcN-6-P synthase and the point of inhibition.

The following diagram illustrates a typical workflow for assessing the inhibitory activity of compounds like this compound against GlcN-6-P synthase.

Workflow for GlcN-6-P Synthase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Enzyme_prep Prepare GlcN-6-P Synthase Solution Incubation Incubate Enzyme with Inhibitor (or vehicle) Enzyme_prep->Incubation Substrate_prep Prepare Substrate Mix (Fructose-6-P, L-Glutamine) Reaction Initiate Reaction by Adding Substrate Mix Substrate_prep->Reaction Inhibitor_prep Prepare Inhibitor Dilutions (e.g., this compound-6-phosphate) Inhibitor_prep->Incubation Incubation->Reaction Termination Stop Reaction at Specific Time Points Reaction->Termination Detection Quantify Glucosamine-6-Phosphate (e.g., Colorimetric/Fluorometric Assay) Termination->Detection Analysis Calculate % Inhibition, IC50, and Ki values Detection->Analysis

Caption: A generalized workflow for determining the inhibitory potency of a compound against GlcN-6-P synthase.

Experimental Protocols

Two common methods for determining GlcN-6-P synthase activity and inhibition are the colorimetric and fluorometric assays.

Colorimetric Assay for Glucosamine-6-Phosphate Detection

This method is based on the color reaction of N-acetylglucosamine with p-dimethylaminobenzaldehyde (Ehrlich's reagent).

Reagents:

  • GlcN-6-P Synthase

  • Substrates: L-glutamine and D-fructose-6-phosphate

  • Inhibitor (e.g., this compound-6-phosphate)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Acetic Anhydride solution (1.5% in acetone)

  • Potassium Tetraborate (200mM)

  • p-Dimethylaminobenzaldehyde (Ehrlich's Reagent)

Protocol:

  • Enzyme and Inhibitor Pre-incubation: In a microtiter plate, mix the GlcN-6-P synthase with varying concentrations of the inhibitor (or vehicle control). Incubate for a specified time at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Start the enzymatic reaction by adding a mixture of L-glutamine and D-fructose-6-phosphate to each well.

  • Incubation: Incubate the reaction mixture under physiological conditions to allow for the formation of glucosamine-6-phosphate.[4]

  • Acetylation: Acetylate the produced glucosamine-6-phosphate to N-acetylglucosamine-6-phosphate by adding the acetic anhydride solution.[4]

  • Color Development: Add potassium tetraborate and Ehrlich's reagent to the wells. Incubate for 20 minutes at 37°C to allow for color development.[4]

  • Measurement: Determine the optical density (OD) of the samples at a wavelength between 500-610 nm (preferably 585 nm).[4]

  • Analysis: Compare the OD of the inhibitor-treated samples to the control samples to determine the percentage of inhibition and calculate the IC50 value.

Fluorometric Assay for Glucosamine-6-Phosphate Detection

This assay relies on a coupled enzyme reaction where the product, glucosamine-6-phosphate, is ultimately converted to a fluorescent product.

Reagents:

  • GlcN-6-P Synthase

  • Substrates: L-glutamine and D-fructose-6-phosphate

  • Inhibitor (e.g., this compound-6-phosphate)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 10 mM MgCl2)

  • Coupled Enzyme Mix (containing glucosamine-6-phosphate deaminase, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase)

  • NADP+

  • Fluorometric Detector (reacts with NADPH)

Protocol:

  • Reaction Setup: In a microplate, combine the GlcN-6-P synthase, the inhibitor at various concentrations, and the reaction buffer.

  • Reaction Initiation: Start the reaction by adding the substrate mix (L-glutamine and D-fructose-6-phosphate) and the coupled enzyme mix containing NADP+ and the fluorometric detector.

  • Incubation and Measurement: Incubate the plate at 37°C. Monitor the increase in fluorescence over time using a plate reader with an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm. The rate of fluorescence increase is proportional to the rate of NADPH production, which is directly related to the amount of glucosamine-6-phosphate formed.

  • Analysis: Calculate the initial reaction velocities from the fluorescence data. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 and Ki values.

References

Kanosamine vs. Commercial Fungicides: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal efficacy of Kanosamine with that of established commercial fungicides, focusing on their mechanisms of action, and available in-vitro activity data. While direct, head-to-head comparative studies with commercial fungicides are limited in the currently available scientific literature, this document synthesizes the existing data to offer a valuable resource for researchers in the field of antifungal drug development.

Executive Summary

This compound, a natural aminoglycoside antibiotic, demonstrates a distinct mechanism of action by targeting the initial stages of the chitin biosynthesis pathway. This contrasts with many commercial fungicides that act on different targets within the fungal cell. This guide presents available minimum inhibitory concentration (MIC) and half-maximal effective concentration (EC50) data for this compound and the commercial fungicide Polyoxin D, alongside detailed experimental protocols and pathway diagrams to facilitate a deeper understanding of their antifungal properties.

Data Presentation: In-Vitro Antifungal Activity

The following table summarizes the available in-vitro efficacy data for this compound and the commercial fungicide Polyoxin D against various fungal pathogens. It is crucial to note that this data is compiled from different studies and the experimental conditions may have varied. Therefore, a direct comparison of the absolute values should be made with caution.

CompoundFungal SpeciesEfficacy MetricValue (µg/mL)Reference
This compound Phytophthora medicaginis M2913MIC25[1]
Aphanomyces euteiches WI-98MIC60[2]
Staphylococcus aureusMIC400[2]
Botrytis cinerea NRRL1684->30[2]
Polyoxin D Botrytis cinerea (field isolates)EC500.59 - 5.8[3][4]
Botrytis cinerea (sensitive isolates)EC500.59 - 2.27[4]
Botrytis cinerea (reduced sensitivity isolates)EC504.6 - 5.8[4]
Rhizoctonia solani-≤1.562[3]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. EC50 (Half-maximal Effective Concentration) is the concentration of a drug that gives half of the maximal response.

Mechanism of Action: A Tale of Two Pathways

This compound and the commercial fungicide Polyoxin D both target the fungal cell wall, a critical structure for fungal viability. However, they inhibit different enzymes in the chitin biosynthesis pathway.

This compound acts as a competitive inhibitor of glucosamine-6-phosphate synthase .[1][5][6] This enzyme catalyzes an early and essential step in the pathway that produces the building blocks for chitin. By blocking this enzyme, this compound effectively starves the fungus of the necessary precursors for cell wall synthesis.

Polyoxin D , on the other hand, is a competitive inhibitor of chitin synthase .[3][7] This enzyme is responsible for the final step of chitin synthesis, polymerizing N-acetylglucosamine (GlcNAc) units to form the chitin polymer. By inhibiting this enzyme, Polyoxin D directly prevents the formation of the structural backbone of the fungal cell wall.

The distinct targets of these two compounds are illustrated in the signaling pathway diagram below.

cluster_this compound This compound Pathway Inhibition cluster_polyoxinD Polyoxin D Pathway Inhibition Fructose6P Fructose-6-Phosphate GlcN6PSynthase Glucosamine-6-Phosphate Synthase Fructose6P->GlcN6PSynthase Glucosamine6P Glucosamine-6-Phosphate UDP_GlcNAc UDP-N-acetylglucosamine Glucosamine6P->UDP_GlcNAc GlcN6PSynthase->Glucosamine6P This compound This compound Kanosamine6P This compound-6-Phosphate This compound->Kanosamine6P Phosphorylation Kanosamine6P->GlcN6PSynthase Inhibition ChitinSynthase Chitin Synthase UDP_GlcNAc->ChitinSynthase Chitin Chitin ChitinSynthase->Chitin PolyoxinD Polyoxin D PolyoxinD->ChitinSynthase Inhibition

Caption: Distinct inhibition points of this compound and Polyoxin D in the chitin biosynthesis pathway.

Experimental Protocols

This section details a generalized methodology for determining the in-vitro antifungal efficacy of a compound, which is applicable to both this compound and commercial fungicides.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific fungal strain using the broth microdilution method.

Materials:

  • Test compound (e.g., this compound, Polyoxin D)

  • Fungal strain of interest

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on a suitable agar medium.

    • Harvest fungal spores or mycelial fragments and suspend them in sterile saline or growth medium.

    • Adjust the concentration of the inoculum to a standardized value (e.g., 1 x 10^5 CFU/mL) using a hemocytometer or by measuring optical density.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in the liquid growth medium to achieve a range of desired concentrations.

  • Microtiter Plate Assay:

    • Add a fixed volume (e.g., 100 µL) of each compound dilution to the wells of a 96-well plate.

    • Include positive control wells (medium with inoculum, no compound) and negative control wells (medium only).

    • Add an equal volume (e.g., 100 µL) of the standardized fungal inoculum to each well (except the negative control).

    • The final volume in each well should be consistent (e.g., 200 µL).

  • Incubation:

    • Seal the microtiter plate to prevent evaporation.

    • Incubate the plate at an optimal temperature for the growth of the fungal strain for a specified period (e.g., 24-72 hours).

  • Determination of MIC:

    • After incubation, visually inspect the wells for fungal growth (turbidity).

    • Alternatively, measure the optical density at a specific wavelength (e.g., 600 nm) using a plate reader.

    • The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the fungus.

cluster_workflow Antifungal Efficacy Testing Workflow A Prepare Fungal Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate Plate C->D E Determine MIC D->E

Caption: Generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound presents a compelling profile as an antifungal agent with a mechanism of action that is distinct from the commercial fungicide Polyoxin D. While the available data indicates its potential, the lack of direct comparative studies necessitates further research to definitively establish its efficacy relative to existing commercial fungicides. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers to design and conduct such comparative studies, which will be crucial for the future development and potential application of this compound in agriculture and medicine.

References

comparative analysis of Kanosamine biosynthesis pathways in different bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Kanosamine Biosynthesis Pathways in Bacteria

For Researchers, Scientists, and Drug Development Professionals

This compound, or 3-amino-3-deoxy-D-glucose, is an aminosugar antibiotic that serves as a crucial component of more complex antibiotics like kanamycin.[1][2] Its biosynthesis has been a subject of significant research interest, revealing distinct metabolic routes across different bacterial species. This guide provides a comprehensive comparison of the known this compound biosynthesis pathways, supported by experimental data, detailed methodologies, and visual representations to aid in research and development efforts.

Two Divergent Pathways for this compound Production

Bacteria have evolved at least two distinct enzymatic pathways for the synthesis of this compound. The more extensively studied pathways begin with either UDP-glucose or glucose-6-phosphate.

The pathway initiating from UDP-glucose has been well-documented in Amycolatopsis mediterranei, the producer of the antibiotic rifamycin.[1][3] In this bacterium, the biosynthesis of this compound is intricately linked to the aminoshikimate pathway, which provides the precursor for ansamycin and mitomycin antibiotics.[1][4]

In contrast, a more recently discovered pathway starts from glucose-6-phosphate. This alternative route has been identified and characterized in several Bacillus species, including Bacillus subtilis, Bacillus cereus, and Bacillus pumilus.[2][3][5]

Comparative Overview of Biosynthesis Pathways

The two pathways differ in their initial substrates, enzymatic cascades, and the genetic organization of the responsible enzymes. The following table summarizes the key distinctions based on current research.

FeatureUDP-Glucose PathwayGlucose-6-Phosphate Pathway
Starting Precursor UDP-glucoseGlucose-6-phosphate
Key Enzymes RifL: UDP-3-keto-D-glucose dehydrogenaseRifK: UDP-3-keto-D-glucose transaminaseRifM: UDP-kanosamine phosphataseRifN: this compound kinaseKabC/NtdC: Glucose-6-phosphate 3-dehydrogenaseKabA/NtdA: 3-oxo-glucose-6-phosphate:glutamate aminotransferaseKabB/NtdB: this compound-6-phosphate phosphatase
Key Intermediates UDP-3-keto-D-glucose, UDP-kanosamine3-oxo-glucose-6-phosphate, this compound-6-phosphate
Primary Organisms Amycolatopsis mediterraneiBacillus subtilis, Bacillus cereus, Bacillus pumilus[3]
Gene Cluster Part of the rif cluster in A. mediterranei[3]kabABC operon in B. cereus and the homologous ntdABC operon in B. subtilis[3]
Enzyme Kinetics in Bacillus cereus UW85

Kinetic studies on the enzymes from the glucose-6-phosphate pathway in Bacillus cereus UW85 have revealed that the initial oxidation step is significantly slower than the subsequent aminotransferase and phosphatase reactions. This tuning of reaction rates is thought to prevent the accumulation of an unstable 3-keto intermediate.[2]

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
KabC Glucose-6-phosphate1800 ± 2000.0028 ± 0.00011.6
KabA 3-oxo-glucose-6-phosphate-->107
KabB This compound-6-phosphate130 ± 101.1 ± 0.18.5 x 103

Note: The kinetic parameters for KabA with its unstable substrate were determined through competition experiments, indicating a very high efficiency.[1]

Visualizing the Biosynthetic Pathways

The following diagrams illustrate the two distinct pathways for this compound biosynthesis.

Kanosamine_Biosynthesis_Pathways cluster_UDP_Glucose UDP-Glucose Pathway (e.g., Amycolatopsis mediterranei) cluster_Glucose_6_Phosphate Glucose-6-Phosphate Pathway (e.g., Bacillus species) UDP_Glucose UDP-Glucose UDP_3_keto_D_glucose UDP-3-keto-D-glucose UDP_Glucose->UDP_3_keto_D_glucose RifL UDP_this compound UDP-Kanosamine UDP_3_keto_D_glucose->UDP_this compound RifK Kanosamine_UDP This compound UDP_this compound->Kanosamine_UDP RifM Glucose_6_P Glucose-6-phosphate Oxo_glucose_6_P 3-oxo-glucose-6-phosphate Glucose_6_P->Oxo_glucose_6_P KabC / NtdC Kanosamine_6_P This compound-6-phosphate Oxo_glucose_6_P->Kanosamine_6_P KabA / NtdA Kanosamine_G6P This compound Kanosamine_6_P->Kanosamine_G6P KabB / NtdB Experimental_Workflow Bioinformatic_Analysis Bioinformatic Analysis (Gene Cluster Identification) Gene_Cloning Gene Cloning and Expression Bioinformatic_Analysis->Gene_Cloning Protein_Purification Protein Purification Gene_Cloning->Protein_Purification Enzyme_Assays Enzyme Assays Protein_Purification->Enzyme_Assays Pathway_Reconstitution In Vitro Pathway Reconstitution Protein_Purification->Pathway_Reconstitution Kinetic_Characterization Kinetic Characterization Enzyme_Assays->Kinetic_Characterization Product_Identification Product Identification (HPLC, MS, NMR) Enzyme_Assays->Product_Identification Product_Identification->Pathway_Reconstitution

References

A Comparative Analysis of Kanosamine and Kanamycin Derivatives Against Fungal Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals.

This report provides a comprehensive comparison of the antifungal activities of kanosamine and derivatives of the antibiotic kanamycin. While kanamycin itself is a well-established antibacterial agent with little to no effect on fungal pathogens, chemical modifications have led to the development of amphiphilic kanamycin analogs with potent antifungal properties. This guide synthesizes available experimental data to offer a clear comparison of these compounds against clinically relevant fungal species.

Executive Summary

This compound, a component of the kanamycin antibiotic, exhibits intrinsic but modest antifungal activity. Its mechanism of action involves the inhibition of a key enzyme in the fungal cell wall biosynthesis pathway. In contrast, the parent antibiotic kanamycin is largely ineffective against fungi. However, the introduction of amphiphilic properties through chemical modification has transformed kanamycin into a potent class of antifungal agents. These amphiphilic derivatives demonstrate significantly lower Minimum Inhibitory Concentrations (MICs) against a broad range of fungal pathogens compared to this compound. Their mode of action differs from this compound, primarily involving the disruption of fungal cell membrane integrity and the induction of reactive oxygen species.

Quantitative Comparison of Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and various amphiphilic kanamycin derivatives against selected fungal pathogens. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons in a single study are limited.

Fungal PathogenThis compound MICAmphiphilic Kanamycin DerivativeDerivative MIC
Candida albicans>5 mg/mL[1]FG0830 µg/mL[2]
Candida albicans ATCC 10231-Kanamycin B derivative (C14 chain)7.8 µg/mL[3]
Candida albicans ATCC 64124 (azole-resistant)-K2016 µg/mL[4]
Candida albicans MYA-2876 (azole-sensitive)-K2032 µg/mL[4]
Saccharomyces cerevisiaeHigh MICs reported[1]K204 mg/L[5]
Cryptococcus neoformans H99-K208 µg/mL[4]
Fusarium graminearum-FG08Strong inhibitory activity reported[3]
Plant-pathogenic oomycetes and fungiModerately inhibitory[6]K20MICs ranging from 7.8–300 mg/L for filamentous fungi[5]

Note: MIC values for this compound are significantly higher than those for amphiphilic kanamycin derivatives, indicating lower potency.

Mechanisms of Action

The antifungal mechanisms of this compound and amphiphilic kanamycins are distinct, targeting different cellular processes.

This compound: This aminosugar is transported into fungal cells via the glucose transport system.[3][4][7] Once inside, it is phosphorylated to this compound-6-phosphate, which then acts as a competitive inhibitor of glucosamine-6-phosphate synthase.[1][3][4][7][8] This enzyme is crucial for the biosynthesis of chitin, an essential component of the fungal cell wall.[1] Inhibition of this pathway leads to morphological changes, inhibition of septum formation, and cell agglutination.[1][4][8]

Amphiphilic Kanamycins: The antifungal activity of these modified kanamycins stems from their amphiphilic nature. The hydrophobic moieties attached to the kanamycin core allow for interaction with and disruption of the fungal plasma membrane.[2] This leads to increased membrane permeability and the leakage of cellular contents.[2] Furthermore, these compounds have been shown to elevate the production of reactive oxygen species (ROS) within the fungal cell, leading to oxidative stress and cell death.[9]

Experimental Protocols

The following are generalized experimental protocols for determining the antifungal activity of the discussed compounds, based on methodologies reported in the cited literature.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is widely used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts) at a suitable temperature (e.g., 30-37°C) for 24-48 hours. A suspension of fungal cells or spores is prepared in a sterile saline or buffer solution and adjusted to a standardized concentration (e.g., 10^5 cells/mL).

  • Preparation of Drug Dilutions: The test compounds (this compound or amphiphilic kanamycins) are serially diluted in a liquid growth medium (e.g., RPMI 1640 with MOPS buffer) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at an appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the fungus is observed.[1]

Membrane Permeability Assay using SYTOX Green

This assay is used to assess the ability of a compound to compromise the integrity of the fungal cell membrane.

  • Cell Preparation: Fungal cells are grown and harvested as described above and washed with a suitable buffer.

  • Staining: The cells are incubated with the fluorescent dye SYTOX Green. This dye cannot penetrate the membrane of live cells but will enter cells with compromised membranes and bind to nucleic acids, emitting a strong fluorescent signal.

  • Compound Addition: The test compound is added to the cell suspension.

  • Fluorescence Measurement: The increase in fluorescence over time is measured using a fluorometer. A rapid increase in fluorescence indicates that the compound is causing membrane permeabilization.[2]

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams have been generated.

Kanosamine_Mechanism cluster_outside Extracellular cluster_cell Fungal Cell cluster_cytoplasm Cytoplasm This compound This compound Glucose_Transporter Glucose Transporter This compound->Glucose_Transporter Transport Kanosamine_in This compound K6P This compound-6-Phosphate Kanosamine_in->K6P Phosphorylation GlcN6P_Synthase Glucosamine-6-Phosphate Synthase K6P->GlcN6P_Synthase Inhibits GlcN6P Glucosamine-6-P GlcN6P_Synthase->GlcN6P Chitin_Synth Chitin Biosynthesis Cell_Wall Cell Wall Disruption Chitin_Synth->Cell_Wall Fructose6P Fructose-6-P Fructose6P->GlcN6P_Synthase Glutamine Glutamine Glutamine->GlcN6P_Synthase GlcN6P->Chitin_Synth Glucose_Transporter->Kanosamine_in

Caption: Mechanism of action of this compound in fungal cells.

Amphiphilic_Kanamycin_Mechanism cluster_outside Extracellular cluster_cell Fungal Cell Amph_Kan Amphiphilic Kanamycin Membrane Plasma Membrane Amph_Kan->Membrane Interacts with ROS Increased ROS Amph_Kan->ROS Induces Permeability Increased Permeability Membrane->Permeability Disrupts Cell_Death Cell Death Permeability->Cell_Death ROS->Cell_Death

Caption: Mechanism of action of amphiphilic kanamycin derivatives.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture Fungal Strain B Prepare Fungal Inoculum A->B D Inoculate Microtiter Plate B->D C Prepare Serial Dilutions of Test Compound C->D E Incubate at Optimal Temperature D->E F Visually Inspect for Growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: General workflow for antifungal susceptibility testing.

References

Kanosamine: A Comparative Analysis of Cross-Resistance with Leading Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Kanosamine with other major antifungal drug classes, focusing on the critical aspect of cross-resistance. The emergence of multidrug-resistant fungal pathogens presents a significant challenge in clinical settings, making the exploration of novel antifungals with unique mechanisms of action, such as this compound, a research priority. This document synthesizes available experimental data to offer insights into this compound's potential efficacy against resistant fungal strains.

Executive Summary

This compound, a 3-amino-3-deoxy-D-glucose antibiotic, operates via a distinct mechanism of action that suggests a low probability of cross-resistance with existing antifungal drugs. Its transport into fungal cells is mediated by the glucose transport system, after which it is phosphorylated to this compound-6-phosphate. This active form competitively inhibits glucosamine-6-phosphate synthase, a vital enzyme in the fungal cell wall biosynthesis pathway. Crucially, studies have shown that its antifungal activity is not diminished by the presence of the Cdr1p drug efflux pump, a common resistance mechanism against azole antifungals. While direct comparative studies on a broad panel of resistant strains are not yet available, the existing mechanistic data strongly support this compound's potential as a valuable agent against drug-resistant fungal infections.

Comparative Analysis of Antifungal Agents

The following table summarizes the minimum inhibitory concentration (MIC) data for this compound against Candida albicans and provides a comparative overview of MIC ranges for other major antifungal classes against both susceptible and resistant Candida species. This juxtaposition highlights the potential of this compound to remain effective where other antifungals may fail.

Antifungal AgentDrug ClassMechanism of ActionSusceptible C. albicans MIC Range (µg/mL)Resistant C. albicans MIC Range (µg/mL)
This compound AminoglycosideInhibition of glucosamine-6-phosphate synthase~100[1]Data not available
Fluconazole AzoleInhibition of lanosterol 14-α-demethylase (Erg11p)0.25 - 1.0≥ 64
Caspofungin EchinocandinInhibition of β-(1,3)-D-glucan synthase (Fks1p)0.25 - 0.5> 2
Amphotericin B PolyeneBinds to ergosterol, forming pores in the cell membrane0.5 - 1.0> 2

Mechanisms of Action and Resistance

This compound: A Unique Target in Fungal Cell Wall Synthesis

This compound's antifungal activity stems from its targeted disruption of the chitin biosynthesis pathway, a critical component of the fungal cell wall.

Kanosamine_Pathway This compound's Mechanism of Action This compound This compound GlucoseTransporter Glucose Transporter This compound->GlucoseTransporter Uptake Intracellularthis compound Intracellular This compound GlucoseTransporter->Intracellularthis compound Phosphorylation Phosphorylation Intracellularthis compound->Phosphorylation K6P This compound-6-Phosphate Phosphorylation->K6P GlcN6PSynthase Glucosamine-6-Phosphate Synthase K6P->GlcN6PSynthase Inhibits ChitinPathway Chitin Biosynthesis Pathway GlcN6PSynthase->ChitinPathway Blocked CellWall Fungal Cell Wall Disruption ChitinPathway->CellWall

Caption: this compound's mechanism of action targeting fungal cell wall synthesis.

Cross-Resistance Profile of this compound

A key indicator of this compound's potential to circumvent existing antifungal resistance is its interaction with known resistance mechanisms. A study on Saccharomyces cerevisiae mutants demonstrated that the presence of the Cdr1p drug efflux pump, a primary mechanism of resistance to azole antifungals, did not impact the antifungal activity of this compound[1][2]. This suggests that this compound is not a substrate for this pump and would likely remain effective against azole-resistant strains that rely on this efflux mechanism.

Resistance Mechanisms of Other Antifungal Classes
  • Azoles (e.g., Fluconazole): Resistance primarily arises from mutations in the ERG11 gene, leading to alterations in the target enzyme, lanosterol 14-α-demethylase, or overexpression of efflux pumps such as the ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and major facilitator superfamily (MFS) transporters.

  • Echinocandins (e.g., Caspofungin): Resistance is most commonly associated with mutations in the FKS1 or FKS2 genes, which encode the catalytic subunits of the target enzyme, β-(1,3)-D-glucan synthase.

  • Polyenes (e.g., Amphotericin B): Resistance is relatively rare but is typically linked to alterations in the cell membrane's ergosterol content, either through decreased ergosterol biosynthesis or modification of the sterol composition.

Experimental Protocols

The following section details the methodology for determining the antifungal susceptibility of this compound as described in key literature.

Antifungal Susceptibility Testing for this compound

The in vitro activity of this compound is determined using a broth microdilution method.

Organisms and Media:

  • Fungal strains, such as Candida albicans, are tested.

  • Minimal Yeast Nitrogen Base (YNB) medium supplemented with 1% glucose is used for fungal growth. RPMI 1640 medium can also be utilized[1].

Procedure:

  • A stock solution of this compound is prepared and serially diluted in the growth medium in a 96-well microplate.

  • Fungal cultures are grown to the mid-logarithmic phase and then diluted to a standardized concentration.

  • The fungal inoculum is added to each well of the microplate containing the serially diluted this compound.

  • The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to a drug-free control well.

MIC_Workflow Workflow for this compound MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Kanosamine_Stock This compound Stock Solution Serial_Dilution Serial Dilution in Microplate Kanosamine_Stock->Serial_Dilution Fungal_Culture Fungal Culture (e.g., C. albicans) Inoculum_Prep Inoculum Preparation Fungal_Culture->Inoculum_Prep Inoculation Inoculation of Microplate Serial_Dilution->Inoculation Inoculum_Prep->Inoculation Incubation Incubation (e.g., 35°C, 24-48h) Inoculation->Incubation Growth_Assessment Assessment of Fungal Growth Incubation->Growth_Assessment MIC_Determination MIC Determination Growth_Assessment->MIC_Determination

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Conclusion

The available evidence strongly suggests that this compound possesses a mechanism of action distinct from current major antifungal drug classes. Its efficacy is not compromised by the Cdr1p efflux pump, a common azole resistance mechanism, indicating a low potential for cross-resistance with these agents. While further studies are required to determine this compound's activity against a broader range of clinically relevant resistant fungal isolates, its unique mode of action makes it a promising candidate for further investigation and development in the fight against multidrug-resistant fungal infections. Researchers are encouraged to conduct direct comparative studies to fully elucidate the cross-resistance profile of this compound.

References

Kanosamine: A Promising Biocontrol Agent for Plant Disease Management

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to its In Planta Efficacy and Mechanism of Action

For researchers, scientists, and professionals in drug development, the search for effective and sustainable alternatives to conventional fungicides is a perpetual endeavor. Kanosamine, an aminoglycoside antibiotic produced by biocontrol agents such as Bacillus cereus UW85, has emerged as a compelling candidate for the control of various plant diseases, particularly those caused by oomycetes and fungi. This guide provides an objective comparison of this compound's performance with other alternatives, supported by available experimental data, detailed methodologies, and visualizations of its mode of action.

Comparative Efficacy of this compound

While direct comparative in planta field trial data for purified this compound against commercial fungicides is limited, its potential can be inferred from the efficacy of its producing organism, Bacillus cereus UW85, and its potent in vitro activity against a range of plant pathogens.

In Planta Disease Control by this compound-Producing Organism

Bacillus cereus UW85 is known to suppress damping-off disease of alfalfa caused by Phytophthora medicaginis, and this activity is attributed to the production of two key antibiotics, one of which is this compound[1][2].

Table 1: In Planta Efficacy of Bacillus cereus UW85 (this compound Producer) against Alfalfa Damping-Off

TreatmentDisease Incidence (%)Seedling Emergence (%)Reference
Untreated Control100Not Reported[3]
B. cereus UW85 (spore suspension)0Significantly increased[1][3]
B. cereus UW85 (culture filtrate)0Not Reported[3]

Note: The data represents the potential of this compound as a key active compound in a biocontrol strategy.

In Vitro Efficacy of Purified this compound

More direct evidence of this compound's efficacy comes from in vitro studies determining its Minimum Inhibitory Concentration (MIC) against various plant pathogens.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Plant Pathogenic Oomycetes and Fungi

PathogenHost Plant(s)MIC (µ g/well )Reference
Oomycetes
Phytophthora medicaginis M2913Alfalfa25[4]
Pythium aphanidermatum Pa138Various>200[4]
Pythium torulosum A25aVarious>200[4]
Aphanomyces euteiches WI-98Alfalfa, Pea100[4]
Fungi
Verticillium dahliae Vd-1Various50[4]
Fusarium oxysporum f. sp. conglutinans PHW541Cabbage>200[4]
Rhizoctonia solani 2B-12Various>200[4]
Sclerotinia sclerotiorum 12Various>200[4]
Botrytis cinereaVarious>200[4]

This in vitro data demonstrates this compound's potent and selective activity, particularly against the oomycete Phytophthora medicaginis, a major cause of root rot in alfalfa.

Mechanism of Action: A Targeted Approach

This compound's efficacy stems from its specific mechanism of action, which targets a crucial enzyme in the fungal cell wall biosynthesis pathway.

Kanosamine_Mechanism_of_Action Kanosamine_ext This compound (extracellular) Glucose_Transporter Glucose Transporter Kanosamine_ext->Glucose_Transporter Enters cell via Kanosamine_int This compound (intracellular) Glucose_Transporter->Kanosamine_int Hexokinase Hexokinase Kanosamine_int->Hexokinase ADP ADP Hexokinase->ADP K6P This compound-6-Phosphate Hexokinase->K6P ATP ATP ATP->Hexokinase GFPS Glucosamine-6-Phosphate Synthase K6P->GFPS Inhibits Glucosamine6P Glucosamine-6-P GFPS->Glucosamine6P Fructose6P Fructose-6-P Fructose6P->GFPS Glutamine Glutamine Glutamine->GFPS Pathway_Blocked Hexosamine Biosynthesis Pathway Blocked Glucosamine6P->Pathway_Blocked Cell_Wall Defective Cell Wall (Chitin & Glycoprotein Synthesis) Pathway_Blocked->Cell_Wall Fungal_Death Fungal Cell Lysis & Growth Inhibition Cell_Wall->Fungal_Death

This compound's mechanism of action.

As the diagram illustrates, this compound is transported into the fungal cell via glucose transporters. Once inside, it is phosphorylated by hexokinase to form this compound-6-Phosphate. This metabolite then acts as a competitive inhibitor of glucosamine-6-phosphate synthase, a key enzyme in the hexosamine biosynthesis pathway. By blocking this pathway, this compound effectively halts the production of essential components of the fungal cell wall, such as chitin and glycoproteins, leading to cell lysis and the inhibition of fungal growth.

Experimental Protocols

The following protocols are based on methodologies described in the cited literature for assessing the efficacy of this compound.

In Vitro Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the methodology used to determine the MIC of this compound against various plant pathogens[4].

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target pathogen.

Materials:

  • Purified this compound

  • Target pathogen culture (e.g., Phytophthora medicaginis)

  • Potato Dextrose Agar (PDA) plates

  • Sterile water

  • Micropipettes

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in sterile water and create a series of dilutions.

  • Prepare a zoospore or spore suspension of the target pathogen in sterile water.

  • Spread a uniform lawn of the pathogen suspension onto the surface of PDA plates.

  • Cut wells (e.g., 8 mm diameter) into the agar of each plate.

  • Pipette a known volume (e.g., 100 µL) of each this compound dilution into a separate well. Use sterile water as a negative control.

  • Incubate the plates at an appropriate temperature for the pathogen (e.g., 25°C) for 48-72 hours.

  • Measure the diameter of the zone of inhibition (the area around the well where no growth occurs). The MIC is the lowest concentration of this compound that produces a clear zone of inhibition.

In Planta Bioassay for Damping-Off Control in Alfalfa

This protocol is based on the methods used to evaluate the biocontrol activity of Bacillus cereus UW85 against alfalfa damping-off[1][3].

Objective: To assess the ability of this compound to protect alfalfa seedlings from damping-off caused by Phytophthora medicaginis.

Materials:

  • Alfalfa seeds (a susceptible variety)

  • Phytophthora medicaginis culture

  • Purified this compound or a culture filtrate of a this compound-producing strain

  • Sterile vermiculite or soil mix

  • Planting tubes or pots

  • Growth chamber or greenhouse

Procedure:

  • Prepare a zoospore suspension of P. medicaginis.

  • Surface-sterilize alfalfa seeds.

  • Prepare different treatment groups:

    • Control: Seeds treated with sterile water.

    • Pathogen only: Seeds treated with sterile water and inoculated with P. medicaginis.

    • This compound treatment: Seeds treated with a solution of this compound and inoculated with P. medicaginis.

  • Coat the seeds with the respective treatments.

  • Plant the treated seeds in sterile vermiculite or soil mix in planting tubes or pots.

  • Inoculate the 'Pathogen only' and 'this compound treatment' groups with the P. medicaginis zoospore suspension.

  • Place the containers in a growth chamber or greenhouse under conditions favorable for both the plant and the pathogen (e.g., high humidity, moderate temperature).

  • After a set period (e.g., 7-14 days), assess the following parameters:

    • Seedling emergence percentage.

    • Disease incidence (percentage of seedlings showing damping-off symptoms).

    • Disease severity (on a rated scale).

    • Seedling height and root length.

    • Dry weight of seedlings.

In_Planta_Bioassay_Workflow Start Start: Prepare Materials Seed_Prep Surface-sterilize Alfalfa Seeds Start->Seed_Prep Treatment_Groups Prepare Treatment Groups: - Control - Pathogen Only - this compound Seed_Prep->Treatment_Groups Seed_Coating Coat Seeds with Respective Treatments Treatment_Groups->Seed_Coating Planting Plant Seeds in Sterile Medium Seed_Coating->Planting Inoculation Inoculate with P. medicaginis Planting->Inoculation Incubation Incubate in Growth Chamber Inoculation->Incubation Data_Collection Assess Disease & Plant Growth (7-14 days) Incubation->Data_Collection End End: Analyze Data Data_Collection->End

Workflow for the in planta bioassay.

Comparison with Alternatives

Table 3: Qualitative Comparison of this compound with Commercial Fungicides

FeatureThis compoundMetalaxyl/MefenoxamAzoxystrobin
Class Aminoglycoside antibiotic (Biocontrol agent)PhenylamideStrobilurin (QoI)
Mode of Action Inhibition of glucosamine-6-phosphate synthaseInhibition of ribosomal RNA synthesisInhibition of mitochondrial respiration
Spectrum Primarily oomycetes and some fungiOomycetesBroad-spectrum (fungi and oomycetes)
Resistance Risk Potentially lower due to novel mode of actionHigh (resistance is widespread)High (resistance is common)
Environmental Profile Generally considered more favorable (biodegradable)Can persist in soil and waterCan have effects on non-target organisms

Conclusion

This compound presents a compelling case as a valuable tool in plant disease management. Its potent and selective activity against key plant pathogens, particularly oomycetes, combined with a novel mode of action that may mitigate resistance development, positions it as a promising alternative or complementary product to conventional fungicides. While more extensive in planta and field trial data directly comparing its efficacy to commercial standards are needed, the existing evidence strongly supports its continued investigation and development for sustainable agriculture. The detailed protocols provided herein offer a framework for researchers to further validate and expand upon our understanding of this compound's in planta efficacy.

References

A Comparative Analysis of Kanosamine and Fluconazole Against Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Look at Two Antifungal Agents

In the landscape of antifungal research, the quest for effective agents against opportunistic pathogens like Candida albicans is ever-present. This guide provides a detailed comparison of two such agents: Kanosamine, an aminosugar antibiotic, and fluconazole, a widely used triazole antifungal. We delve into their mechanisms of action, present available quantitative data on their efficacy, and outline the experimental protocols used to evaluate them. This objective comparison is intended to inform researchers, scientists, and drug development professionals in their ongoing efforts to combat candidiasis.

Mechanisms of Action: A Tale of Two Pathways

This compound and fluconazole target distinct cellular processes within Candida albicans, leading to their antifungal effects.

This compound's Strategy: Disrupting Cell Wall Synthesis

This compound's antifungal activity hinges on its ability to interfere with the synthesis of the fungal cell wall. The antibiotic is actively transported into the C. albicans cell via the glucose transport system. Once inside, it is phosphorylated to this compound-6-phosphate.[1][2][3][4][5] This metabolic product then acts as a competitive inhibitor of glucosamine-6-phosphate synthase, a key enzyme in the chitin biosynthesis pathway.[1][2] By blocking this enzyme, this compound effectively halts the production of essential cell wall components, leading to profound morphological changes, inhibition of septum formation, and ultimately, cell agglutination and death.[1][2][4]

Fluconazole's Approach: Compromising Membrane Integrity

Fluconazole, a member of the azole class of antifungals, targets the fungal cell membrane. Its mechanism of action involves the inhibition of a crucial enzyme in the ergosterol biosynthesis pathway: the cytochrome P450 enzyme 14α-demethylase.[6][7][8][9] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity and integrity. By blocking its synthesis, fluconazole leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, resulting in a compromised cell membrane, increased permeability, and ultimately, the inhibition of fungal growth.[7][9]

Quantitative Efficacy: A Look at the Numbers

Antifungal AgentParameterValueReference
This compound Ki (against GlcN-6-P synthase)5.9 mM (competitive with D-fructose-6-phosphate)[1][2]
MIC (against P. medicaginis M2913)25 µg/mL[4]
Fluconazole MIC Susceptible Breakpoint (CLSI)≤ 2 µg/mL[10]
MIC Susceptible Dose-Dependent Breakpoint (CLSI)4 µg/mL[11]
MIC Resistant Breakpoint (CLSI)≥ 8 µg/mL[11]
MIC90 (Overall for 13,338 clinical isolates)8 µg/mL[12]

Note: The provided MIC value for this compound is against a plant-pathogenic oomycete and may not be directly comparable to the MIC values for fluconazole against Candida albicans. The Clinical and Laboratory Standards Institute (CLSI) has established interpretive breakpoints for fluconazole against Candida species, which are widely used in clinical microbiology to categorize isolates as susceptible, susceptible-dose dependent, or resistant.

Visualizing the Mechanisms and Workflow

To better understand the distinct pathways targeted by these antifungals and the general process of their evaluation, the following diagrams are provided.

Kanosamine_Pathway cluster_extracellular Extracellular cluster_cell Candida albicans Cell This compound This compound GTS Glucose Transporter This compound->GTS Transport Kanosamine_in This compound GTS->Kanosamine_in K6P This compound-6-P Kanosamine_in->K6P Phosphorylation Hexokinase Hexokinase GlcN6PS Glucosamine-6-P Synthase K6P->GlcN6PS Inhibition GlcN6P Glucosamine-6-P GlcN6PS->GlcN6P F6P Fructose-6-P F6P->GlcN6PS Glutamine Glutamine Glutamine->GlcN6PS Chitin_Synth Chitin Biosynthesis GlcN6P->Chitin_Synth CellWall Cell Wall Disruption Chitin_Synth->CellWall

Caption: Mechanism of action of this compound in Candida albicans.

Fluconazole_Pathway cluster_cell Candida albicans Cell Fluconazole Fluconazole Erg11 14α-demethylase (ERG11) Fluconazole->Erg11 Inhibition Ergosterol_pre Ergosterol Precursors Erg11->Ergosterol_pre Toxic_sterols Toxic Sterol Accumulation Erg11->Toxic_sterols Lanosterol Lanosterol Lanosterol->Erg11 Ergosterol Ergosterol Ergosterol_pre->Ergosterol Membrane_disrupt Membrane Disruption Toxic_sterols->Membrane_disrupt

Caption: Mechanism of action of Fluconazole in Candida albicans.

Experimental_Workflow cluster_workflow Antifungal Susceptibility Testing Workflow start Start prep_inoculum Prepare Standardized C. albicans Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_inoculum->inoculate serial_dilution Perform Serial Dilutions of Antifungal Agent serial_dilution->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Caption: General experimental workflow for MIC determination.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the antifungal properties of compounds like this compound and fluconazole against Candida albicans.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard for determining the in vitro activity of an antifungal agent.

  • Inoculum Preparation: Candida albicans isolates are cultured on Sabouraud Dextrose Agar for 24 hours at 35°C. A suspension is then prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[13][14]

  • Antifungal Agent Preparation: The antifungal agent (this compound or fluconazole) is dissolved in a suitable solvent (e.g., water or DMSO) to create a stock solution. A series of twofold serial dilutions are then prepared in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared C. albicans suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are also included. The plate is then incubated at 35°C for 24 to 48 hours.[13][15]

  • MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. For azoles like fluconazole, this is often a prominent reduction in turbidity. The reading can be done visually or with a spectrophotometer.[16]

Enzyme Inhibition Assay (for this compound)

This assay is used to determine the inhibitory activity of a compound against a specific enzyme.

  • Enzyme Preparation: A crude extract of glucosamine-6-phosphate synthase is prepared from C. albicans cells. Alternatively, a purified recombinant version of the enzyme can be used.

  • Assay Reaction: The reaction mixture contains the enzyme, its substrates (D-fructose-6-phosphate and L-glutamine), and varying concentrations of the inhibitor (this compound-6-phosphate). The reaction is initiated and incubated at an optimal temperature for a specific period.

  • Detection of Product: The amount of product formed (glucosamine-6-phosphate) is measured using a suitable method, such as a colorimetric assay or high-performance liquid chromatography (HPLC).

  • Data Analysis: The rate of the enzymatic reaction is calculated for each inhibitor concentration. This data is then used to determine the type of inhibition (e.g., competitive, non-competitive) and to calculate the inhibition constant (Ki).[1]

Conclusion

This compound and fluconazole represent two distinct approaches to combating Candida albicans. This compound's disruption of cell wall synthesis and fluconazole's interference with cell membrane integrity are both effective antifungal strategies. While a direct, head-to-head comparison of their efficacy from a single study is not available, the compiled data on their mechanisms and individual potencies provide a valuable foundation for further research. The detailed experimental protocols outlined here serve as a guide for future comparative studies, which will be crucial in elucidating the relative strengths and potential synergies of these and other antifungal agents. The continued exploration of diverse antifungal mechanisms is paramount in the development of new and effective treatments for candidiasis.

References

A Structural and Mechanistic Comparison of Kanosamine and Aminoglycoside Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the aminosugar antibiotic, Kanosamine, with traditional aminoglycoside antibiotics. The analysis focuses on structural differences, mechanisms of action, and antimicrobial potency, supported by available experimental data. This information is intended to assist researchers in understanding the unique properties of this compound and its potential applications.

Structural Comparison: A Tale of Two Scaffolds

This compound, chemically known as 3-amino-3-deoxy-D-glucose, is a monosaccharide antibiotic.[1][2][3] In contrast, classical aminoglycoside antibiotics such as Kanamycin, Gentamicin, and Streptomycin are complex structures composed of two or more aminosugars glycosidically linked to a central aminocyclitol core.[4][5] This fundamental structural difference dictates their distinct mechanisms of action and biological activities.

The core of most clinically significant aminoglycosides is a 2-deoxystreptamine ring, with the exception of Streptomycin which contains a streptidine ring.[4][6][7] These complex structures are essential for their high-affinity binding to the bacterial ribosome.[5] this compound's simple monosaccharide structure does not facilitate this type of interaction, leading to a different mode of action.[8]

G Structural Comparison of Aminosugar Antibiotics cluster_this compound This compound cluster_aminoglycosides Traditional Aminoglycosides This compound This compound (3-amino-3-deoxy-D-glucose) A Monosaccharide Kanamycin Kanamycin Aminocyclitol Core (2-deoxystreptamine) Multiple Aminosugar Rings This compound->Kanamycin Structurally Simpler Gentamicin Gentamicin Aminocyclitol Core (2-deoxystreptamine) Multiple Aminosugar Rings This compound->Gentamicin Structurally Simpler Streptomycin Streptomycin Aminocyclitol Core (Streptidine) Multiple Aminosugar Rings This compound->Streptomycin Structurally Simpler Kanamycin->this compound Structurally Complex Gentamicin->this compound Structurally Complex Streptomycin->this compound Structurally Complex

Caption: Structural distinction between this compound and traditional aminoglycosides.

Mechanism of Action: Divergent Pathways

The structural disparity between this compound and other aminosugar antibiotics leads to fundamentally different mechanisms of action.

This compound: Inhibition of Fungal Cell Wall Synthesis

This compound exhibits its most potent activity against certain fungi and oomycetes by targeting cell wall biosynthesis.[3][9] It is actively transported into fungal cells via glucose transport systems and is subsequently phosphorylated to this compound-6-phosphate.[8][10][11] This metabolite acts as a competitive inhibitor of glucosamine-6-phosphate synthase, an essential enzyme in the pathway for chitin synthesis, a critical component of the fungal cell wall.[8][12] This inhibitory action leads to morphological changes, disruption of septum formation, and ultimately, fungal cell death.[8][10] While it has some antibacterial activity, it is thought to be through the inhibition of bacterial cell wall synthesis, a mechanism distinct from that of aminoglycosides.[13]

G This compound's Antifungal Mechanism of Action Kanosamine_ext Extracellular This compound Glucose_transporter Glucose Transporter Kanosamine_ext->Glucose_transporter Transport Kanosamine_int Intracellular This compound Glucose_transporter->Kanosamine_int Kinase Hexokinase Kanosamine_int->Kinase Phosphorylation Kanosamine_6P This compound-6-Phosphate Kinase->Kanosamine_6P GlcN_6P_synthase Glucosamine-6-Phosphate Synthase Kanosamine_6P->GlcN_6P_synthase Inhibition Chitin_synthesis Chitin Synthesis (Fungal Cell Wall) GlcN_6P_synthase->Chitin_synthesis Catalysis

Caption: this compound's inhibition of the chitin biosynthesis pathway in fungi.

Aminoglycosides: Potent Inhibitors of Bacterial Protein Synthesis

The primary mechanism of action for traditional aminoglycosides is the inhibition of protein synthesis in bacteria.[6][14][15] These antibiotics bind with high affinity to the 16S ribosomal RNA of the 30S ribosomal subunit.[6][16] This binding interferes with the translation process by causing codon misreading, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[16] The resulting non-functional or toxic proteins disrupt cellular processes and contribute to bacterial cell death. This mechanism is highly effective against a broad spectrum of bacteria, particularly aerobic Gram-negative bacilli.[14][17]

G Aminoglycoside Mechanism of Action Aminoglycoside Aminoglycoside (e.g., Kanamycin, Gentamicin) Bacterial_cell Bacterial Cell Aminoglycoside->Bacterial_cell Entry Ribosome_30S 30S Ribosomal Subunit Bacterial_cell->Ribosome_30S Target Protein_synthesis Protein Synthesis Ribosome_30S->Protein_synthesis Inhibition & Codon Misreading Nonfunctional_protein Non-functional/ Toxic Proteins Protein_synthesis->Nonfunctional_protein Cell_death Bacterial Cell Death Nonfunctional_protein->Cell_death

Caption: Aminoglycoside-mediated inhibition of bacterial protein synthesis.

Comparative Antimicrobial Potency

The differing mechanisms of action are reflected in the antimicrobial spectra and potency of this compound versus traditional aminoglycosides. The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency.

AntibioticOrganismMIC (µg/mL)Reference(s)
This compound Escherichia coli300 (at pH 8.0)[13]
Staphylococcus aureus400[3][13]
Phytophthora medicaginis25[3]
Kanamycin Escherichia coli6 - 30[18]
Staphylococcus aureus (susceptible)0.78 (MIC50)[19]
Staphylococcus aureus (MRSA)2048[20]
Gentamicin Escherichia coli6 - 30[18]
Staphylococcus aureus (susceptible)0.2 (MIC50)[19]
Staphylococcus aureus (MRSA)4 - 64[20]

As the data indicates, this compound's antibacterial activity is significantly lower (requiring a much higher concentration to inhibit growth) compared to the potent, broad-spectrum activity of Kanamycin and Gentamicin against bacteria like E. coli and S. aureus. However, this compound demonstrates notable activity against certain plant-pathogenic oomycetes, a group of organisms not typically targeted by traditional aminoglycosides.

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antibiotic is determined by a standardized broth microdilution or agar dilution method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard.

  • Antibiotic Dilution Series: A serial two-fold dilution of the antibiotic is prepared in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI 1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A growth control (no antibiotic) and a sterility control (no inoculum) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Reading of Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.

G Workflow for MIC Determination start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Antibiotic in Microtiter Plate prep_inoculum->prep_dilutions inoculate Inoculate Microtiter Plate with Microbial Suspension prep_dilutions->inoculate incubate Incubate Under Appropriate Conditions inoculate->incubate read_results Read and Record MIC Value incubate->read_results end End read_results->end

Caption: Standardized workflow for determining the Minimum Inhibitory Concentration.

2. Glucosamine-6-Phosphate Synthase Inhibition Assay

This assay measures the inhibitory effect of a compound on the enzyme that catalyzes the formation of glucosamine-6-phosphate.

  • Enzyme Preparation: A purified preparation of glucosamine-6-phosphate synthase is obtained.

  • Reaction Mixture: The reaction mixture contains the enzyme, its substrates (D-fructose-6-phosphate and L-glutamine), and varying concentrations of the inhibitor (e.g., this compound-6-phosphate).

  • Incubation: The reaction is initiated and incubated at a controlled temperature for a specific period.

  • Detection of Product: The formation of glucosamine-6-phosphate is quantified using a suitable method, such as a colorimetric assay or HPLC.

  • Data Analysis: The rate of product formation is measured at different inhibitor concentrations to determine the type of inhibition and the inhibition constant (Ki).[12]

Conclusion

This compound and traditional aminoglycoside antibiotics, while both classified as aminosugars, represent distinct classes of antimicrobial agents. This compound is a simple monosaccharide with a primary antifungal mechanism targeting cell wall synthesis, and comparatively weak antibacterial activity. In contrast, aminoglycosides like Kanamycin and Gentamicin are complex multi-ring structures that are potent, broad-spectrum inhibitors of bacterial protein synthesis. This guide highlights the importance of understanding these structural and mechanistic differences for the targeted development and application of novel antimicrobial therapies.

References

Validating the Specificity of Kanosamine for Glucosamine-6-Phosphate Synthase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Kanosamine's specificity for its target enzyme, Glucosamine-6-phosphate synthase (GlcN-6-P synthase), with other known inhibitors. The information presented is supported by experimental data to aid researchers in evaluating this compound's potential as a selective antifungal agent.

Introduction to this compound and its Target

This compound, an aminosugar antibiotic, is not the direct inhibitor of its target enzyme. It is transported into fungal cells, such as Candida albicans, where it is phosphorylated to its active form, this compound-6-phosphate.[1][2] This active metabolite specifically inhibits Glucosamine-6-phosphate synthase (GlcN-6-P synthase, EC 2.6.1.16), a crucial enzyme in the hexosamine biosynthetic pathway. This pathway is responsible for the synthesis of UDP-N-acetylglucosamine, an essential precursor for the biosynthesis of chitin and mannoproteins in the fungal cell wall.[1] By inhibiting this enzyme, this compound disrupts cell wall synthesis, leading to profound morphological changes and growth inhibition in fungi.[1][2]

Mechanism of Inhibition

This compound-6-phosphate acts as a competitive inhibitor of GlcN-6-P synthase with respect to one of its substrates, D-fructose-6-phosphate, with a reported inhibition constant (Ki) of 5.9 mM.[1][2] It exhibits non-competitive inhibition with respect to the second substrate, L-glutamine.[1][2] Importantly, studies have shown that this compound-6-phosphate does not inhibit the subsequent enzyme in the pathway, Glucosamine-6-phosphate N-acetylase, highlighting its specificity for GlcN-6-P synthase.[1][2]

Comparative Analysis of GlcN-6-P Synthase Inhibitors

The specificity of this compound-6-phosphate can be benchmarked against other known inhibitors of GlcN-6-P synthase. The following table summarizes the quantitative data for this compound-6-phosphate and a selection of alternative inhibitors.

InhibitorTarget EnzymeOrganismInhibition TypeIC50KiReference
This compound-6-phosphate Glucosamine-6-phosphate synthaseCandida albicansCompetitive (vs. Fru-6-P)-5.9 mM[1][2]
N3-(4-Methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP) Glucosamine-6-phosphate synthaseCandida albicansIrreversible15-21 µM0.1 µM[3]
2-amino-2-deoxy-D-glucitol-6-phosphate (ADGP) Glucosamine-6-phosphate synthase----[4]
6-diazo-5-oxo-L-norleucine (DON) Glucosamine-6-phosphate synthase (and other glutamine-utilizing enzymes)----[3]
Azaserine Glucosamine-6-phosphate synthase (and other glutamine-utilizing enzymes)----[3]

Note: A lower IC50 or Ki value indicates a more potent inhibitor. The lack of selectivity of DON and Azaserine makes them less desirable as specific drug candidates.

Experimental Protocols

The determination of enzyme inhibition parameters such as IC50 and Ki is crucial for validating the specificity of an inhibitor. Below are detailed methodologies for key experiments.

Glucosamine-6-Phosphate Synthase Activity Assay

This spectrophotometric assay is a common method to measure the activity of GlcN-6-P synthase.

Principle: The assay measures the formation of glucosamine-6-phosphate. The product can be acetylated and then reacted with Ehrlich's reagent to produce a colored compound that can be quantified by measuring its absorbance.

Materials:

  • Purified GlcN-6-P synthase

  • D-fructose-6-phosphate (substrate)

  • L-glutamine (substrate)

  • Assay buffer (e.g., 100 mM Phosphate buffer, pH 7.5)

  • Acetic anhydride solution

  • Potassium tetraborate solution

  • p-Dimethylaminobenzaldehyde (Ehrlich's reagent)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, D-fructose-6-phosphate, and L-glutamine.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate the reaction by adding a known amount of purified GlcN-6-P synthase.

  • Incubate the reaction for a specific time period (e.g., 30 minutes).

  • Stop the reaction (e.g., by boiling or adding a strong acid).

  • Add acetic anhydride solution to acetylate the glucosamine-6-phosphate formed.

  • Add potassium tetraborate and heat to form a furfural derivative.

  • Cool the mixture and add Ehrlich's reagent.

  • Measure the absorbance at a specific wavelength (e.g., 585 nm).

  • The amount of product formed is proportional to the enzyme activity.

Determination of Inhibition Constants (Ki)

Principle: To determine the type of inhibition and the inhibition constant (Ki), the enzyme activity is measured at various substrate and inhibitor concentrations. The data is then plotted using methods like the Lineweaver-Burk or Dixon plots, or analyzed using non-linear regression.

Procedure:

  • Perform the GlcN-6-P synthase activity assay as described above.

  • For competitive inhibition, vary the concentration of the substrate (D-fructose-6-phosphate) while keeping the inhibitor concentration constant in different sets of experiments.

  • For non-competitive inhibition, vary the inhibitor concentration while keeping the substrate concentrations constant.

  • Measure the initial reaction velocities (V₀) for each condition.

  • Plot the data:

    • Lineweaver-Burk plot (1/V₀ vs. 1/[S]): For competitive inhibition, the lines will intersect on the y-axis. For non-competitive inhibition, the lines will intersect on the x-axis.

    • Dixon plot (1/V₀ vs. [I]): This plot can also be used to determine the Ki.

  • Calculate the Ki value from the plots or using appropriate enzyme kinetics software. The Cheng-Prusoff equation can also be used to calculate Ki from the IC50 value if the substrate concentration and Km are known.[5]

Visualizing the Pathway and Experimental Workflow

Kanosamine_Mechanism cluster_cell Fungal Cell This compound This compound This compound-6-P This compound-6-P GlcN-6-P_Synthase GlcN-6-P Synthase Fru-6-P Fructose-6-P Gln Glutamine GlcN-6-P Glucosamine-6-P Cell_Wall_Precursors Cell Wall Precursors

Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrates, Inhibitor, and Buffer Start->Prepare_Reagents Reaction_Setup Set up reactions with varying substrate and inhibitor concentrations Prepare_Reagents->Reaction_Setup Incubation Incubate at optimal temperature Reaction_Setup->Incubation Measure_Activity Measure enzyme activity (e.g., spectrophotometrically) Incubation->Measure_Activity Data_Analysis Analyze data using Lineweaver-Burk or Dixon plots Measure_Activity->Data_Analysis Determine_Ki Determine Ki and mode of inhibition Data_Analysis->Determine_Ki End End Determine_Ki->End

References

Comparative Transcriptomic Analysis of Fungal Responses to Kanosamine and Azole Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the molecular response of fungi to antifungal agents is paramount for the development of new therapeutic strategies and for combating the rise of drug resistance. This guide provides a comparative overview of the transcriptomic changes induced by Kanosamine and a widely used class of antifungals, the azoles (e.g., fluconazole, voriconazole). While extensive transcriptomic data for azole-treated fungi is available, similar comprehensive datasets for this compound are not yet publicly accessible. Therefore, this guide presents a summary of the known effects of azoles based on experimental data and contrasts this with a hypothetical, yet biologically plausible, transcriptomic profile for this compound, derived from its well-established mechanism of action.

Mechanism of Action: A Tale of Two Pathways

This compound and azole antifungals disrupt fungal viability through distinct mechanisms, targeting different essential cellular processes.

This compound: This aminoglycoside antibiotic targets the biosynthesis of chitin, a critical component of the fungal cell wall. This compound is actively transported into the fungal cell via glucose transporters, where it is phosphorylated to this compound-6-phosphate.[1][2][3] This active form competitively inhibits glucosamine-6-phosphate synthase, a key enzyme in the pathway that produces the building blocks of chitin.[1][2][3] The disruption of chitin synthesis leads to severe morphological abnormalities, including the inhibition of septum formation and cell agglutination.[1][2][3]

Azole Antifungals: Azoles, such as fluconazole and voriconazole, inhibit the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), which is a crucial step in the biosynthesis of ergosterol.[4][5] Ergosterol is the major sterol component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell growth arrest.

Comparative Transcriptomic Profiles

The differing mechanisms of action of this compound and azoles are expected to elicit distinct global transcriptomic responses. The following sections and tables summarize the observed transcriptomic changes for azoles and a hypothetical profile for this compound.

Azole Antifungals: Upregulation of Ergosterol Biosynthesis and Stress Responses

Transcriptomic studies of fungi like Candida albicans and Aspergillus fumigatus treated with azoles consistently show a number of key changes:

  • Upregulation of Ergosterol Biosynthesis Genes: A hallmark of the azole response is the upregulation of genes in the ergosterol biosynthesis pathway, particularly ERG11, the direct target of these drugs.[4][6] This is a compensatory mechanism as the fungus attempts to overcome the enzymatic inhibition.

  • Induction of Efflux Pumps: Genes encoding ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters are often upregulated. These pumps actively extrude the antifungal drug from the cell, contributing to resistance.

  • Stress Response Activation: Exposure to azoles induces a variety of stress response pathways, including those related to oxidative stress, cell wall integrity, and protein folding.

  • Downregulation of Protein Synthesis: A common response to cellular stress is the downregulation of genes involved in ribosome biogenesis and protein synthesis to conserve energy.[7]

This compound: A Hypothetical Transcriptomic Profile Targeting Cell Wall Integrity

Based on its mechanism of action, a transcriptomic analysis of a this compound-treated fungus would likely reveal the following changes:

  • Upregulation of Chitin Synthase Genes: In response to the inhibition of chitin precursors, the fungus would likely upregulate the expression of chitin synthase enzymes in an attempt to maintain cell wall integrity.

  • Activation of the Cell Wall Integrity (CWI) Pathway: The CWI pathway is a critical signaling cascade that responds to cell wall stress. Key genes in this pathway, including protein kinases and transcription factors, would be expected to be upregulated.

  • Perturbation of Glucose Metabolism: As this compound is transported via glucose transporters, genes involved in glucose sensing and metabolism may be differentially regulated.[1][2][3]

  • Downregulation of Genes Related to Septation and Cell Division: Given the observed phenotype of inhibited septum formation, genes controlling these processes would likely be downregulated.

Data Presentation: Comparative Gene Expression

The following tables provide a summary of experimentally observed differentially expressed genes (DEGs) in Aspergillus fumigatus treated with voriconazole and a hypothetical set of DEGs for a fungus treated with this compound.

Table 1: Experimentally Observed Differentially Expressed Genes in Aspergillus fumigatus Treated with Voriconazole

Gene CategoryRepresentative GenesRegulationFold Change (log2)
Ergosterol Biosynthesis cyp51A (erg11A), cyp51B (erg11B), erg3, erg5, erg6Upregulated2.0 - 4.5
Efflux Pumps abcA, abcC, mdrAUpregulated1.5 - 3.0
Stress Response cat1 (catalase), sod2 (superoxide dismutase), hsp70, hsp90Upregulated1.0 - 2.5
Transcription Factors srbA, atrRUpregulated2.0 - 3.5
Ribosomal Proteins rpl genes, rps genesDownregulated-1.0 to -2.0

Data is a synthesized representation from studies on azole-treated fungi.[1][3][8]

Table 2: Hypothetical Differentially Expressed Genes in a Fungus Treated with this compound

Gene CategoryRepresentative GenesPredicted RegulationPredicted Fold Change (log2)
Chitin Biosynthesis gfa1 (Glucosamine-6-P synthase), chsA, chsB, chsGUpregulated2.5 - 5.0
Cell Wall Integrity Pathway pkc1, mpkA, rlm1Upregulated1.5 - 3.0
Glucose Transport & Metabolism hxtB, hxtC, glkADifferentially Regulated-2.0 to 2.0
Septation & Cytokinesis sepA, cdc3, cdc10Downregulated-1.5 to -3.0
Stress Response sodA, catBUpregulated1.0 - 2.0

This table represents a hypothetical dataset based on the known mechanism of this compound.

Experimental Protocols

A comparative transcriptomics study would typically follow the workflow outlined below.

RNA-Sequencing (RNA-Seq) Protocol
  • Fungal Culture and Treatment:

    • Grow the fungal species of interest (e.g., Candida albicans, Aspergillus fumigatus) in appropriate liquid media to mid-log phase.

    • Expose the cultures to a sub-inhibitory concentration of the antifungal agent (this compound or an azole) and a vehicle control (e.g., DMSO for azoles, water for this compound).

    • Harvest the fungal cells at various time points (e.g., 30, 60, 120 minutes) by centrifugation or filtration.

    • Immediately flash-freeze the cell pellets in liquid nitrogen and store at -80°C.

  • RNA Extraction:

    • Disrupt the fungal cells using mechanical methods (e.g., bead beating) in the presence of a suitable lysis buffer (e.g., TRIzol).

    • Purify the total RNA using a column-based kit or phenol-chloroform extraction followed by ethanol precipitation.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high integrity (RIN > 8).

  • Library Preparation and Sequencing:

    • Enrich for mRNA using oligo(dT) magnetic beads.

    • Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize the second-strand cDNA.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library by PCR.

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Assess the quality of the raw sequencing reads using tools like FastQC.

    • Trim adapter sequences and low-quality reads.

    • Align the cleaned reads to the reference fungal genome using a splice-aware aligner (e.g., STAR, HISAT2).

    • Quantify gene expression by counting the number of reads mapping to each gene (e.g., using featureCounts).

    • Perform differential gene expression analysis using packages like DESeq2 or edgeR in R to identify genes with statistically significant changes in expression between treated and control samples.

    • Perform downstream analyses such as gene ontology (GO) enrichment and pathway analysis (e.g., KEGG) to interpret the biological significance of the differentially expressed genes.

Visualizations

Signaling Pathway and Experimental Workflow

Kanosamine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Glucose_Transporter Glucose Transporter This compound->Glucose_Transporter Transport Kanosamine_int This compound Glucose_Transporter->Kanosamine_int K6P This compound-6-Phosphate Kanosamine_int->K6P Phosphorylation G6PS Glucosamine-6-P Synthase K6P->G6PS Inhibition Chitin_Precursors Chitin Precursors G6PS->Chitin_Precursors Cell_Wall Cell Wall Disruption Chitin_Synthase Chitin Synthase Chitin_Precursors->Chitin_Synthase Chitin Chitin Chitin_Synthase->Chitin Chitin->Cell_Wall Leads to

Caption: Mechanism of action of this compound in fungi.

Transcriptomics_Workflow cluster_wet_lab Wet Lab cluster_dry_lab Data Analysis Culture 1. Fungal Culture & Antifungal Treatment RNA_Extraction 2. RNA Extraction Culture->RNA_Extraction Library_Prep 3. Library Preparation RNA_Extraction->Library_Prep Sequencing 4. High-Throughput Sequencing Library_Prep->Sequencing QC 5. Quality Control (FastQC) Sequencing->QC Alignment 6. Read Alignment (STAR / HISAT2) QC->Alignment Quantification 7. Gene Expression Quantification Alignment->Quantification DEA 8. Differential Expression Analysis (DESeq2) Quantification->DEA Interpretation 9. Biological Interpretation (GO, Pathway Analysis) DEA->Interpretation

Caption: Experimental workflow for comparative transcriptomics.

References

Unveiling the Synergistic Potential of Kanosamine in Combination with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rising tide of antibiotic resistance necessitates innovative strategies to extend the lifespan of existing antimicrobial agents and develop novel therapeutic approaches. One such strategy is the use of combination therapies, where a primary antibiotic is co-administered with a synergistic agent that enhances its efficacy. This guide provides a comprehensive assessment of the synergistic effects of Kanosamine, an aminoglycoside antibiotic, with other antibiotics, supported by available experimental data.

Mechanism of Action: A Foundation for Synergy

This compound, also known as 3-amino-3-deoxy-D-glucose, exerts its antimicrobial effect by inhibiting a crucial step in the bacterial cell wall biosynthesis pathway.[1][2] After being transported into the bacterial cell, this compound is phosphorylated to this compound-6-phosphate. This active form then competitively inhibits glucosamine-6-phosphate synthase, an enzyme essential for the formation of peptidoglycan precursors.[1] This disruption of the cell wall integrity makes bacteria more susceptible to other antimicrobial agents that may target different cellular processes.

Quantitative Assessment of Synergistic Effects

To date, the most well-documented synergistic interaction of this compound is with zwittermicin A, a linear aminopolyol antibiotic. The following tables summarize the quantitative data from a study investigating this combination against Escherichia coli and Phytophthora medicaginis.

Table 1: Synergistic Activity of this compound and Zwittermicin A against Escherichia coli [3][4]

This compound (µg/mL)Zwittermicin A (µg/mL)Outcome
4000No Growth
20010No Growth
10020No Growth
5030No Growth
040No Growth

This interaction is reported as weakly synergistic, as the combination of the two antibiotics inhibits bacterial growth at lower concentrations than when used individually.[4]

Table 2: Additive Activity of this compound and Zwittermicin A against Phytophthora medicaginis [3][4]

This compound (µ g/well )Zwittermicin A (µ g/well )Outcome
250Inhibition
12.50.5Inhibition
01Inhibition

The effect of this combination against P. medicaginis is described as additive, meaning the combined effect is equal to the sum of the individual effects.[4]

Note: Extensive research on the synergistic effects of this compound with other classes of antibiotics, such as beta-lactams, other aminoglycosides, or fluoroquinolones, is currently limited. The data presented here with zwittermicin A serves as a key indicator of this compound's potential as a synergistic agent. Further research is warranted to explore a broader range of antibiotic combinations.

Experimental Protocols

The assessment of synergistic effects between antibiotics relies on standardized in vitro methods. The following are detailed methodologies for key experiments.

Checkerboard Assay

The checkerboard assay is a common method to evaluate the in vitro interaction of two antimicrobial agents.[5][6]

  • Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate. One antibiotic is diluted along the x-axis (rows) and the other along the y-axis (columns).

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic, alone or in combination, that visibly inhibits microbial growth.

  • Calculation of Fractional Inhibitory Concentration Index (FICI): The FICI is calculated to determine the nature of the interaction.

    • FIC of drug A = MIC of drug A in combination / MIC of drug A alone

    • FIC of drug B = MIC of drug B in combination / MIC of drug B alone

    • FICI = FIC of drug A + FIC of drug B

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1

    • Indifference: 1 < FICI ≤ 4

    • Antagonism: FICI > 4[6][7]

Time-Kill Curve Assay

The time-kill curve assay provides a dynamic picture of the antimicrobial effect over time.

  • Preparation of Cultures: Bacterial cultures are grown to a logarithmic phase and then diluted to a standardized concentration in a fresh growth medium.

  • Addition of Antibiotics: The antibiotics are added to the cultures at specific concentrations (e.g., MIC, 2x MIC), both individually and in combination. A growth control without any antibiotic is also included.

  • Sampling and Plating: Aliquots are taken from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours) and serially diluted. The dilutions are then plated on agar plates.

  • Colony Counting: After incubation, the number of colony-forming units (CFU) is counted for each plate.

  • Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic concentration and combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

Visualizing Pathways and Workflows

This compound Biosynthesis Pathway

The following diagram illustrates the enzymatic steps involved in the biosynthesis of this compound from Glucose-6-phosphate in Bacillus cereus.

Kanosamine_Biosynthesis G6P Glucose-6-phosphate Keto 3-Keto-glucose-6-phosphate G6P->Keto KabC (Oxidation) K6P This compound-6-phosphate Keto->K6P KabA (Amination) Kan This compound K6P->Kan KabB (Dephosphorylation)

Caption: this compound biosynthesis pathway in Bacillus cereus.

Experimental Workflow for Synergy Assessment

This diagram outlines the key steps in assessing the synergistic effects of this compound with another antibiotic.

Synergy_Workflow cluster_0 In Vitro Testing cluster_1 Data Interpretation A Prepare antibiotic dilutions (this compound & Antibiotic X) B Perform Checkerboard Assay A->B E Perform Time-Kill Curve Assay A->E C Determine MICs B->C D Calculate FICI C->D G Assess Synergy, Additivity, or Antagonism D->G F Analyze bacterial killing kinetics E->F F->G

Caption: Workflow for assessing antibiotic synergy.

References

Validating Kanosamine's Mode of Action: A Comparative Analysis Using Genetic Knockouts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Kanosamine's mode of action, with a focus on validation through genetic knockouts. We objectively compare this compound's performance with alternative antifungal agents and provide supporting experimental data and detailed methodologies for key experiments.

Executive Summary

This compound is an aminosugar antibiotic that demonstrates potent antifungal activity by targeting a crucial step in the fungal cell wall biosynthesis pathway.[1] Its mechanism of action involves entering the fungal cell via glucose transporters, followed by phosphorylation to this compound-6-phosphate.[1] This active form then competitively inhibits glucosamine-6-phosphate synthase, a key enzyme responsible for the production of essential cell wall components.[1] The essentiality of this enzyme for fungal viability, where its genetic deletion is lethal, provides the strongest validation of it being the primary target of this compound.[2]

This guide will delve into the genetic evidence supporting this mode of action and compare it with other antifungals that target the same metabolic pathway, such as Nikkomycin Z and Polyoxin D, which act on the downstream enzyme, chitin synthase.

This compound's Mode of Action and Genetic Validation

The proposed mode of action for this compound is the inhibition of glucosamine-6-phosphate synthase (encoded by the GFA1 gene in fungi). This enzyme catalyzes the first committed step in the hexosamine biosynthesis pathway, which produces the precursors for chitin and other essential components of the fungal cell wall.

Direct genetic knockout of the GFA1 gene in fungi has been shown to be lethal, which underscores the essential nature of this enzyme for fungal survival.[2] This finding provides a powerful, albeit indirect, validation of this compound's mode of action. If the target of a drug is essential for survival, its inhibition would be expected to have a fungicidal or fungistatic effect.

While a direct knockout of GFA1 would be lethal, a conditional knockout or the use of a hypomorphic allele (a partially functional version of the gene) would be required to demonstrate resistance to this compound. Such studies would provide definitive proof of this compound's on-target activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted metabolic pathway and a general workflow for validating antifungal drug action using genetic knockouts.

cluster_pathway Fungal Cell Wall Biosynthesis Pathway Fructose-6-phosphate Fructose-6-phosphate Glucosamine-6-phosphate Glucosamine-6-phosphate Fructose-6-phosphate->Glucosamine-6-phosphate Glucosamine-6-phosphate synthase (Gfa1p) UDP-N-acetylglucosamine UDP-N-acetylglucosamine Glucosamine-6-phosphate->UDP-N-acetylglucosamine Multiple Steps Chitin Chitin UDP-N-acetylglucosamine->Chitin Chitin Synthase (Chs1/2/3p) This compound This compound This compound->Glucosamine-6-phosphate Inhibits Nikkomycin_Z_Polyoxin_D Nikkomycin Z Polyoxin D Nikkomycin_Z_Polyoxin_D->Chitin Inhibits

Fig. 1: Fungal cell wall biosynthesis pathway and points of inhibition.

cluster_workflow Genetic Knockout Workflow for MoA Validation start Identify Putative Drug Target Gene construct Construct Gene Knockout Cassette (e.g., via PCR) start->construct transform Transform Fungal Cells (e.g., S. cerevisiae) construct->transform select Select for Successful Transformants transform->select verify Verify Gene Knockout (e.g., via PCR and Sequencing) select->verify phenotype Phenotypic Analysis: Compare Wild-Type vs. Knockout verify->phenotype susceptibility Antifungal Susceptibility Testing (e.g., MIC assay) phenotype->susceptibility end Validate Mode of Action susceptibility->end

Fig. 2: Experimental workflow for validating drug MoA with genetic knockouts.

Comparative Performance Data

The following table summarizes the quantitative data on the performance of this compound and alternative antifungal agents. The data for Nikkomycin Z on a chitin synthase knockout mutant provides a direct comparison of the effect of a drug on a wild-type versus a target-pathway-compromised strain.

Antifungal AgentTarget EnzymeFungal StrainGenotypeMinimum Inhibitory Concentration (MIC) / IC50Reference(s)
This compound Glucosamine-6-phosphate synthaseCandida albicansWild-TypeKi = 5.9 mM (for the enzyme)[1]
Nikkomycin Z Chitin synthaseSaccharomyces cerevisiaeWild-Type (BY4741)>200 µg/mL[3]
Saccharomyces cerevisiaechs3Δ (Chitin Synthase 3 Knockout)>200 µg/mL[3]
Saccharomyces cerevisiaefks1Δ (Glucan Synthase Knockout)25 µg/mL[3]
Candida albicansWild-TypeIC50 (CaChs1) = 15µM[4]
IC50 (CaChs2) = 0.8µM[4]
IC50 (CaChs3) = 13µM[4]
Polyoxin D Chitin synthaseNeurospora crassaWild-TypeKi = 1.40 x 10-6M (for the enzyme)
Caspofungin β-1,3-glucan synthaseSaccharomyces cerevisiaeWild-Type (BY4741)0.03 µg/mL[3]
Saccharomyces cerevisiaefks1Δ (Glucan Synthase Knockout)0.015 µg/mL[3]
Saccharomyces cerevisiaechs3Δ (Chitin Synthase 3 Knockout)0.00375 µg/mL[3]

Note: A lower MIC or IC50/Ki value indicates greater potency. The data for Nikkomycin Z on the fks1Δ mutant and Caspofungin on the chs3Δ mutant illustrate the principle of synthetic lethality, where weakening one branch of the cell wall synthesis pathway increases sensitivity to an inhibitor of another branch.

Experimental Protocols

Gene Knockout in Saccharomyces cerevisiae (PCR-Based Method)

This protocol describes a common PCR-based method for gene disruption in S. cerevisiae.

a. Primer Design: Design forward and reverse primers with 40-60 base pairs of homology to the regions immediately upstream and downstream of the target gene's open reading frame (ORF). The 3' ends of the primers should be complementary to the ends of a selectable marker cassette (e.g., an antibiotic resistance gene like KanMX).

b. PCR Amplification of the Disruption Cassette: Use the designed primers and a plasmid containing the selectable marker as a template to PCR-amplify the disruption cassette. The resulting PCR product will have the selectable marker flanked by sequences homologous to the target gene's locus.

c. Yeast Transformation:

  • Grow S. cerevisiae cells to mid-log phase in YPD medium.

  • Harvest and wash the cells.

  • Resuspend the cells in a transformation mix containing the PCR product, carrier DNA (e.g., salmon sperm DNA), and a solution of lithium acetate and polyethylene glycol (PEG) to induce competency.

  • Heat-shock the cells to facilitate DNA uptake.

d. Selection of Transformants: Plate the transformed cells on a selective medium (e.g., YPD containing G418 if using the KanMX marker). Only cells that have successfully integrated the disruption cassette will grow.

e. Verification of Gene Knockout:

  • Isolate genomic DNA from the putative knockout colonies.

  • Perform diagnostic PCR using primers that flank the target gene locus. The size of the PCR product will differ between the wild-type and knockout strains, confirming the gene replacement.

  • For further confirmation, sequence the PCR product.

Gene Knockout in Candida albicans (CRISPR-Cas9 Method)

This protocol outlines a CRISPR-Cas9-based approach for generating gene knockouts in the diploid fungus C. albicans.

a. Design of Guide RNA (gRNA): Design a specific gRNA that targets a 20-nucleotide sequence within the ORF of the gene of interest. The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG).

b. Construction of a Repair Template: Create a "repair" DNA fragment that contains a selectable marker flanked by sequences homologous to the regions upstream and downstream of the gRNA target site. This will be used for homology-directed repair to replace the target gene.

c. Co-transformation:

  • Prepare competent C. albicans cells.

  • Co-transform the cells with a plasmid expressing the Cas9 nuclease, the designed gRNA, and the linear repair template.

d. Selection and Verification:

  • Plate the cells on a medium that selects for the marker in the repair template.

  • Screen the resulting colonies by PCR to confirm the homozygous deletion of the target gene. This typically involves using primers that can distinguish between the wild-type and deleted alleles.

Conclusion

The validation of this compound's mode of action is strongly supported by the essentiality of its target enzyme, glucosamine-6-phosphate synthase, in fungi. While direct knockout-resistance studies are challenging due to the lethal phenotype, the existing biochemical data, coupled with the principles of genetic validation demonstrated for comparable antifungal agents, provides a robust case for its mechanism. The use of conditional knockout systems in future studies could provide the definitive genetic proof of this compound's on-target activity. This guide provides researchers with the foundational knowledge and comparative data to understand and further investigate the therapeutic potential of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Kanosamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery goes hand-in-hand with a commitment to safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of kanosamine, ensuring the protection of laboratory personnel and the environment. Adherence to these protocols is critical for maintaining a safe and compliant research environment.

I. Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Always consult the substance's Safety Data Sheet (SDS) for comprehensive information.

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye Protection: Use safety goggles with side-shields.

  • Lab Coat: An impervious lab coat is required.

  • Respiratory Protection: Use a suitable respirator if dust or aerosols are generated.

General Handling:

  • Avoid contact with skin, eyes, and inhalation of dust or aerosols.[1]

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]

  • Wash hands thoroughly after handling.[1]

II. This compound Hazard Profile

Understanding the hazard profile of this compound is fundamental to appreciating the importance of its proper disposal. The following table summarizes key data from safety data sheets.

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Oral Toxicity Harmful if swallowed.H302
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1]H410

III. Step-by-Step Disposal Procedure

The primary directive for this compound disposal is to avoid environmental release [1]. Under no circumstances should this compound or its solutions be discharged into sewers or waterways.

Step 1: Waste Segregation

  • Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, clearly labeled hazardous waste container.

  • Collect liquid this compound waste (e.g., unused solutions, contaminated solvents) in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

Step 2: Container Management

  • Ensure waste containers are made of a material compatible with this compound and any solvents used.

  • Keep waste containers securely closed when not in use.

  • Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard ("Acutely Toxic," "Ecotoxic").

Step 3: Spill Management

  • In the event of a spill, prevent further leakage or spillage.

  • For liquid spills, absorb the solution with an inert, non-combustible material such as diatomite or universal binders.

  • For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Collect all cleanup materials in a designated hazardous waste container.

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[2]

Step 4: Final Disposal

  • The ultimate disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal company.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste containers.

  • Do not attempt to treat or neutralize this compound waste through chemical means without specific, validated protocols and EHS approval.

IV. Experimental Workflow for this compound Waste Management

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste within a laboratory setting.

Kanosamine_Disposal_Workflow start This compound Waste Generated is_solid Solid or Liquid? start->is_solid spill Spill Occurs start->spill Accident solid_waste Solid Waste (Powder, Contaminated PPE) is_solid->solid_waste Solid liquid_waste Liquid Waste (Solutions, Solvents) is_solid->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store Store Securely in Designated Area collect_solid->store collect_liquid->store contain_spill Contain & Absorb Spill spill->contain_spill decontaminate Decontaminate Area contain_spill->decontaminate collect_spill_waste Collect Spill Debris in Waste Container decontaminate->collect_spill_waste collect_spill_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Disposal by Approved Waste Management contact_ehs->disposal

This compound Waste Management Workflow

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and operational excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.